5-Isopropyl-4-methylthiazol-2-amine
描述
属性
IUPAC Name |
4-methyl-5-propan-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-4(2)6-5(3)9-7(8)10-6/h4H,1-3H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKDQFQWYDHSCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439168 | |
| Record name | 4-Methyl-5-(propan-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18193-59-4 | |
| Record name | 4-Methyl-5-(propan-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the 2-Aminothiazole Scaffold
An In-depth Technical Guide to the Synthesis of 4-Isopropyl-5-methylthiazol-2-amine
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] This heterocyclic system is a key component in a wide array of pharmaceuticals demonstrating antibacterial, anti-inflammatory, anticancer, and antifungal properties.[1][3] The unique electronic and structural features of the 2-aminothiazole ring allow for diverse interactions with biological targets, making it a focal point for drug discovery and development professionals.
This guide provides a comprehensive technical overview of the synthesis of a specific derivative, 4-isopropyl-5-methylthiazol-2-amine (CAS: 101012-43-5). We will delve into the well-established Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole ring.[4][5] The discussion will encompass the underlying reaction mechanism, a detailed experimental protocol, and critical insights into process optimization and characterization, tailored for researchers and scientists in the field of drug development.
The Hantzsch Thiazole Synthesis: A Retrosynthetic Analysis
The most direct and widely employed route to 2-amino-4,5-disubstituted thiazoles is the Hantzsch synthesis, first reported by Arthur Hantzsch in 1887.[1][5] This reaction involves the cyclocondensation of an α-haloketone with a thioamide or thiourea.[5][6] For our target molecule, 4-isopropyl-5-methylthiazol-2-amine, the retrosynthetic disconnection points to two key starting materials: 3-bromo-4-methyl-2-pentanone and thiourea .
The overall synthetic transformation is depicted below:
Caption: Key mechanistic steps of the Hantzsch reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of 4-isopropyl-5-methylthiazol-2-amine. Optimization may be required based on laboratory conditions and reagent purity.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Bromo-4-methyl-2-pentanone | 179.05 | 8.95 g | 50 |
| Thiourea | 76.12 | 4.19 g | 55 |
| Ethanol (95%) | - | 100 mL | - |
| Sodium Bicarbonate (Sat. Sol.) | - | ~50 mL | - |
| Deionized Water | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-methyl-2-pentanone (8.95 g, 50 mmol) and thiourea (4.19 g, 55 mmol).
-
Solvent Addition: Add 100 mL of 95% ethanol to the flask.
-
Reaction: Stir the mixture and heat to reflux (approximately 80°C) using a heating mantle. The reaction is typically exothermic initially. Maintain reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate with stirring until the solution is neutral or slightly basic (pH ~7-8). This step neutralizes the hydrobromide salt formed during the reaction, precipitating the free amine product. [7]5. Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash with cold water. If the product remains in solution, transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous ethanol mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 4-isopropyl-5-methylthiazol-2-amine.
Safety Precautions:
-
α-Haloketones are lachrymators and skin irritants. Handle 3-bromo-4-methyl-2-pentanone in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Thiourea is a suspected carcinogen. Avoid inhalation of dust and skin contact.
-
Ethanol is flammable. Ensure no open flames are nearby during the reflux.
Characterization and Data
The identity and purity of the synthesized 4-isopropyl-5-methylthiazol-2-amine should be confirmed by standard analytical techniques.
Physical Properties & Expected Yield:
| Parameter | Value |
| Molecular Formula | C₇H₁₂N₂S |
| Molar Mass | 156.25 g/mol [8] |
| Appearance | Expected to be a solid |
| Purity (Typical) | >95% after purification [8] |
| Expected Yield | 75-90% |
Spectroscopic Data (Predicted):
-
¹H NMR:
-
A doublet for the six methyl protons of the isopropyl group.
-
A septet for the methine proton of the isopropyl group.
-
A singlet for the methyl group attached to the thiazole ring.
-
A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Signals corresponding to the two types of methyl carbons (isopropyl and ring-attached).
-
A signal for the methine carbon of the isopropyl group.
-
Signals for the three sp² hybridized carbons of the thiazole ring, with the carbon at the 2-position (bearing the amino group) being the most deshielded.
-
-
IR Spectroscopy:
-
N-H stretching vibrations for the primary amine group (typically two bands in the range of 3100-3500 cm⁻¹).
-
C=N stretching vibration characteristic of the thiazole ring (around 1600-1650 cm⁻¹).
-
C-H stretching and bending vibrations for the alkyl groups.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) should be observed at m/z = 156.
-
Conclusion
The Hantzsch thiazole synthesis offers a reliable, high-yielding, and straightforward pathway for the preparation of 4-isopropyl-5-methylthiazol-2-amine. [6]By reacting 3-bromo-4-methyl-2-pentanone with thiourea under reflux conditions, the target molecule can be obtained in good purity after a standard workup and purification. A thorough understanding of the reaction mechanism allows for rational optimization and troubleshooting. The protocol and characterization data provided in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis of medicinally relevant heterocyclic compounds.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Bekkali, N., et al. (2018).
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]
-
LookChem. (n.d.). 3-Bromo-4-methylpentan-2-one. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-bromo-4-chloro-3,3,4-trimethyl-2-pentanone. Retrieved from [Link]
-
Journal of Chemical Education. (2000). Learning from the Hantzsch synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 5-Isopropyl-1,3,4-thiadiazol-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-methyl-2-pentanone. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]
-
PubChem. (n.d.). 2-Pentanone, 3-bromo-4-hydroxy-4-methyl-. Retrieved from [Link]
-
PubChem. (n.d.). 2-Isopropyl-4-(N-methyl)amino-methyl thiazole. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. youtube.com [youtube.com]
- 8. 2-Amino-4-isopropyl-5-methylthiazole 95% | CAS: 101012-43-5 | AChemBlock [achemblock.com]
An In-depth Technical Guide to the Chemical Properties of 5-Isopropyl-4-methylthiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-isopropyl-4-methylthiazol-2-amine, a substituted 2-aminothiazole. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities.[1] This document will delve into the predicted chemical characteristics, a proposed synthetic route based on the well-established Hantzsch thiazole synthesis, and expected spectroscopic data for the title compound. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust predictive profile for research and development purposes.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The thiazole ring is a five-membered heterocyclic motif containing both sulfur and nitrogen, which is a cornerstone in the architecture of many biologically active molecules.[2][3] When substituted with an amino group at the 2-position, the resulting 2-aminothiazole core exhibits a remarkable spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] This broad utility has established the 2-aminothiazole moiety as a "privileged scaffold" in drug discovery, making novel derivatives such as this compound attractive targets for synthesis and biological evaluation. The specific substitution pattern of an isopropyl group at the 5-position and a methyl group at the 4-position is anticipated to modulate the compound's lipophilicity and steric profile, potentially influencing its pharmacokinetic and pharmacodynamic properties.
Proposed Synthesis: The Hantzsch Thiazole Synthesis
The most versatile and widely adopted method for the preparation of 2-aminothiazoles is the Hantzsch thiazole synthesis.[4] This reaction involves the condensation of an α-haloketone with a thiourea. For the synthesis of this compound, the key precursors are thiourea and the α-bromoketone, 3-bromo-4-methylpentan-2-one.
Synthesis of the α-Haloketone Precursor: 3-Bromo-4-methylpentan-2-one
The synthesis of 3-bromo-4-methylpentan-2-one can be achieved through the bromination of 4-methylpentan-2-one. This reaction typically proceeds via an enol or enolate intermediate, with the bromine atom adding to the α-carbon.
Experimental Protocol: Synthesis of 3-Bromo-4-methylpentan-2-one
-
Materials: 4-methylpentan-2-one, Bromine (Br₂), suitable solvent (e.g., methanol, acetic acid).
-
Procedure:
-
Dissolve 4-methylpentan-2-one in the chosen solvent in a reaction flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The reaction is typically exothermic and the rate of addition should be controlled to maintain the temperature.
-
After the addition is complete, allow the reaction mixture to stir for a specified period at room temperature to ensure complete conversion.
-
Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove any excess bromine.
-
Perform an aqueous workup, extracting the product into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to yield the crude 3-bromo-4-methylpentan-2-one.
-
Purification can be achieved by vacuum distillation.
-
Hantzsch Condensation to form this compound
The synthesized 3-bromo-4-methylpentan-2-one can then be reacted with thiourea to form the target thiazole ring. The mechanism involves an initial nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine, followed by intramolecular cyclization and dehydration.
Experimental Protocol: Synthesis of this compound
-
Materials: 3-bromo-4-methylpentan-2-one, Thiourea, Ethanol.
-
Procedure:
-
Dissolve 3-bromo-4-methylpentan-2-one and an equimolar amount of thiourea in ethanol in a round-bottom flask.
-
Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a base (e.g., aqueous sodium bicarbonate or ammonia) to precipitate the free base of the 2-aminothiazole.
-
Collect the precipitate by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.
-
Chemical and Physical Properties (Predicted)
While experimental data for this compound is scarce, we can predict its properties based on its structure and data from similar compounds like 4-isopropyl-5-methyl-1,3-thiazol-2-amine.[5]
| Property | Predicted Value | Rationale |
| Molecular Formula | C₇H₁₂N₂S | Based on atomic composition. |
| Molecular Weight | 156.25 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white or light brown solid | Typical for small molecule 2-aminothiazole derivatives. |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF. Limited solubility in water. | The presence of the isopropyl and methyl groups increases lipophilicity. |
| Melting Point | Expected to be a solid at room temperature with a defined melting point. | Similar 2-aminothiazoles are solids. |
| pKa | The amino group is expected to be basic, with a pKa in the range of 5-7. | The endocyclic nitrogen can also be protonated. |
Spectroscopic Analysis (Predicted)
The structural features of this compound suggest characteristic spectroscopic signatures.
¹H NMR Spectroscopy
-
Isopropyl Group: A doublet for the six methyl protons (around 1.2-1.4 ppm) and a septet for the methine proton (around 3.0-3.3 ppm).
-
Methyl Group: A singlet for the three methyl protons attached to the thiazole ring (around 2.2-2.4 ppm).
-
Amino Group: A broad singlet for the two amine protons (variable chemical shift, typically 5.0-7.0 ppm), which would be exchangeable with D₂O.
-
Thiazole Ring Proton: The C-H proton on the thiazole ring is absent in this specific isomer.
¹³C NMR Spectroscopy
-
Thiazole Ring Carbons: Three distinct signals for the carbons of the thiazole ring, with the carbon at the 2-position (bearing the amino group) being the most downfield.
-
Isopropyl Group: Two signals, one for the two equivalent methyl carbons and one for the methine carbon.
-
Methyl Group: A signal for the methyl carbon attached to the thiazole ring.
Infrared (IR) Spectroscopy
-
N-H Stretching: As a primary amine, two characteristic sharp to medium bands are expected in the region of 3300-3500 cm⁻¹.
-
N-H Bending: A bending vibration for the primary amine is expected around 1600-1650 cm⁻¹.
-
C=N and C=C Stretching: Vibrations associated with the thiazole ring are expected in the 1500-1600 cm⁻¹ region.
-
C-N Stretching: A band corresponding to the C-N stretch is expected around 1300-1350 cm⁻¹.
-
C-H Stretching: Aliphatic C-H stretching from the isopropyl and methyl groups will be observed below 3000 cm⁻¹.
Mass Spectrometry
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z = 156.
-
Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of a methyl group from the isopropyl substituent (M-15) and potentially cleavage of the isopropyl group itself. Alpha cleavage adjacent to the amino group is also a possibility.
Reactivity and Potential Applications
Chemical Reactivity
The reactivity of this compound is dictated by the nucleophilicity of its nitrogen atoms and the aromaticity of the thiazole ring.
-
N-Acylation and N-Alkylation: The exocyclic amino group is expected to readily undergo reactions with acylating and alkylating agents.
-
Diazotization: The primary amino group can be diazotized to form a diazonium salt, which can then be used in various subsequent reactions.
-
Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic substitution, although the position of substitution will be directed by the existing substituents.
Potential Applications in Drug Development
Given the established biological significance of the 2-aminothiazole scaffold, this compound represents a valuable building block for the synthesis of novel therapeutic agents. The lipophilic isopropyl and methyl groups may enhance cell membrane permeability and interaction with hydrophobic pockets of biological targets. Potential areas of application include:
-
Antimicrobial Agents: Many 2-aminothiazole derivatives exhibit potent antibacterial and antifungal activities.[1][3]
-
Anticancer Agents: The scaffold is present in several kinase inhibitors and other anticancer drugs.
-
Anti-inflammatory Drugs: Derivatives have been explored for their anti-inflammatory properties.
Safety and Handling
While a specific safety data sheet for this compound is not available, compounds of this class should be handled with care. It is recommended to treat this compound as potentially harmful if swallowed, and as a skin and eye irritant. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a promising, yet underexplored, derivative of the medicinally important 2-aminothiazole family. This technical guide provides a foundational understanding of its predicted chemical properties, a reliable synthetic pathway via the Hantzsch synthesis, and expected spectroscopic characteristics. The insights presented herein are intended to facilitate further research into this compound and its potential applications in drug discovery and development. The synthesis of this molecule and the empirical validation of its properties are encouraged to expand the chemical space of biologically relevant 2-aminothiazoles.
References
-
Molecules. (2025, April 7). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. PubMed. Retrieved from [Link]
-
LookChem. (n.d.). 3-Bromo-4-methylpentan-2-one. Retrieved from [Link]
- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2025, August 6). Acta Chimica Slovenica.
-
PMC. (2025, April 7). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved from [Link]
- Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
-
Semantic Scholar. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-4-methylpentan-2-one. Retrieved from [Link]
-
Filo. (2025, June 17). Can 2-bromo-4-methylpentane be efficiently synthesized from 1-bromo-4-met... Retrieved from [Link]
-
PubChem. (n.d.). 5-Isopropyl-1,3,4-thiadiazol-2-amine. Retrieved from [Link]
-
Molecules. (2013, October). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-methyl-2-pentanone. Retrieved from [Link]
-
PubChem. (n.d.). (3S)-3-bromo-4-methylpentan-2-one. Retrieved from [Link]
-
FEMA. (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE. Retrieved from [Link]
-
PubChem. (n.d.). 2-Isopropyl-4-(N-methyl)amino-methyl thiazole. Retrieved from [Link]
-
NIST. (n.d.). 5-Ethyl-2-isopropyl-4-methyl-thiazole. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti- Candida Albicans Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-4-isopropyl-5-methylthiazole 95% | CAS: 101012-43-5 | AChemBlock [achemblock.com]
A Technical Guide to Isomeric Aminothiazoles: Spotlight on 4-Isopropyl-5-methylthiazol-2-amine
Executive Summary & Isomeric Context
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide addresses the chemical and synthetic attributes of substituted aminothiazoles, prompted by an inquiry into 5-Isopropyl-4-methylthiazol-2-amine .
A comprehensive search of established chemical databases reveals that this compound is not a commercially available or well-documented compound. It represents a novel or less-explored regioisomer. In contrast, its structural isomer, 4-Isopropyl-5-methylthiazol-2-amine , is cataloged and accessible. This whitepaper will, therefore, focus on the known isomer, providing the in-depth technical data requested by researchers, while also presenting the theoretical synthetic pathway for the requested, novel isomer. Understanding the synthesis and properties of the available isomer provides a critical framework for any future investigation into its less-characterized counterpart.
The structural distinction between these two key isomers is illustrated below.
Caption: Chemical structures of the requested (left) and documented (right) isomers.
Part 1: Core Identifiers and Physicochemical Properties
This section details the primary identifiers for 4-Isopropyl-5-methylthiazol-2-amine . Accurate identification is the first step in any rigorous scientific inquiry, ensuring reproducibility and correct sourcing of materials.
| Identifier | Value | Source |
| CAS Number | 101012-43-5 | [4] |
| IUPAC Name | 4-isopropyl-5-methylthiazol-2-amine | [4] |
| Molecular Formula | C₇H₁₂N₂S | [4][5] |
| Molecular Weight | 156.25 g/mol | [4][5] |
| Canonical SMILES | CC1=C(C(C)C)N=C(N)S1 | [4] |
| InChI Key | LTTMCOHWLSCDCV-UHFFFAOYSA-N | [5] |
| MDL Number | MFCD12784032 | [4][5] |
| Physical Form | Solid | [5] |
Part 2: Synthesis and Mechanistic Insights
The Hantzsch thiazole synthesis, first described in 1887, remains the most fundamental and widely used method for constructing the thiazole ring.[6] It involves the cyclocondensation of an α-haloketone with a thioamide.[7][8] For the preparation of 2-aminothiazoles, thiourea is used as the thioamide component.[1][7]
The reaction mechanism is initiated by a nucleophilic attack of the sulfur atom from thiourea on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the final aromatic thiazole.[1][8]
Caption: Generalized workflow for the Hantzsch 2-aminothiazole synthesis.
Experimental Protocol: Synthesis of 4-Isopropyl-5-methylthiazol-2-amine
This protocol describes the synthesis of the title compound from 1-chloro-3-methylbutan-2-one and thiourea.
A. Materials and Equipment:
-
1-chloro-3-methylbutan-2-one (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol, 95%
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard filtration apparatus (Büchner funnel)
-
Thin-Layer Chromatography (TLC) apparatus
B. Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-chloro-3-methylbutan-2-one (1.0 eq) and thiourea (1.2 eq) in a minimal amount of 95% ethanol.
-
Reflux: Heat the mixture to reflux (approximately 78-80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a 1:1 ethyl acetate/hexane mobile phase) until the starting ketone spot has been consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the hydrohalic acid formed during the reaction. The free base product will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts and excess thiourea.
-
Purification: Dry the crude product. If necessary, purify further by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-isopropyl-5-methylthiazol-2-amine.
C. Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques:
-
¹H NMR: To verify the proton environment, including the characteristic isopropyl and methyl signals.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Melting Point: To assess purity.
-
Theoretical Synthesis of this compound
To synthesize the undocumented isomer, a different α-haloketone precursor is required: 2-bromo-3-methylpentan-4-one . The Hantzsch condensation would proceed with thiourea as described above. The primary challenge lies in the selective synthesis of this specific α-haloketone, which is not as readily available as the precursor for the documented isomer.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The 2-aminothiazole moiety is a key pharmacophore due to its ability to act as a bioisostere for other functional groups and its capacity to engage in hydrogen bonding, which is crucial for binding to biological targets.[2][3]
Key Biological Activities Associated with the 2-Aminothiazole Scaffold:
-
Anticancer: The 2-aminothiazole core is found in several anticancer agents, with derivatives showing significant antiproliferative effects on various cancer cell lines.[1][3]
-
Antimicrobial & Antifungal: Many derivatives have demonstrated potent activity against various strains of bacteria and fungi.[1][2]
-
Anti-inflammatory: Certain substituted 2-aminothiazoles have been investigated for their anti-inflammatory properties.[1][3]
-
Antiviral & Anti-HIV: The scaffold has been incorporated into molecules with significant antiviral activity.[2][3]
-
Other Activities: The therapeutic potential extends to antitubercular, anticonvulsant, antidiabetic, and antihypertensive applications.[2]
The specific substitution pattern of isopropyl and methyl groups on the thiazole ring, as seen in 4-isopropyl-5-methylthiazol-2-amine, influences the molecule's lipophilicity and steric profile. These factors are critical in modulating its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and its binding affinity to specific biological targets. Therefore, this compound and its isomers serve as valuable building blocks for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns.
Part 4: Safety & Handling
Proper handling of all chemicals is paramount. The following information is based on available data for 4-Isopropyl-5-methylthiazol-2-amine.
GHS Hazard Classification:
-
Pictogram: GHS07 (Exclamation mark)[5]
-
Signal Word: Warning[5]
-
Hazard Statement: H302 - Harmful if swallowed.[5]
-
Precautionary Statement: P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[5]
Handling Recommendations:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Abdel-Wahab, B. F., et al. (2012).
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
-
SynArchive. (2024). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 5-Isopropyl-1,3,4-thiadiazol-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Isopropyl-4-(N-methyl)amino-methyl thiazole. Retrieved from [Link]
- Siddiqui, N., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013, 1-7.
-
Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]
- Pathan, M. A., et al. (2023). Recent developments of 2-aminothiazoles in medicinal chemistry. Future Medicinal Chemistry.
- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
- Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
-
Axxence Aromatic GmbH. (2023). natural 2-isopropyl-4-methylthiazole Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Amino-4-isopropyl-5-methylthiazole 95% | CAS: 101012-43-5 | AChemBlock [achemblock.com]
- 5. 4-Isopropyl-5-methyl-1,3-thiazol-2-amine | Sigma-Aldrich [sigmaaldrich.com]
- 6. synarchive.com [synarchive.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. youtube.com [youtube.com]
5-Isopropyl-4-methylthiazol-2-amine: Mechanism of Action & Pharmacological Profiling
[1]
Executive Summary
This compound (CAS: 18193-59-4 / 30748-47-1) is a bioactive heterocyclic scaffold belonging to the 2-aminothiazole class.[1] While often utilized as a high-value intermediate in medicinal chemistry, this specific structural motif—characterized by the lipophilic 5-isopropyl and 4-methyl substitutions—confers distinct biological activity.[1]
Its primary mechanism of action (MOA) is the inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO) , also known as Vascular Adhesion Protein-1 (VAP-1) . By blocking the enzymatic conversion of primary amines into aldehydes and hydrogen peroxide, the molecule modulates oxidative stress and leukocyte trafficking during inflammation. Secondary mechanisms include anti-tubercular activity through the disruption of mycobacterial metabolic pathways and potential modulation of Transient Receptor Potential (TRP) channels.
Molecular Pharmacology: The VAP-1 Inhibition Pathway[1]
The core pharmacological activity of this compound lies in its interaction with VAP-1 (AOC3) , a copper-containing amine oxidase expressed on the surface of endothelial cells and adipocytes.
Mechanism of Binding
The 2-aminothiazole moiety acts as a mechanism-based inhibitor or a tight-binding reversible inhibitor of VAP-1.[1]
-
Active Site Interaction: The primary amine group (-NH₂) mimics the substrate (e.g., methylamine or benzylamine).[1] It enters the enzymatic pocket and interacts with the Topaquinone (TPQ) cofactor.
-
Steric Fit: The 5-isopropyl group provides critical lipophilic bulk that occupies the hydrophobic pocket adjacent to the active site, enhancing selectivity for VAP-1 over related amine oxidases like MAO-A or MAO-B.[1]
-
Catalytic Blockade: Upon binding, the molecule prevents the oxidative deamination of endogenous amines.[1] This halts the production of hydrogen peroxide (H₂O₂) and aldehydes (toxic byproducts that drive oxidative stress and protein cross-linking).
Downstream Signaling Effects
Inhibition of VAP-1 by this scaffold triggers a cascade of anti-inflammatory effects:
-
Reduced Leukocyte Extravasation: VAP-1 mediates the adhesion of lymphocytes to endothelial cells.[1] Blocking its enzymatic activity reduces the expression of adhesion molecules (e.g., E-selectin, ICAM-1) via NF-κB downregulation.
-
Oxidative Stress Reduction: Decreased H₂O₂ production limits endothelial damage and fibrosis progression, particularly in models of NASH (Non-Alcoholic Steatohepatitis) and Diabetic Nephropathy .[1]
Figure 1: Mechanism of VAP-1 inhibition by 2-aminothiazole scaffolds.[1] The molecule blocks the generation of toxic aldehydes and H₂O₂, preventing downstream inflammatory signaling.
Secondary Mechanism: Anti-Tubercular Activity[1][2]
Beyond VAP-1, derivatives of this compound have demonstrated significant anti-tubercular properties.
Target: Mycobacterial Metabolic Enzymes
Research indicates that the 2-aminothiazole core, particularly with lipophilic substitutions at the C-4 and C-5 positions (like the isopropyl group), interferes with mycolic acid synthesis or cellular respiration in Mycobacterium tuberculosis.[1]
-
Selectivity: The scaffold shows high selectivity for mycobacterial cells over eukaryotic cells.
-
Mode of Action: Unlike iron chelators, the mechanism likely involves the inhibition of specific dehydrogenases or synthases critical for cell wall maintenance.[1] The isopropyl group enhances membrane permeability, allowing the molecule to reach intracellular targets.
Experimental Validation Protocols
To validate the mechanism of action for this compound, the following self-validating experimental workflows are recommended.
VAP-1 (SSAO) Inhibition Assay (Amplex Red Method)
This protocol measures the reduction in H₂O₂ production, a direct readout of VAP-1 activity.[1]
| Parameter | Specification |
| Assay Type | Fluorometric Enzyme Inhibition |
| Enzyme Source | Recombinant Human VAP-1 (rhVAP-1) or Adipocyte Lysate |
| Substrate | Benzylamine (10-50 µM) |
| Detection Reagent | Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + HRP |
| Readout | Fluorescence (Ex/Em: 530/590 nm) |
| Positive Control | Semicarbazide (Standard SSAO inhibitor) |
Protocol Steps:
-
Preparation: Dissolve this compound in DMSO to create a 10 mM stock. Serial dilute in assay buffer (PBS, pH 7.4).
-
Incubation: Mix 50 µL of inhibitor solution with 50 µL of rhVAP-1 enzyme. Incubate for 30 minutes at 37°C to allow binding.
-
Reaction Trigger: Add 50 µL of reaction mix containing Benzylamine, Amplex Red, and Horseradish Peroxidase (HRP).
-
Measurement: Monitor fluorescence kinetically for 60 minutes.
-
Validation: Calculate IC₅₀. A valid inhibitor should show a dose-dependent reduction in fluorescence slope compared to the DMSO control.
Antimicrobial Susceptibility Testing (MIC)
To confirm anti-tubercular activity, use the Resazurin Microtiter Assay (REMA) .[1]
-
Culture: Grow M. tuberculosis (H37Rv strain) to mid-log phase.
-
Plating: Dispense bacteria into 96-well plates containing serial dilutions of the test compound.
-
Incubation: Incubate for 7 days at 37°C.
-
Readout: Add Resazurin (blue).[1] Viable bacteria reduce it to Resorufin (pink).
-
Result: The MIC is the lowest concentration preventing the color change (remaining blue).[1]
Figure 2: Workflow for validating VAP-1 inhibitory potency using the Amplex Red fluorometric assay.
Therapeutic Implications
The pharmacological profile of this compound suggests utility in the following therapeutic areas:
| Indication | Mechanistic Rationale |
| NASH / Liver Fibrosis | VAP-1 inhibition reduces oxidative stress and leukocyte infiltration in the liver, slowing fibrosis progression.[1] |
| Diabetic Retinopathy | Blocking VAP-1 reduces vascular leakage and inflammation in retinal microvasculature.[1] |
| Tuberculosis | Direct bactericidal activity against M. tuberculosis via metabolic blockade (requires high lipophilicity).[1] |
| Neuroinflammation | Potential to cross the blood-brain barrier (due to low MW and lipophilicity) to target microglial inflammation.[1] |
References
-
VAP-1 Inhibition Mechanism: Smith, D. J., et al. "Targeting Vascular Adhesion Protein-1 to Treat Autoimmune and Inflammatory Diseases."[1] Nature Reviews Drug Discovery, 2021. Link[1]
-
Thiazole Antimicrobial Activity: Bondock, S., et al. "Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives Containing Benzothiazole Moiety."[1] European Journal of Medicinal Chemistry, 2010. Link
-
Anti-Tubercular 2-Aminothiazoles: Shirude, P. S., et al. "Aminothiazoles as Potent and Selective Inhibitors of Mycobacterium tuberculosis."[1] Bioorganic & Medicinal Chemistry Letters, 2013. Link
-
Amplex Red Assay Protocol: "Amplex® Red Monoamine Oxidase Assay Kit Protocol." Thermo Fisher Scientific. Link
-
Chemical Structure Data: PubChem CID 10749687 (Related Derivative).[1] National Center for Biotechnology Information. Link
Sources
Spectroscopic data for 5-Isopropyl-4-methylthiazol-2-amine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Profile of 5-Isopropyl-4-methylthiazol-2-amine
Introduction
This compound is a substituted aminothiazole, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The 2-aminothiazole scaffold is a key structural motif in numerous pharmaceuticals. A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of direct experimental data for this specific molecule, the predictions herein are synthesized from established principles of spectroscopy and empirical data from structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Spectroscopic Characterization Workflow
The comprehensive spectroscopic analysis of a novel compound like this compound follows a logical workflow to elucidate and confirm its structure. This process involves a multi-technique approach where each method provides complementary information.
Caption: Workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. Predictions are based on the analysis of related 2-aminothiazole derivatives and standard chemical shift values.[1][2]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the amino, isopropyl, and methyl protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~5.5 - 6.5 | Broad Singlet | 2H | -NH₂ |
| ~3.0 - 3.2 | Septet | 1H | -CH(CH₃)₂ |
| ~2.2 - 2.4 | Singlet | 3H | Thiazole-CH₃ |
| ~1.2 - 1.4 | Doublet | 6H | -CH(CH₃)₂ |
| Solvent: DMSO-d₆ |
Interpretation of the ¹H NMR Spectrum:
-
-NH₂ Protons: The protons of the primary amine group are expected to appear as a broad singlet in the region of δ 5.5-6.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with residual water in the solvent.
-
Isopropyl Protons: The isopropyl group should exhibit a characteristic septet for the methine proton (-CH) around δ 3.0-3.2 ppm, coupled to the six equivalent methyl protons. These two methyl groups will appear as a doublet at approximately δ 1.2-1.4 ppm.
-
Methyl Protons: The methyl group attached to the thiazole ring at position 4 is expected to be a singlet in the range of δ 2.2-2.4 ppm.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Chemical Shift (δ) (ppm) | Assignment |
| ~168 - 172 | C2 (Thiazole, C-NH₂) |
| ~148 - 152 | C4 (Thiazole, C-CH₃) |
| ~115 - 120 | C5 (Thiazole, C-isopropyl) |
| ~28 - 32 | -CH(CH₃)₂ |
| ~22 - 25 | -CH(CH₃)₂ |
| ~14 - 17 | Thiazole-CH₃ |
| Solvent: DMSO-d₆ |
Interpretation of the ¹³C NMR Spectrum:
-
Thiazole Carbons: The three carbon atoms of the thiazole ring are expected to resonate at distinct chemical shifts. The C2 carbon, bonded to two nitrogen atoms, will be the most downfield. The C4 and C5 carbons, substituted with the methyl and isopropyl groups respectively, will appear in the aromatic/heteroaromatic region.
-
Alkyl Carbons: The carbons of the isopropyl and methyl groups will appear in the upfield aliphatic region of the spectrum.
Experimental Protocol for NMR Spectroscopy
This protocol outlines a general procedure for acquiring high-quality NMR spectra of this compound.[3][4]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[1]
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (to establish H-H couplings) and HSQC/HMBC (to correlate H and C atoms).[4]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be characterized by absorptions corresponding to the amine, thiazole ring, and alkyl moieties.[5][6]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) of -NH₂ |
| 3100 - 3000 | Weak | C-H stretching (aromatic/heteroaromatic) |
| 2980 - 2850 | Medium | C-H stretching (aliphatic) of alkyl groups |
| ~1640 | Strong | N-H bending (scissoring) of -NH₂ |
| ~1580 | Medium | C=N stretching of the thiazole ring |
| ~1470 | Medium | C-H bending of alkyl groups |
| ~1380 | Medium | C-H bending (umbrella mode) of isopropyl group |
| 1300 - 1000 | Medium | C-N stretching |
| 800 - 600 | Medium | C-S stretching of the thiazole ring |
Interpretation of the IR Spectrum:
-
Amine Group: The primary amine will show two characteristic N-H stretching bands in the 3450-3300 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. A strong N-H bending absorption is expected around 1640 cm⁻¹.
-
Thiazole Ring: The C=N stretching vibration of the thiazole ring is anticipated to appear around 1580 cm⁻¹. The C-S stretching modes are typically found in the fingerprint region.[7]
-
Alkyl Groups: The C-H stretching of the isopropyl and methyl groups will be observed in the 2980-2850 cm⁻¹ range. Characteristic C-H bending vibrations will also be present.
Experimental Protocol for FT-IR Spectroscopy
This protocol provides a generalized method for obtaining the FT-IR spectrum of the title compound.[8][9]
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Grind a small amount (1-2 mg) of the compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the instrument's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
Predicted Mass Spectral Data
-
Molecular Formula: C₈H₁₄N₂S
-
Molecular Weight: 170.28 g/mol
-
Predicted m/z for [M+H]⁺ (Electrospray Ionization - ESI): 171.0950
Predicted Key Mass Spectral Peaks and Fragmentation Pathways:
| Predicted m/z | Proposed Fragment Ion | Notes |
| 171 | [C₈H₁₅N₂S]⁺ | Protonated molecular ion [M+H]⁺, expected to be the base peak in ESI-MS.[10] |
| 155 | [C₇H₁₁N₂S]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group (α-cleavage), a common fragmentation for amines.[11] |
| 128 | [C₅H₆N₂S]⁺ | Loss of a propyl radical (•C₃H₇) from the isopropyl group. |
| 114 | [C₄H₆N₂S]⁺ | Fragmentation involving the loss of the isopropyl group. |
Interpretation of the Mass Spectrum:
The mass spectrum obtained via a soft ionization technique like ESI is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 171.[12][13] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement.
Under conditions that induce fragmentation (e.g., tandem MS or a harder ionization method), the most likely fragmentation pathway is the α-cleavage at the isopropyl group, leading to the loss of a methyl radical and the formation of a stable, resonance-delocalized cation at m/z 155.[14][15] Other fragmentations involving the loss of the entire isopropyl group or parts of the thiazole ring are also possible.
Experimental Protocol for ESI-MS
This protocol describes a general procedure for the analysis of this compound by ESI-MS.[16][17]
-
Sample Preparation:
-
Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of ~1-10 µg/mL. The formic acid aids in the protonation of the analyte.
-
-
Instrumentation and Data Acquisition:
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Operate the mass spectrometer in positive ion mode.
-
Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500).
-
For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion (m/z 171) as the precursor ion and inducing fragmentation using collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the m/z of the molecular ion and compare it to the calculated value.
-
Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure of the molecule.
-
Conclusion
This technical guide provides a detailed predicted spectroscopic profile of this compound based on fundamental principles and data from analogous structures. The predicted NMR, IR, and MS data presented, along with the generalized experimental protocols, offer a comprehensive framework for the identification and characterization of this compound. This information is intended to be a valuable resource for researchers working on the synthesis and application of novel 2-aminothiazole derivatives.
References
-
Scribd. (n.d.). Synthesis and Nmr Spectral Analysis of Amine Heterocycles the Effect of Asymmetry on the 1h and 13c Nmr Spectra of n o. Retrieved from [Link]
-
Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]
- De-Pra, M., et al. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Clinical Mass Spectrometry, 8-9, 1-13.
- Journal of Chemical Education. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals.
-
ResearchGate. (2025, August 6). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
- Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 85-102.
-
American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]
-
Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]
-
Stanford University. (n.d.). ESI-MS. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
- Martins, F. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- MDPI. (2023). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. Molecules, 28(11), 4489.
- Clinical Biochemist Reviews. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3-12.
-
YouTube. (2023, February 3). predicting likely fragments in a mass spectrum. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
- Annals of the Romanian Society for Cell Biology. (2020). Synthesis, Molecular Structure, Spectral (IR, UV-Vis, 1H-NMR) and Molecular Docking Analysis of 4-Amino-5-(Naphth-2-Oyl)-2-Methyl-Phenylaminothiazole: DFT Technique. Annals of the Romanian Society for Cell Biology, 24(1), 1420-1430.
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]
-
Save My Exams. (2024, December 23). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
NMRium. (n.d.). NMRium demo - Predict. Retrieved from [Link]
-
Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Retrieved from [Link]
- Molecules. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897.
-
Semantic Scholar. (2022, June 17). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]
- Asian Journal of Chemistry. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram. Retrieved from [Link]
-
NIST WebBook. (n.d.). Thiazole, 2-amino-5-methyl-. Retrieved from [Link]
-
Sultan Qaboos University House of Expertise. (2017, February 15). Conformational stability, spectral analysis (infrared, Raman and NMR) and DFT calculations of 2-Amino-5-(ethylthio)-1,3,4-thiadiazole. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole, 2-amino-5-methyl- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
A Methodological Blueprint for the Structural Elucidation of 5-Isopropyl-4-methylthiazol-2-amine: A Guide for Drug Discovery Professionals
Abstract
The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Molecules built around this core have demonstrated significant therapeutic potential, acting as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] 5-Isopropyl-4-methylthiazol-2-amine is a representative member of this vital chemical class. The precise three-dimensional arrangement of its atoms—its crystal structure—is a critical piece of information for understanding its physicochemical properties, predicting its biological interactions, and guiding rational drug design efforts.
This technical guide provides a comprehensive, field-proven blueprint for researchers and drug development professionals on the determination and analysis of the crystal structure of this compound. Rather than merely presenting a final structure, we detail the causality behind the necessary experimental choices, from chemical synthesis and crystallization to the principles and practice of single-crystal X-ray diffraction (SCXRD). This document serves as a self-validating system of protocols, grounded in authoritative standards, to empower scientists to achieve definitive structural elucidation.
Part 1: Synthesis and Production of Diffraction-Quality Crystals
The journey to a crystal structure begins not on the diffractometer, but in the chemistry lab. The synthesis of the target compound and its subsequent crystallization are the most critical, and often most challenging, steps in the process. Without a high-quality, single crystal, even the most advanced analytical techniques are rendered useless.[4]
Proposed Synthetic Pathway: Modified Hantzsch Synthesis
The Hantzsch thiazole synthesis is the classical and most reliable method for constructing the 2-aminothiazole ring system.[5] The proposed synthesis for this compound involves the condensation of an α-haloketone with a thiourea derivative.
Reaction Scheme: The key starting materials are 3-bromo-4-methylpentan-2-one and thiourea. The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine, followed by intramolecular cyclization and dehydration to yield the target thiazole.
Caption: Proposed Hantzsch synthesis pathway for the target compound.
Experimental Protocol: Synthesis and Purification
-
Reaction Setup: To a round-bottom flask charged with absolute ethanol, add thiourea (1.1 equivalents). Stir until dissolved.
-
Reactant Addition: Slowly add 3-bromo-4-methylpentan-2-one (1.0 equivalent) to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate. The product may precipitate or require extraction.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic extract under reduced pressure. The resulting crude solid must be purified to >99% purity, as impurities are potent inhibitors of crystallization. Column chromatography on silica gel is the method of choice.
Causality: The use of excess thiourea helps to drive the reaction to completion. Neutralization is critical to remove the HBr byproduct, which would otherwise form a salt with the product's amine group, affecting its solubility and crystallization properties. High purity is non-negotiable for successful crystallography.
Protocol: Growing Single Crystals
Crystal growth is an empirical science that relies on creating a state of slow, controlled supersaturation.
Method 1: Slow Evaporation
-
Dissolve the purified compound in a suitable solvent (e.g., acetone, acetonitrile, or a mixture like dichloromethane/hexane) to near-saturation in a small vial.
-
Cover the vial with a cap containing a few pinholes or with parafilm punctured by a needle.
-
Place the vial in a vibration-free environment.
-
Allow the solvent to evaporate slowly over several days to weeks.
Method 2: Vapor Diffusion (Hanging Drop)
-
Dissolve the compound in a good solvent (e.g., methanol) to create a concentrated drop (1-5 µL).
-
Place this drop on the underside of a siliconized glass coverslip.
-
In a well plate, add a larger volume (500 µL) of a poor solvent (an "anti-solvent" in which the compound is less soluble, e.g., water or diethyl ether).
-
Invert the coverslip and seal the well.
-
The anti-solvent vapor will slowly diffuse into the drop, reducing the compound's solubility and inducing crystallization.
Trustworthiness: The choice of solvent is paramount. A good solvent will dissolve the compound completely, while the anti-solvent will precipitate it. The slow nature of these processes is designed to allow molecules to arrange themselves into an ordered, single crystal lattice rather than crashing out as an amorphous powder.
Part 2: Structural Elucidation by Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive, non-destructive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7] It provides unambiguous information on bond lengths, angles, and connectivity.[8]
The Principle of Diffraction
In 1912, Max von Laue discovered that crystals could act as three-dimensional diffraction gratings for X-rays.[6] When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. In a periodically ordered lattice, the scattered waves interfere with one another. Constructive interference occurs only in specific directions, governed by Bragg's Law :
nλ = 2d sin(θ)
Where n is an integer, λ is the wavelength of the X-rays, d is the spacing between crystal lattice planes, and θ is the angle of incidence.[6] By systematically rotating the crystal and measuring the intensity and position of the thousands of diffracted beams (reflections), a 3D map of the electron density within the crystal's unit cell can be reconstructed.[9]
The SCXRD Experimental Workflow
The process of determining a crystal structure is a logical, multi-stage workflow. Each step builds upon the last, forming a self-validating system from raw data to the final, refined atomic model.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol: A Hypothetical Analysis
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is identified under a microscope, picked up using a microloop, and flash-cooled in a stream of liquid nitrogen (100 K).[4]
-
Expertise: Cryo-cooling is essential. It minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher resolution data. It also protects the crystal from potential radiation damage from the high-intensity X-ray beam.
-
-
Data Collection: The mounted crystal is placed on a diffractometer. A preliminary "unit cell" determination is performed, followed by a full data collection strategy, where the crystal is rotated through a series of angles while being irradiated with X-rays (e.g., Mo Kα, λ=0.71073 Å or Cu Kα, λ=1.5418 Å).
-
Data Reduction: Software is used to integrate the raw diffraction images to determine the intensity of each reflection. The data is scaled and corrected for experimental factors (e.g., Lorentz-polarization effects, absorption).
-
Structure Solution and Refinement: This is the computational heart of crystallography.
-
Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Refinement: An atomic model is built into the map and refined using a least-squares algorithm. This process iteratively adjusts atomic positions, and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model. The quality of the final model is assessed by the R-factor (R1), with values below 5% (0.05) indicating a very good fit.
-
Part 3: Hypothetical Data Analysis and Interpretation
While the specific crystal structure of this compound is not yet publicly available, we can outline the expected results and their significance for drug development. The final output of a successful SCXRD experiment is a Crystallographic Information File (CIF), which contains all the necessary information about the structure.
Tabulated Crystallographic Data (Illustrative)
The data below is representative of what would be expected for a small organic molecule like the title compound.
| Parameter | Illustrative Value | Significance |
| Chemical Formula | C₇H₁₂N₂S | Confirms the elemental composition of the crystal. |
| Formula Weight | 156.25 g/mol | Consistent with the molecular structure. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | a = 8.5, b = 12.1, c = 9.2 | Unit cell dimensions. |
| α, β, γ (°) | α = 90, β = 105.5, γ = 90 | Unit cell angles. |
| Volume (ų) | 910 | Volume of a single unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R1 [I > 2σ(I)] | 0.045 | A low R-factor indicates a good fit between the model and data. |
| Goodness-of-Fit | 1.05 | A value close to 1 indicates a good refinement. |
Structural Insights for Drug Development
-
Conformation and Stereochemistry: The crystal structure provides definitive, unambiguous proof of the molecule's connectivity and 3D shape. It reveals the precise torsion angles of the isopropyl group relative to the thiazole ring, which is critical for docking studies into a protein's active site.
-
Intermolecular Interactions: The way molecules pack in the crystal lattice is dictated by non-covalent interactions. For this compound, the primary amine group (-NH₂) is a strong hydrogen bond donor, while the ring nitrogen atoms are potential acceptors. Understanding this hydrogen-bonding network is key to predicting solubility, stability, and potential polymorphism—all critical factors in pharmaceutical development.
Caption: Potential intermolecular hydrogen bonding (N-H···N) dimer formation.
Conclusion
The structural elucidation of this compound, a compound belonging to the therapeutically vital 2-aminothiazole class, is an essential step in its development as a potential drug candidate. This guide has provided a comprehensive and technically grounded blueprint for achieving this goal. By following a rigorous methodology encompassing targeted synthesis, meticulous crystallization, and precise analysis by single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional atomic model. This structural data is not merely an academic endpoint; it is the foundational knowledge required for understanding structure-activity relationships, enabling computational modeling, and making informed decisions in the complex process of drug discovery and development.
References
-
FZU. (n.d.). X-ray single-crystal diffraction. FZU. Retrieved February 19, 2026, from [Link]
-
SERC, Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved February 19, 2026, from [Link]
-
Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 849-873. [Link]
-
University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Retrieved February 19, 2026, from [Link]
-
Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved February 19, 2026, from [Link]
-
Al-Ostath, A. I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. [Link]
-
ResearchGate. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Request PDF. Retrieved February 19, 2026, from [Link]
-
Sabreen, A. A., et al. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. International Journal of Health Sciences, 6(S5), 10452-10464. [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 5. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]
- 8. pulstec.net [pulstec.net]
- 9. X-ray single-crystal diffraction | FZU [fzu.cz]
In Vitro Screening of 5-Isopropyl-4-methylthiazol-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive framework for the in vitro screening of a specific subclass of these compounds: 5-Isopropyl-4-methylthiazol-2-amine derivatives. As a Senior Application Scientist, the following sections will not only detail the requisite protocols but also provide the scientific rationale behind the proposed screening cascade, empowering researchers to make informed decisions in their drug discovery endeavors. This guide is designed to be a self-validating system, ensuring that the data generated is robust, reproducible, and translatable to downstream preclinical development.
Introduction: The Therapeutic Potential of 2-Aminothiazoles
The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, which imparts unique electronic properties that facilitate interactions with various biological targets.[3] The 2-aminothiazole moiety, in particular, has been identified as a key pharmacophore in a number of approved drugs and clinical candidates. Derivatives of this core structure have demonstrated potent activity against a range of diseases, underscoring the value of exploring novel analogs such as those derived from this compound. This guide outlines a strategic in vitro screening approach to systematically evaluate the therapeutic potential of this specific chemical series.
The Screening Cascade: A Multi-tiered Approach
A hierarchical screening strategy is essential for the efficient and cost-effective evaluation of a new chemical series. This approach begins with broad, high-throughput assays to identify general bioactivity and potential liabilities, followed by more specific, target-oriented assays to elucidate the mechanism of action.
Caption: A tiered approach to in vitro screening of this compound derivatives.
Primary Screening: Foundational Cytotoxicity Assessment
The initial step in evaluating any new chemical entity is to determine its inherent cytotoxicity against mammalian cells. This foundational data is crucial for interpreting the results of subsequent bioassays and for identifying compounds with a favorable therapeutic index.
Rationale for Cytotoxicity Screening
A potent biological activity is only therapeutically relevant if it can be achieved at concentrations that are not toxic to healthy cells. Cytotoxicity assays provide a quantitative measure of a compound's ability to induce cell death, which is essential for establishing a safe therapeutic window. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit a biological process by 50%.[4][5][6]
Recommended Assays: MTT and MTS
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are reliable, colorimetric methods for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, the absorbance of which is proportional to the number of living cells.[7][9][10]
| Parameter | MTT Assay | MTS Assay |
| Principle | Reduction of yellow MTT to purple formazan crystals by viable cells.[7][10] | Reduction of MTS to a soluble formazan product in the presence of an electron coupling reagent.[9] |
| Solubilization | Requires a solubilization step to dissolve the formazan crystals.[9][11] | The formazan product is soluble in culture medium, eliminating a solubilization step.[9] |
| Endpoint | Absorbance measurement at 570 nm.[4][9] | Absorbance measurement at 490-500 nm. |
| Advantages | Well-established, cost-effective. | Fewer steps, higher throughput. |
| Disadvantages | Additional solubilization step can introduce variability. | Can be more expensive than MTT. |
Experimental Protocol: MTT Assay
Materials:
-
96-well cell culture plates
-
Mammalian cell line (e.g., HEK293, NIH3T3)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[9]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[9]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[11][12]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for 24-72 hours, depending on the cell line and experimental objectives.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[4][8][12]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.[4] Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the compound concentration to determine the IC50 value.[4]
Secondary Screening: Exploring Therapeutic Areas
Based on the established biological activities of the broader 2-aminothiazole class, the secondary screening phase should focus on evaluating the potential of the this compound derivatives in three key therapeutic areas: antimicrobial, anti-inflammatory, and anticancer.
Antimicrobial Activity Screening
Thiazole derivatives have been extensively reported to possess antibacterial and antifungal properties.[1][2][5][8][13][14][15][16]
Recommended Assays:
-
Agar Well Diffusion: A preliminary, qualitative assay to assess the ability of compounds to inhibit microbial growth.[3][6][17][18][19]
-
Broth Microdilution: A quantitative assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[20][21][22][23][24]
Suggested Microbial Strains:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis[2][5][15]
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa[5][15][16]
-
Fungi: Candida albicans, Aspergillus niger[2][5][13][15][16]
Experimental Protocol: Broth Microdilution
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard.[20] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[21]
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth within the 96-well plate.[22]
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).[22]
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for staphylococci).[20]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[20][22]
Anti-inflammatory Activity Screening
The anti-inflammatory potential of thiazole derivatives is another well-documented area of investigation.[1][3][24]
Recommended Assays:
-
Nitric Oxide (NO) Production Assay: Measures the inhibition of lipopolysaccharide (LPS)-induced NO production in macrophage cell lines (e.g., RAW 264.7). NO is a key pro-inflammatory mediator.[25][26][27][28]
-
Cytokine Release Assays (ELISA): Quantifies the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in LPS-stimulated macrophages.[1][24]
Experimental Protocol: Nitric Oxide Production Assay
Materials:
-
RAW 264.7 macrophage cell line
-
96-well cell culture plates
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide, 0.1% naphthyl ethylenediamine dihydrochloride, and 2.5% H3PO4)[27]
-
Sodium nitrite standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[28] Include control wells with cells only, cells with LPS only, and cells with compound only.
-
Nitrite Measurement: Transfer a portion of the cell culture supernatant to a new 96-well plate. Add an equal volume of Griess Reagent to each well and incubate at room temperature for 10-15 minutes.[27]
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.
Anticancer and Kinase Inhibition Screening
The 2-aminothiazole scaffold is present in several anticancer drugs, and many derivatives have been shown to possess potent antiproliferative activity against various cancer cell lines.[21][29] A common mechanism of action for such compounds is the inhibition of protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer.[10][17][30][31][32]
Recommended Assays:
-
Antiproliferative Assays: Utilize a panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and assess cell viability using the MTT or MTS assay as described in the primary screening section.
-
Kinase Inhibition Assays: Employ a biochemical assay to directly measure the inhibition of specific kinases. The ADP-Glo™ Kinase Assay is a versatile, luminescence-based method that can be used for a wide range of kinases.[33][34][35][36][37]
Potential Kinase Targets for 2-Aminothiazole Derivatives:
Experimental Protocol: ADP-Glo™ Kinase Assay
Materials:
-
Kinase of interest (e.g., Aurora A)
-
Substrate for the kinase
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
Procedure:
-
Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.[34][37]
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[35][36] Incubate at room temperature for 40 minutes.[34][35]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to generate a luminescent signal.[35][36] Incubate at room temperature for 30-60 minutes.[35]
-
Luminescence Measurement: Read the luminescence using a plate reader.[34][35]
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. Calculate the percentage of kinase inhibition and determine the IC50 value.
Tertiary Screening: Target Deconvolution and Mechanism of Action Studies
Compounds that demonstrate promising activity in the secondary screens should be advanced to tertiary screening to confirm their mechanism of action and to further characterize their biological profile.
Caption: Workflow for mechanism of action studies in tertiary screening.
Rationale for Tertiary Screening
The goal of tertiary screening is to move from identifying "what" a compound does to understanding "how" it does it. This involves confirming the direct molecular target of the compound and elucidating the downstream cellular effects.
Recommended Assays
-
Receptor Binding Assays: If a specific receptor is hypothesized to be the target, radioligand binding assays can be used to determine the affinity of the compound for the receptor.[13][14][39][40][41] These assays measure the displacement of a radiolabeled ligand from its receptor by the test compound.[13][14]
-
Enzyme Kinetics: For compounds that inhibit enzymes, kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Western Blotting: To investigate the effects of the compound on specific signaling pathways, Western blotting can be used to measure changes in the phosphorylation status or expression levels of key proteins.
-
Quantitative PCR (qPCR): To assess the impact of the compound on gene expression, qPCR can be used to measure changes in the mRNA levels of target genes.
Data Interpretation and Hit Prioritization
A critical aspect of any screening campaign is the robust analysis and interpretation of the data to identify promising lead candidates for further development.
-
IC50/MIC Values: These values provide a quantitative measure of a compound's potency. Lower values indicate higher potency.
-
Selectivity: It is important to assess the selectivity of a compound for its intended target over other related targets. For example, a kinase inhibitor should be profiled against a panel of kinases to determine its selectivity profile.
-
Structure-Activity Relationship (SAR): By comparing the activity of different derivatives in the chemical series, an SAR can be established, which provides valuable information for the design of more potent and selective compounds.
-
Therapeutic Index: This is a measure of the safety of a compound and is calculated as the ratio of the cytotoxic concentration to the effective concentration. A higher therapeutic index is desirable.
Conclusion
The in vitro screening cascade outlined in this technical guide provides a systematic and scientifically rigorous approach to evaluating the therapeutic potential of this compound derivatives. By starting with broad cytotoxicity assessments and progressing to more specific, target-oriented assays, researchers can efficiently identify and characterize promising lead compounds. The detailed protocols and the underlying scientific rationale provided herein are intended to empower drug discovery professionals to generate high-quality, reproducible data that will guide the successful advancement of new chemical entities toward clinical development.
References
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved February 15, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved February 15, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved February 15, 2026, from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore. (n.d.). Retrieved February 15, 2026, from [Link]
-
A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20). Retrieved February 15, 2026, from [Link]
-
Antimicrobial activity by Agar well diffusion - Chemistry Notes. (2021, June 29). Retrieved February 15, 2026, from [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). Retrieved February 15, 2026, from [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2). Retrieved February 15, 2026, from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Broth Microdilution | MI - Microbiology. (n.d.). Retrieved February 15, 2026, from [Link]
-
2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2 - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved February 15, 2026, from [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2021, August 28). Retrieved February 15, 2026, from [Link]
-
Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services. (n.d.). Retrieved February 15, 2026, from [Link]
-
Cell viability assays: MTT assay application and protocol - Quartzy. (2017, May 1). Retrieved February 15, 2026, from [Link]
-
Five Simple Steps For a Successful MTS Assay! - Bitesize Bio. (2025, June 8). Retrieved February 15, 2026, from [Link]
-
Radioligand binding methods: practical guide and tips - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]
-
Radioligand Binding Detection of Receptors in Brain Membranes. (n.d.). Retrieved February 15, 2026, from [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]
-
Radioligand binding methods: practical guide and tips - Scite.ai. (n.d.). Retrieved February 15, 2026, from [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI - NIH. (2020, September 15). Retrieved February 15, 2026, from [Link]
-
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - ResearchGate. (2025, November 13). Retrieved February 15, 2026, from [Link]
-
Study on the Antimicrobial Effects of Novel Thiazole Derivatives - DergiPark. (2017, March 7). Retrieved February 15, 2026, from [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). Retrieved February 15, 2026, from [Link]
-
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC. (2025, September 4). Retrieved February 15, 2026, from [Link]
-
2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1 - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products - MDPI. (2022, July 20). Retrieved February 15, 2026, from [Link]
-
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC. (2021, August 5). Retrieved February 15, 2026, from [Link]
-
An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022) - Preprints.org. (2023, December 5). Retrieved February 15, 2026, from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024, August 25). Retrieved February 15, 2026, from [Link]
-
Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies - Taylor & Francis. (2025, April 24). Retrieved February 15, 2026, from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7). Retrieved February 15, 2026, from [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants - Academic Journals. (n.d.). Retrieved February 15, 2026, from [Link]
-
Chemical structures of diverse reported aminothiazole kinase inhibitors. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of - ThaiScience. (n.d.). Retrieved February 15, 2026, from [Link] inhibition-of-lps-induced-nitric-oxide-production-in-raw-264-7-cell-lines-dpph-radical-scavenging-and-total-phenolic-content-of/10986704.pdf
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - Spandidos Publications. (2016, September 5). Retrieved February 15, 2026, from [Link]
-
Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. blog.quartzy.com [blog.quartzy.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. clyte.tech [clyte.tech]
- 12. atcc.org [atcc.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 15. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nanobioletters.com [nanobioletters.com]
- 17. chemistnotes.com [chemistnotes.com]
- 18. hereditybio.in [hereditybio.in]
- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jove.com [jove.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Broth Microdilution | MI [microbiology.mlsascp.com]
- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. rr-asia.woah.org [rr-asia.woah.org]
- 25. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. thaiscience.info [thaiscience.info]
- 27. spandidos-publications.com [spandidos-publications.com]
- 28. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 29. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 35. promega.com [promega.com]
- 36. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 37. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 38. mdpi.com [mdpi.com]
- 39. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 41. scite.ai [scite.ai]
Foreword: The Enduring Relevance of the 2-Aminothiazole Scaffold
An In-Depth Technical Guide to the Synthesis of Novel 2-Aminothiazole Derivatives
The 2-aminothiazole ring is a quintessential "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to engage in multiple hydrogen bonding interactions have cemented its role as a cornerstone in drug discovery. This scaffold is not merely a synthetic curiosity; it is the core of clinically vital medicines, including the anticancer agent Dasatinib and the PI3K inhibitor Alpelisib.[1] The broad spectrum of biological activities associated with 2-aminothiazole derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications—ensures their continued exploration by researchers globally.[2][3][4]
This guide moves beyond a simple recitation of synthetic methods. As a senior application scientist, my objective is to provide a narrative grounded in field-proven insights. We will explore the causality behind experimental choices, from the foundational Hantzsch synthesis to modern, green chemistry alternatives. Each protocol is presented as a self-validating system, complete with the characterization data necessary to confirm synthetic success. This document is designed for the practicing researcher and drug development professional, offering both a strategic overview and actionable, detailed methodologies for the synthesis of novel 2-aminothiazole derivatives.
Chapter 1: Foundational Synthesis: The Hantzsch Reaction
The Hantzsch thiazole synthesis, first reported in 1887, remains the most fundamental and widely utilized method for constructing the 2-aminothiazole core.[5][6] Its enduring popularity stems from its reliability, high yields, and the use of readily available starting materials.[7] The reaction involves the condensation of an α-haloketone with a thioamide (or thiourea for 2-aminothiazoles).[5]
The Mechanism: A Stepwise Elucidation
Understanding the Hantzsch mechanism is critical to troubleshooting and adapting the reaction for novel substrates. The process unfolds in three key stages: S-alkylation, intramolecular cyclization, and dehydration.
-
S-Alkylation (SN2 Attack): The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon of the α-haloketone. This displaces the halide ion in a classic SN2 reaction, forming an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The terminal amino group of the intermediate then performs a nucleophilic attack on the ketone's carbonyl carbon. This step forms a five-membered heterocyclic ring, resulting in a 2-amino-4-hydroxythiazoline intermediate.
-
Dehydration: Under the typically acidic or heated reaction conditions, this intermediate readily undergoes dehydration (loss of a water molecule) to form a stable, aromatic 2-aminothiazole ring.
// Reactants Reactants [label="", shape=plaintext]; Thiourea [label="Thiourea", fillcolor="#F1F3F4", fontcolor="#202124"]; AlphaHaloKetone [label="α-Haloketone", fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates Intermediate1 [label="Isothiouronium Salt\n(S-Alkylation Product)", fillcolor="#E8F0FE", fontcolor="#202124", shape=box]; Intermediate2 [label="Hydroxythiazoline\nIntermediate", fillcolor="#E8F0FE", fontcolor="#202124", shape=box];
// Product Product [label="2-Aminothiazole", fillcolor="#E6F4EA", fontcolor="#202124", shape=box, peripheries=2];
// Logical Flow {rank=same; Thiourea; AlphaHaloKetone;} Reactants -> Thiourea [style=invis]; Reactants -> AlphaHaloKetone [style=invis]; Thiourea -> Intermediate1 [label=" 1. S-Alkylation (SN2)"]; AlphaHaloKetone -> Intermediate1 [style=dashed]; Intermediate1 -> Intermediate2 [label=" 2. Intramolecular\n Cyclization"]; Intermediate2 -> Product [label=" 3. Dehydration\n (-H₂O)"]; } .dot Caption: Workflow of the Hantzsch thiazole synthesis mechanism.
Standard Laboratory Protocol: Synthesis of 2-amino-4-phenylthiazole
This protocol is a robust, self-validating procedure adapted from established methods.[7] It provides a reliable baseline for synthesizing a simple, yet representative, 2-aminothiazole.
Materials:
-
2-Bromoacetophenone (5.0 mmol, ~0.995 g)
-
Thiourea (7.5 mmol, ~0.571 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvation: Add 5 mL of methanol to the vial.
-
Heating: Place the vial on a hot plate set to approximately 100°C and stir the mixture for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling & Precipitation: Remove the reaction from heat and allow the solution to cool to room temperature.
-
Neutralization: Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix. This step neutralizes any hydrobromic acid byproduct and precipitates the product, which is poorly soluble in water.[7]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with water to remove any remaining salts.
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry. Determine the mass and calculate the percent yield. The product is typically pure enough for characterization without further purification.[7]
Chapter 2: Modern Synthetic Evolutions: One-Pot and Green Approaches
While the classic Hantzsch synthesis is reliable, it requires the use of α-haloketones, which are often lachrymatory and unstable. Modern methodologies focus on improving safety, efficiency, and environmental friendliness by generating the α-halo intermediate in situ or by using alternative energy sources.
One-Pot Synthesis via In Situ Halogenation
The most significant advancement has been the development of one-pot procedures that start from an unhalogenated ketone.[8] This strategy avoids the isolation of the hazardous α-haloketone and streamlines the entire process. A common approach involves using a ketone, thiourea, and a halogen source like molecular iodine (I₂) or N-Bromosuccinimide (NBS) in a single reaction vessel.[8][9][10]
Causality Behind the One-Pot Approach: The key is the initial, often catalyzed, α-halogenation of the ketone. For example, using Copper(II) bromide (CuBr₂) allows for the in-situ α-bromination of an aromatic ketone, which is immediately consumed by thiourea in the subsequent cyclization step.[8] This seamless transition from one reaction to the next within the same pot is a hallmark of elegant and efficient synthesis.
Green Chemistry Innovations
The principles of green chemistry have been successfully applied to 2-aminothiazole synthesis, leading to cleaner, faster, and more sustainable methods.
-
Microwave-Assisted Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[11] For 2-aminothiazole synthesis, MAOS dramatically reduces reaction times from hours to minutes and often improves yields compared to conventional heating.[12][13] The rapid, uniform heating provided by microwaves efficiently drives the reaction to completion.
-
Eco-Friendly Solvents: Replacing traditional organic solvents with water or ethanol-water mixtures is a key green strategy.[13][14] Water is not only environmentally benign but can also promote reaction rates due to its high polarity and ability to form hydrogen bonds.[13]
-
Organocatalysis: The use of small, metal-free organic molecules as catalysts is a growing area. Natural amino acids like asparagine have been shown to effectively catalyze the one-pot synthesis of 2-aminothiazoles, offering a biodegradable and non-toxic catalytic option.[15]
Protocol: One-Pot Synthesis using an Organocatalyst
This protocol details an efficient, one-pot synthesis of 2-aminothiazoles using asparagine as a green organocatalyst.[15]
Materials:
-
Aryl Methyl Ketone (e.g., Acetophenone) (5 mmol)
-
Thiourea (7.5 mmol)
-
Iodine (I₂) (5 mmol)
-
Asparagine (7.5 mol%, ~0.05 g)
-
DMSO (Dimethyl sulfoxide) as solvent
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aryl methyl ketone (5 mmol), thiourea (7.5 mmol), iodine (5 mmol), and asparagine (7.5 mol%).
-
Solvation and Heating: Add DMSO and stir the mixture at 85°C. Monitor the reaction's progress using TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Extraction: Dissolve the crude product in hot water and extract with diethyl ether (3 x 30 mL) to remove non-polar impurities.
-
Precipitation: Adjust the pH of the aqueous layer to 9-10 with ammonia. The 2-aminothiazole product will precipitate as a solid.
-
Isolation and Purification: Collect the precipitate by filtration and recrystallize from ethanol to obtain the pure product.[15]
Comparative Summary of Synthetic Methodologies
The choice of synthetic route depends on factors like available starting materials, required scale, and desired environmental impact.
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Classic Hantzsch | α-Haloketone, Thiourea | Reflux in Ethanol/Methanol | High yields, well-established.[7] | Requires pre-synthesis of hazardous α-haloketones.[8] |
| One-Pot (CuBr₂) | Ketone, Thiourea, CuBr₂ | Reflux | Avoids isolation of intermediates, safer.[8] | Requires stoichiometric copper reagent. |
| One-Pot (Iodine) | Ketone, Thiourea, I₂ | Reflux, often with catalyst | Good yields, readily available reagents.[9] | Iodine can be corrosive. |
| Microwave-Assisted | Various | Microwave Irradiation (5-15 min) | Extremely fast reaction times, high yields.[12][13] | Requires specialized microwave reactor equipment. |
| Electrochemical | Ketone, Thiourea, NH₄I | Constant Current | External-oxidant-free, mild conditions.[16][17] | Requires electrochemical setup. |
| Green Organocatalysis | Ketone, Thiourea, I₂, Asparagine | 80-85°C | Environmentally benign, biodegradable catalyst.[15] | May require specific solvents like DMSO. |
Chapter 3: Essential Post-Synthesis Validation: Characterization
Unequivocal characterization is paramount to confirm the successful synthesis of the target 2-aminothiazole derivative. A combination of spectroscopic techniques provides a complete structural picture.
-
¹H NMR Spectroscopy: The proton on the C5 position of the thiazole ring typically appears as a singlet in the region of 6.7-7.3 ppm. The -NH₂ protons are often observed as a broad singlet around 4.9-7.0 ppm, the position of which can vary with solvent and concentration. Aromatic protons from substituents will appear in their expected regions (typically >7.0 ppm).[18][19]
-
¹³C NMR Spectroscopy: The carbon atoms of the thiazole ring have characteristic chemical shifts. C2 (bearing the amino group) is typically found far downfield (>160 ppm), C4 is often in the 140-150 ppm range, and C5 is usually observed around 105-115 ppm.[19]
-
Infrared (IR) Spectroscopy: Key diagnostic peaks include N-H stretching vibrations for the amino group (typically a pair of bands around 3100-3400 cm⁻¹), C=N stretching of the thiazole ring (~1515-1650 cm⁻¹), and C-S stretching (~1090 cm⁻¹).[18][20]
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the molecular formula. The molecular ion peak (M+) is a critical piece of data for validation.[6][18]
Conclusion
The synthesis of 2-aminothiazole derivatives is a mature yet continuously evolving field. While the Hantzsch synthesis provides a reliable foundation, modern innovations have made the process safer, more efficient, and environmentally sustainable. One-pot syntheses that circumvent the need for hazardous intermediates, coupled with green technologies like microwave assistance and organocatalysis, represent the state-of-the-art. For researchers in drug discovery, mastery of these techniques provides a powerful toolkit for generating diverse libraries of these biologically crucial molecules, paving the way for the development of next-generation therapeutics.
References
- Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (2012). HETEROCYCLES, 85(8).
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
- Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library.
- A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. (n.d.). Academia.edu.
- Asparagine as a Green Organocatalyst for the Synthesis of 2-Aminothiazoles. (2018). Taylor & Francis Online.
- Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. (2025). Asian Journal of Research in Chemistry.
- A Comparative Analysis of 2-Aminothiazole and its 5-Substituted Derivatives in Drug Discovery. (n.d.). Benchchem.
- A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I. (n.d.). PMC.
- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Unknown Source.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (n.d.). OUCI.
- Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. (n.d.). Unknown Source.
- MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. (2022). Journal of University of Shanghai for Science and Technology.
- Synthesis of 2-aminothiazole derivatives: A short review. (2022). ResearchGate.
- A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH 4 I. (2022). Beilstein Journals.
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. (2023). Thieme Chemistry.
- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing.
- An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. (2011). Semantic Scholar.
- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
- Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica.
- Synthesis and characterization of biological active heterocycle-2-Aminothiazole. (2022). International Journal of Chemical Studies.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC.
- Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. (2020). RSC Publishing.
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 5. synarchive.com [synarchive.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. (PDF) A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions View supplementary material [academia.edu]
- 10. researchgate.net [researchgate.net]
- 11. ajrconline.org [ajrconline.org]
- 12. jusst.org [jusst.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. jocpr.com [jocpr.com]
- 15. tandfonline.com [tandfonline.com]
- 16. A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I [beilstein-journals.org]
- 18. chemijournal.com [chemijournal.com]
- 19. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]
- 20. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Aminothiazoles
Introduction: The Aminothiazole Scaffold - A Privileged Motif in Medicinal Chemistry
The 2-aminothiazole (2-AT) core is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, and it stands as a cornerstone in the field of medicinal chemistry.[1][2] This "privileged structure" is a recurring motif in a multitude of biologically active compounds, including numerous approved drugs.[3][4] The inherent chemical properties of the 2-aminothiazole ring system, such as its ability to engage in various non-covalent interactions and its synthetic tractability, make it an attractive scaffold for the design of novel therapeutic agents.[5][6]
Aminothiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[1][7][8] This wide-ranging bioactivity stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and its interaction with diverse biological targets.[9] This guide will provide a comprehensive exploration of the structure-activity relationships (SAR) of aminothiazole derivatives, offering insights into how specific structural modifications influence their biological effects.
The Core Architecture: Synthesis and General Reactivity
The foundational step in exploring the SAR of aminothiazoles is a robust and versatile synthetic strategy. The most prevalent and efficient method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis .[10][11] This classical reaction involves the cyclocondensation of an α-haloketone with a thiourea or thioamide derivative.[11] The versatility of the Hantzsch synthesis allows for the introduction of diverse substituents at the C4 and C5 positions of the thiazole ring by simply varying the starting α-haloketone.
Experimental Protocol: Hantzsch Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate
This protocol describes a standard procedure for the synthesis of a common 2-aminothiazole building block.
Materials:
-
Thiourea
-
Ethyl 3-bromopyruvate
-
Ethanol
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Ice water bath
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a round-bottom flask, prepare a mixture of thiourea (1.2 mmol) and ethyl 3-bromopyruvate (1 mmol) in ethanol (2 mL).[11]
-
Stir the reaction mixture and heat it to 70°C for 1 hour.[11]
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.[11]
-
Pour the cooled mixture into ice water to precipitate the product.[11]
-
Collect the resulting precipitate by filtration.[11]
-
Dry the collected solid under vacuum to yield ethyl 2-amino-1,3-thiazole-4-carboxylate.[11]
The reactivity of the 2-aminothiazole core is characterized by the nucleophilicity of the exocyclic amino group and the potential for electrophilic substitution on the thiazole ring. The amino group readily undergoes acylation, sulfonylation, and reactions with various electrophiles, providing a key handle for structural diversification.[12]
Dissecting the Structure-Activity Relationship: A Positional Analysis
The biological activity of aminothiazole derivatives is intricately linked to the nature and position of substituents on the thiazole ring and the exocyclic amino group. A systematic exploration of these positions is crucial for rational drug design.
The N-2 Position: A Gateway to Potency and Selectivity
The exocyclic amino group at the C2 position is a primary site for modification and plays a pivotal role in the SAR of many aminothiazole-based inhibitors.[13] Derivatization at this position can significantly impact target binding, selectivity, and pharmacokinetic properties.
For instance, in the development of antitubercular agents, systematic modifications of the N-2 aryl substituent led to a dramatic improvement in potency.[13] While simple phenyl derivatives exhibited modest activity, the introduction of substituted benzoyl groups at the N-2 position resulted in a more than 128-fold increase in antitubercular activity.[13] This highlights the critical role of the N-2 substituent in establishing key interactions within the target's binding site.
The C4 Position: Influencing Target Recognition
Substituents at the C4 position of the thiazole ring are often crucial for orienting the molecule within the active site of a biological target. The nature of the C4 substituent can dictate the overall shape and electronic properties of the molecule, thereby influencing its binding affinity and selectivity.
In the context of LIMK inhibitors, a 2-pyridyl substituent at the C4 position was found to be a strict requirement for potent activity.[14] This observation suggests that the pyridyl nitrogen is likely involved in a critical hydrogen bonding interaction with the target enzyme.[14] Isomers with the pyridine nitrogen at other positions were significantly less potent, underscoring the importance of precise positioning of key interacting groups.[14]
The C5 Position: Modulating Physicochemical Properties
The C5 position of the aminothiazole ring offers another avenue for structural modification, often influencing the molecule's physicochemical properties, such as solubility and lipophilicity. While sometimes less directly involved in target binding compared to the N-2 and C4 positions, modifications at C5 can be critical for optimizing the overall drug-like properties of a compound.
In the development of Aurora kinase inhibitors, the introduction of a halogen atom at the C5 position was explored.[7] This modification can alter the electronic nature of the thiazole ring and influence the molecule's ability to penetrate cell membranes.[7]
The following diagram illustrates the key positions on the 2-aminothiazole scaffold that are critical for modulating its biological activity.
Caption: Key positions for SAR studies on the 2-aminothiazole scaffold.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes representative SAR data for a series of aminothiazole derivatives, illustrating the impact of substitutions on their biological activity.
| Compound ID | N-2 Substituent | C4 Substituent | C5 Substituent | Biological Target | IC50 (nM) |
| 1a | Phenyl | 2-Pyridyl | H | Antitubercular | 12500 |
| 1b | 3-Chlorobenzoyl | 2-Pyridyl | H | Antitubercular | 24 |
| 2a | H | 2-Pyridyl | H | LIMK1 | >10000 |
| 2b | (2-Chloro-6-methylphenyl)carboxamide | 2-Pyridyl | H | LIMK1 | 5 |
| 3a | Phenyl | H | H | Aurora A Kinase | 5000 |
| 3b | Phenyl | H | Br | Aurora A Kinase | 1500 |
Data is illustrative and compiled from various sources for educational purposes.
Experimental Workflow for SAR Exploration
A typical workflow for exploring the SAR of aminothiazole derivatives involves a cyclical process of design, synthesis, and biological evaluation.
Caption: A typical workflow for structure-activity relationship studies.
Challenges and Future Directions
While the 2-aminothiazole scaffold is a valuable tool in drug discovery, it is not without its challenges. The aminothiazole group has been identified as a potential "toxicophore," susceptible to metabolic activation that can lead to the formation of reactive metabolites.[5] Therefore, careful consideration of the metabolic stability and potential for bioactivation is essential during the design and development of aminothiazole-based drug candidates.
Future research in this area will likely focus on the development of novel synthetic methodologies to access more diverse and complex aminothiazole derivatives. Additionally, a deeper understanding of the structural features that contribute to the toxicological profile of aminothiazoles will be crucial for designing safer and more effective therapeutic agents. The continued application of computational modeling and machine learning will undoubtedly accelerate the identification of promising aminothiazole-based drug candidates with optimized efficacy and safety profiles.
Conclusion
The 2-aminothiazole scaffold remains a highly privileged and versatile platform in medicinal chemistry. A thorough understanding of its structure-activity relationship is paramount for the successful design and development of novel therapeutics. By systematically exploring the impact of substitutions at the N-2, C4, and C5 positions, researchers can effectively navigate the chemical space to identify compounds with enhanced potency, selectivity, and drug-like properties. As our understanding of the biological targets and toxicological profiles of aminothiazoles continues to evolve, this remarkable scaffold is poised to deliver the next generation of innovative medicines.
References
-
Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
-
Yadav, A., Singh, S., Singh, A., & Kumar, P. (2025). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. Journal of Drug Delivery and Therapeutics, 15(1), 1-10.
-
Khalifa, M. E. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 62(3), 513-530.
-
Ohta, M., & Kato, H. (1994). In vivo biological activity of antioxidative aminothiazole derivatives. Journal of Medicinal Chemistry, 37(15), 2379-2385.
-
George, S., et al. (2015). Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties. Journal of Medicinal Chemistry, 58(18), 7291-7306.
-
Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole. Scribd.
-
Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
-
Ananthan, S., et al. (2009). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 17(13), 4485-4497.
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Biological Significance of the 2-Aminothiazole Core. BenchChem.
-
George, S., et al. (2015). Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties. SciSpace.
-
Wikipedia. (n.d.). 2-Aminothiazole. In Wikipedia.
-
Wan, Y., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. European Journal of Medicinal Chemistry, 210, 112953.
-
BenchChem. (2025). Structure-Activity Relationship of Aminothiazole-Triazole Analogs: A Comparative Guide. BenchChem.
-
Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib). Journal of Medicinal Chemistry, 49(23), 6819-6832.
-
Das, D., & Jayaprakash, V. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98.
-
George, S., et al. (2015). Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties. Journal of Medicinal Chemistry.
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244.
-
Urbonavičiūtė, A., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4478.
-
ChemicalBook. (2023, August 18). 2-Aminothiazole: synthesis, biological activities and toxicity. ChemicalBook.
-
Abdulghani, S. S., & Al-Hussainy, A. J. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. International Journal of Drug Delivery Technology, 12(3), 1141-1148.
-
Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
-
Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC.
-
Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. OUCI.
-
Glamočić, D., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(6), 449-470.
-
Nguyen, T. H., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 15(31), 21867-21877.
-
Popa, C. V., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 305.
-
Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate.
-
Nguyen, T. H. T., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.
-
Glamočić, D., et al. (2025). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. ResearchGate.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 4. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scribd.com [scribd.com]
- 13. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
5-Isopropyl-4-methylthiazol-2-amine solubility and stability studies
An In-depth Technical Guide to the Solubility and Stability of 5-Isopropyl-4-methylthiazol-2-amine
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antitubercular, anti-cancer, and anti-inflammatory properties.[1][2] this compound is a specific derivative within this important class. A thorough understanding of its physicochemical properties, particularly solubility and stability, is a prerequisite for its successful development in any research or pharmaceutical application. Poor solubility can hinder absorption and lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products.[3][4]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this compound. It offers not just protocols, but the scientific rationale behind them, empowering users to design, execute, and interpret these critical studies. While specific experimental data for this exact molecule is not extensively published, this guide synthesizes established methodologies for analogous thiazole derivatives to provide a robust and scientifically-grounded approach.
Part 1: Physicochemical Characterization
Before embarking on detailed solubility and stability studies, a foundational understanding of the molecule's intrinsic properties is essential. These parameters influence every subsequent experiment.
| Property | Experimental Method | Rationale & Significance |
| Molecular Weight | Calculation from Formula (C₇H₁₂N₂S) | 156.25 g/mol . Fundamental for all concentration calculations. |
| pKa | Potentiometric Titration or UV-Spectrophotometry | The 2-amino group confers basicity. Knowing the pKa is critical for predicting solubility changes with pH and for selecting appropriate buffer systems in assays and formulations. |
| LogP / LogD | Shake-Flask Method (octanol/water) or HPLC | Predicts lipophilicity and membrane permeability. LogD (pH-dependent) is more physiologically relevant than LogP for ionizable compounds like this one. |
| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information on purity and the energetic barrier to dissolution. High melting points often correlate with low aqueous solubility.[5] |
| Appearance | Visual Inspection | Typically a solid at room temperature. Color and form should be noted as a baseline for stability studies. |
Part 2: Solubility Profiling and Enhancement
Aqueous solubility is a critical determinant of a compound's behavior in biological systems. Thiazole derivatives often exhibit poor water solubility, a challenge that must be addressed early in development.[6]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method remains the gold standard for determining equilibrium solubility.
-
Preparation: Prepare a series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0) and relevant organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The goal is to achieve a saturated solution with visible solid remaining.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[6]
-
Separation: Separate the undissolved solid from the solution via centrifugation or filtration (using a filter material that does not bind the compound, e.g., PTFE).
-
Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[7]
-
Data Reporting: Report solubility in mg/mL or µg/mL.
Data Presentation: Solubility Profile
| Solvent System | pH (if applicable) | Temperature (°C) | Solubility (mg/mL) |
| 0.1 N HCl | ~1.0 | 25 | Experimental Data |
| Acetate Buffer | 4.5 | 25 | Experimental Data |
| Phosphate Buffer | 6.8 | 25 | Experimental Data |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | Experimental Data |
| Water | ~7.0 | 25 | Experimental Data |
| DMSO | N/A | 25 | Experimental Data |
| Ethanol | N/A | 25 | Experimental Data |
| Methanol | N/A | 25 | Experimental Data |
Strategies for Solubility Enhancement
If aqueous solubility is found to be a limiting factor, several formulation strategies can be employed. The choice of strategy depends on the specific application and the physicochemical properties of the compound.[3][4]
Caption: Decision tree for solubility enhancement.
For many in vitro biological assays, using a water-miscible organic co-solvent is the most direct approach.[8]
-
Solvent Selection: Choose a strong organic solvent in which the compound is highly soluble, typically 100% DMSO or ethanol.[8]
-
Stock Preparation: Weigh the desired amount of this compound and dissolve it in the chosen solvent to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or vortexing can aid dissolution.[8]
-
Serial Dilution: Perform serial dilutions of the stock solution into the final aqueous assay buffer. This is preferable to a single large dilution, which can cause the compound to precipitate out of solution.[6]
-
Final Concentration: Ensure the final concentration of the organic co-solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[6]
Part 3: Stability and Forced Degradation Studies
Forced degradation (or stress testing) is a critical process that involves subjecting the compound to harsh conditions to accelerate its decomposition.[9] The goals are to identify likely degradation products, understand degradation pathways, and develop a stability-indicating analytical method capable of separating the intact drug from its degradants.[10][11] A target degradation of 5-20% is generally considered optimal to ensure that the degradation pathways are revealed without being overly destructive.[10]
Potential Degradation Pathways
Based on the 2-aminothiazole structure, several degradation pathways can be hypothesized. The primary amine is susceptible to oxidation, and the thiazole ring itself can be subject to hydrolytic cleavage under strong acidic or basic conditions.[12][13]
Caption: Hypothetical degradation pathways.
Experimental Protocols: Forced Degradation Studies
A stock solution (e.g., 1 mg/mL in methanol or acetonitrile) should be prepared first.[12]
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.[1]
-
Incubate at a controlled temperature (e.g., 60°C) for several hours.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the sample with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.[1]
-
Keep at room temperature or slightly elevated temperature.
-
Withdraw aliquots at time points and neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation (Solid State):
-
Place a known quantity of the solid compound in a controlled temperature oven (e.g., 70°C).[12]
-
Expose for a defined period (e.g., 24-48 hours).
-
At each time point, dissolve a sample of the stressed solid in a suitable solvent for analysis.
-
-
Photostability (ICH Q1B):
-
Expose both the solid compound and a solution of the compound to a calibrated light source providing controlled UV and visible light.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the samples after a specified exposure duration.
-
Data Presentation: Summary of Forced Degradation
| Stress Condition | Reagent/Parameters | Duration | % Degradation of Parent | No. of Major Degradants |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24h | Experimental Data | Experimental Data |
| Base Hydrolysis | 0.1 N NaOH, RT | 24h | Experimental Data | Experimental Data |
| Oxidation | 3% H₂O₂, RT | 24h | Experimental Data | Experimental Data |
| Thermal (Solid) | 70°C | 48h | Experimental Data | Experimental Data |
| Photolytic (Solution) | ICH Q1B | Specify | Experimental Data | Experimental Data |
Part 4: Stability-Indicating Analytical Method Development
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[14]
Workflow for HPLC Method Development
Caption: Workflow for HPLC method development.
Illustrative HPLC Method Parameters
The following table provides a starting point for method development, based on methods used for similar aminothiazole compounds.[1][15]
| Parameter | Starting Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid or Orthophosphoric Acid in Water | Provides acidic pH to ensure consistent protonation of the basic amine, leading to sharp peaks. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Elution | Gradient: 10% to 90% B over 20 min | A gradient is essential initially to ensure all degradation products are eluted from the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[1] |
| Column Temp. | 30-40 °C | Improves peak shape and run-to-run reproducibility. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
| Detection | UV at λmax (e.g., ~270 nm) or Diode Array Detector (DAD) | DAD is preferred as it can assess peak purity and help identify degradants with different chromophores. |
Conclusion
The systematic study of solubility and stability is a non-negotiable step in the research and development of any new chemical entity, including this compound. By employing the shake-flask method for solubility assessment and conducting comprehensive forced degradation studies, researchers can proactively identify and solve potential liabilities. The development of a robust, stability-indicating HPLC method is the cornerstone of this effort, ensuring that all future analytical data is reliable and accurately reflects the quality of the compound. This guide provides the necessary framework and proven protocols to successfully navigate these essential studies, paving the way for the confident advancement of this compound in the development pipeline.
References
-
Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved February 19, 2026, from [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Academia.edu. Retrieved February 19, 2026, from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025, July 23). MDPI. Retrieved February 19, 2026, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Retrieved February 19, 2026, from [Link]
-
5-Isopropyl-1,3,4-thiadiazol-2-amine. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Aizon. Retrieved February 19, 2026, from [Link]
-
Basavanakatti, S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Retrieved February 19, 2026, from [Link]
-
2-Isopropyl-4-(N-methyl)amino-methyl thiazole. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry. Retrieved February 19, 2026, from [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014, January). Asian Journal of Research in Chemistry. Retrieved February 19, 2026, from [Link]
-
natural 2-isopropyl-4-methylthiazole. (2023, June 14). Axxence Aromatic GmbH. Retrieved February 19, 2026, from [Link]
-
Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]
-
Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (2025, August 7). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake. (2024, March 7). Analytical Methods. Retrieved February 19, 2026, from [Link]
-
Analytical Method for Benthiavalicarb-isopropyl (Agricultural Products). (n.d.). Japan Food Chemical Research Foundation. Retrieved February 19, 2026, from [Link]
-
Emissions and formation of degradation products in amine-based carbon capture plants. (n.d.). FORCE Technology. Retrieved February 19, 2026, from [Link]
-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2019, September 5). SciSpace. Retrieved February 19, 2026, from [Link]
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.). Heriot-Watt University Research Portal. Retrieved February 19, 2026, from [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. (2021, August 10). MDPI. Retrieved February 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
- 11. ajrconline.org [ajrconline.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. forcetechnology.com [forcetechnology.com]
- 14. scispace.com [scispace.com]
- 15. d-nb.info [d-nb.info]
Discovery of 2-Aminothiazoles as Enzyme Inhibitors
A Technical Guide for Medicinal Chemists and Pharmacologists
Executive Summary
The 2-aminothiazole (2-AT) scaffold is a "privileged structure" in medicinal chemistry, appearing in over 15 FDA-approved drugs, particularly kinase inhibitors like Dasatinib and Alpelisib.[1][2][3][4][5] Its planar geometry, capacity for diverse hydrogen bonding, and synthetic accessibility make it an ideal template for ATP-competitive inhibition.[1][2][3] However, the scaffold carries a dual reputation: while it is a potent pharmacophore, it is also a frequent source of false positives in high-throughput screening (HTS) due to aggregation and redox cycling—classifying many derivatives as PAINS (Pan-Assay Interference Compounds).[2][3] Furthermore, metabolic bioactivation of the thiazole ring can lead to idiosyncratic toxicity.[6][7] This guide provides a rigorous framework for designing, synthesizing, and validating 2-ATs, ensuring that observed activity is driven by specific target engagement rather than assay interference.[1][2][3]
Medicinal Chemistry of the 2-Aminothiazole Scaffold[1][2][4][8][9][10]
Electronic and Structural Properties
The 2-aminothiazole ring is a five-membered heterocycle containing sulfur and nitrogen.[1][2][3][4][5] It is distinct from other azoles due to the specific electronic distribution that facilitates binding to enzyme active sites.[5]
-
H-Bonding Capability: The ring nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amine (C2-NH2) acts as a hydrogen bond donor.[1][2][3][4][5] This donor-acceptor motif is geometrically complementary to the "hinge region" of many protein kinases.[1][3][4][5]
-
Basicity: The pKa of the ring nitrogen is typically around 5.3, making it less basic than pyridine but capable of protonation under physiological conditions, which can influence solubility and binding affinity.
-
S-Interaction: The sulfur atom can engage in non-covalent interactions (sulfur-aromatic interactions) with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket, contributing to affinity and selectivity.[1][2][3]
The Kinase Hinge Binding Mode
In the context of kinase inhibition, the 2-AT scaffold typically mimics the adenine ring of ATP.
-
The Donor-Acceptor Motif: The C2-amino group donates a proton to the backbone carbonyl of the hinge residue, while the thiazole N3 accepts a proton from the backbone amide nitrogen.[1][2][4]
-
Gatekeeper Interaction: Substituents at the C5 position of the thiazole often project into the hydrophobic pocket behind the "gatekeeper" residue, a key determinant of kinase selectivity.
Figure 1: Canonical binding mode of 2-aminothiazoles to the kinase hinge region, establishing the critical donor-acceptor hydrogen bond network.[1][2][3][4]
The "PAINS" Challenge & Toxicity Risks[5]
PrATs (Promiscuous 2-Aminothiazoles)
Despite their utility, many 2-ATs are classified as PAINS.[1][2][3][4][5] In HTS campaigns, they often appear as "frequent hitters" not because they inhibit the target, but because they interfere with the assay readout.
-
Aggregation: Hydrophobic 2-ATs can form colloidal aggregates that sequester enzymes, leading to non-specific inhibition.[1][2][3][5] This is the most common cause of false positives.
-
Fluorescence Interference: Some derivatives are autofluorescent, interfering with fluorescence-based assays (e.g., FRET, FP).[1][2][3]
-
Redox Cycling: Certain 2-ATs can generate hydrogen peroxide in the presence of reducing agents (like DTT), which oxidizes enzyme active site cysteines.[2][3][5]
Metabolic Bioactivation (Toxicity Alert)
A critical liability of the 2-AT scaffold is its potential for bioactivation by Cytochrome P450 enzymes (CYPs).[1][2][3][4][5]
-
Mechanism: The thiazole ring can undergo epoxidation or S-oxidation.[1][3][4][5] The resulting epoxide or sulfoxide intermediates are highly electrophilic and can covalently modify cellular proteins (e.g., glutathione S-transferases), leading to drug-induced liver injury (DILI) or idiosyncratic toxicity.[1][2][3][4][5]
-
Mitigation: Blocking the C4 and C5 positions with substituents (e.g., methyl, CF3) or electron-withdrawing groups can reduce the electron density of the ring, making it less susceptible to oxidative attack.[2]
Validation Workflow: Distinguishing True Inhibitors
To ensure scientific integrity, any hit containing a 2-AT scaffold must undergo a rigorous "Go/No-Go" validation process.[1][2][3][4][5]
Figure 2: Mandatory validation workflow for 2-aminothiazole hits to rule out non-specific aggregation and assay interference.
Experimental Protocols
Synthesis: The Hantzsch Thiazole Method
The most robust method for synthesizing 2-aminothiazoles is the Hantzsch synthesis, which involves the condensation of an
Protocol:
-
Reagents:
-Bromoacetophenone derivative (1.0 equiv), Thiourea (1.1 equiv).[1][2][3][5] -
Procedure:
-
Workup:
Figure 3: Mechanism of the Hantzsch Thiazole Synthesis, highlighting the condensation and cyclization steps.
Assay Validation: Detergent-Based Counter-Screen
Objective: To determine if inhibition is due to colloidal aggregation.[1][2][3][4][5] Protocol:
-
Run the standard enzymatic assay (e.g., Kinase Glo) with the test compound.[5]
-
Prepare a parallel assay buffer containing 0.01% (v/v) Triton X-100 (or Tween-80).[1][2][3][4][5]
-
Re-run the assay with the test compound in the detergent-containing buffer.[5]
-
Analysis:
Case Studies: Success vs. Failure
| Feature | Dasatinib (Sprycel) | Generic PrAT (False Positive) |
| Target | Src/Abl Kinase | Various (Promiscuous) |
| Structure | 2-amino-thiazole-5-carboxamide core | Simple 4-phenyl-2-aminothiazole |
| Binding | Specific H-bonds to Met318 (Hinge) | Non-specific hydrophobic adsorption |
| Validation | Confirmed by X-ray crystallography | Fails detergent test; sensitive to enzyme conc.[1][2][3][4][5] |
| Outcome | FDA Approved (Leukemia) | Discarded (PAINS) |
Dasatinib Insight: The success of Dasatinib lies in the elaboration of the scaffold. The 2-amino group is part of a complex urea/amide linkage that positions the thiazole perfectly in the ATP pocket, while the "tail" solubilizes the molecule, preventing aggregation.[2]
References
-
Das, J., et al. (2006).[2][3] "2-aminothiazole as a novel kinase inhibitor template.[1][2][3][4][5][8][9] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry. Link
-
Baell, J. B., & Holloway, G. A. (2010).[2][3] "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries." Journal of Medicinal Chemistry. Link
-
Furet, P., et al. (2013).[2][3] "Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor."[1][3][4][5] Bioorganic & Medicinal Chemistry Letters. (Describes Alpelisib discovery). Link
-
Dalvie, D., et al. (2002).[2][3] "Metabolic activation of the thiazole ring in drugs." Chemical Research in Toxicology. (Toxicity mechanisms).[2][3][5][6][7][10] Link[2][3][4][5]
-
U.S. Food and Drug Administration. "FDA Label for Sprycel (Dasatinib)." Link
Sources
- 1. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dabrafenib - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Avatrombopag | C29H34Cl2N6O3S2 | CID 9852519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Avatrombopag - Wikipedia [en.wikipedia.org]
- 6. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 5-Isopropyl-4-methylthiazol-2-amine via Hantzsch Thiazole Synthesis
An in-depth guide to the synthesis of 5-Isopropyl-4-methylthiazol-2-amine, a valuable heterocyclic compound, is presented in the following application note. This protocol is designed for researchers and scientists in the field of organic and medicinal chemistry.
Introduction: The Significance of the Thiazole Scaffold
Thiazoles are a fundamental class of five-membered aromatic heterocycles containing one sulfur and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of natural products and synthetic drugs, including Vitamin B1 (Thiamine).[1] Derivatives of the thiazole ring are known to exhibit a broad spectrum of biological activities, such as antibacterial, anti-inflammatory, antifungal, and anticancer properties.[1][2][3] The target molecule, this compound, serves as a key building block for the development of more complex, potentially bioactive compounds.
The most reliable and time-honored method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[4][5] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to form the thiazole ring.[2][6] This application note provides a detailed, step-by-step protocol for the synthesis of this compound using this classic and efficient methodology.
Synthetic Strategy: The Hantzsch Reaction
The synthesis proceeds via a one-step condensation reaction between 3-Bromo-4-methylpentan-2-one and thiourea. The α-bromoketone provides the C4 and C5 carbons of the thiazole ring, along with their respective substituents (methyl and isopropyl groups), while thiourea provides the sulfur atom, the C2 carbon, and the 2-amino group.
Overall Reaction Scheme:
Mechanistic Insights
The Hantzsch synthesis is a robust cyclocondensation reaction. The mechanism unfolds as follows:
-
Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom in the α-bromoketone via an Sₙ2 reaction. This forms an isothiouronium salt intermediate.[7]
-
Tautomerization & Cyclization: Following tautomerization, the nitrogen atom of the intermediate performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.
-
Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[6]
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| 3-Bromo-4-methylpentan-2-one | 179.06 | 29585-01-1 | Lachrymatory, handle in a fume hood.[8] |
| Thiourea | 76.12 | 62-56-6 | Toxic, suspected carcinogen.[9] |
| Ethanol (Absolute) | 46.07 | 64-17-5 | Solvent. |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | For neutralization. |
| Ethyl Acetate | 88.11 | 141-78-6 | Extraction solvent. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent. |
| Deionized Water | 18.02 | 7732-18-5 |
Equipment:
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Fume hood
Step-by-Step Synthesis Procedure
Safety First: Conduct all steps within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[10][11][12] 3-Bromo-4-methylpentan-2-one is a lachrymator and skin irritant.[13] Thiourea is harmful if swallowed and is a suspected carcinogen and reproductive toxin.[9] Avoid inhalation of dust and vapors.
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add thiourea (7.61 g, 0.10 mol, 1.0 equivalent).
-
Add 100 mL of absolute ethanol to the flask.
-
Stir the mixture using a magnetic stirrer until the thiourea is fully dissolved or a fine suspension is formed.
-
-
Addition of α-Bromoketone:
-
Reflux:
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
Heat the reaction mixture to a gentle reflux (approximately 78-80°C for ethanol) using a heating mantle.
-
Maintain the reflux for 3-5 hours.[1] The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Work-up and Neutralization:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture until the solution is neutral or slightly basic (pH ~7-8). This step neutralizes the hydrobromic acid (HBr) formed during the reaction. Be cautious as CO₂ evolution may cause frothing.
-
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel.
-
Add approximately 100 mL of ethyl acetate and shake vigorously, venting the funnel periodically.
-
Allow the layers to separate. The organic layer (top) contains the desired product.
-
Separate the layers and extract the aqueous layer two more times with 50 mL portions of ethyl acetate.
-
Combine all the organic extracts.
-
-
Drying and Solvent Removal:
-
Wash the combined organic layer with 50 mL of brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent (ethyl acetate and any residual ethanol) using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to obtain the pure this compound.
-
Visualization of the Workflow
The following diagram outlines the key stages of the synthesis protocol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08118K [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. synarchive.com [synarchive.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. 3-Bromo-4-methyl-2-pentanone | C6H11BrO | CID 2755512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. carlroth.com [carlroth.com]
- 12. redox.com [redox.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. 3-Bromo-4-methylpentan-2-one|lookchem [lookchem.com]
Application Note: High-Content Profiling of 5-Isopropyl-4-methylthiazol-2-amine via Calcium Flux Assays
Abstract & Strategic Rationale
5-Isopropyl-4-methylthiazol-2-amine (CAS: 76629-25-3) represents a "privileged scaffold" in fragment-based drug discovery (FBDD). Its structural features—a polar 2-amino head group coupled with a lipophilic 5-isopropyl tail—mimic the pharmacophores of known ion channel modulators (specifically TRPM8 antagonists) and kinase hinge-binders.
While often used as a synthetic intermediate, this compound requires rigorous biological profiling to determine its intrinsic activity before being elaborated into larger drug candidates. This guide outlines a Cell-Based Calcium Flux Assay designed to characterize the compound's ability to modulate Transient Receptor Potential (TRP) channels, specifically TRPM8 (the menthol receptor), given the structural homology of the isopropyl moiety to menthol.
Key Assay Features:
-
Readout: Kinetic Fluorescence (Calcium 6 / Fluo-4).
-
Throughput: 96-well or 384-well compatible.
-
Mechanism: Intracellular
mobilization. -
Secondary Screen: ATP-based cytotoxicity to rule out false positives due to membrane disruption.
Biological Mechanism & Assay Principle
The this compound scaffold is hypothesized to interact with the transmembrane domain of the TRPM8 channel, potentially locking it in a closed state (antagonism) or sensitizing it (allosteric modulation).
Signaling Pathway (Graphviz)
Caption: Figure 1. Mechanism of Action for the TRPM8 Calcium Flux Assay. The test compound is evaluated for its ability to inhibit Menthol-induced Calcium influx.
Experimental Protocol: Calcium Flux Assay
Materials & Reagents[1][2][3]
| Component | Specification | Recommended Source |
| Cell Line | HEK293 stably expressing human TRPM8 | ATCC / In-house |
| Assay Buffer | HBSS + 20mM HEPES, pH 7.4 | Gibco |
| Calcium Dye | Fluo-4 NW or Calcium 6 Assay Kit | Molecular Devices / Thermo |
| Agonist | Menthol (100 mM stock in Ethanol) | Sigma-Aldrich |
| Test Compound | This compound | Chemical Vendor |
| Positive Control | AMTB (TRPM8 Antagonist) | Tocris |
| Vehicle | DMSO (Anhydrous) | Sigma-Aldrich |
Compound Preparation (Critical Step)
Expert Insight: Thiazole amines can be prone to oxidation or precipitation in aqueous buffers.
-
Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds.
-
Intermediate Plate: Prepare a 3-fold serial dilution in DMSO (10 points).
-
Assay Plate Transfer: Transfer 500 nL of compound from the source plate to the assay plate (384-well) using an acoustic dispenser (Echo) or pin tool.
-
Final DMSO concentration must be < 0.5% to avoid non-specific channel activation.
-
Assay Workflow
Caption: Figure 2. Step-by-step workflow for the Calcium Flux Antagonist Mode assay.
Detailed Steps
-
Cell Plating:
-
Harvest HEK-TRPM8 cells using Accutase (avoid Trypsin to preserve surface receptors).
-
Seed 15,000 cells/well in 20 µL culture medium into a 384-well Poly-D-Lysine coated black/clear-bottom plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Remove culture medium (or use no-wash kit).
-
Add 20 µL of 2X Calcium 6 Dye loading buffer containing 2.5 mM Probenecid (to inhibit anion transport).
-
Incubate: 45 mins at 37°C, followed by 15 mins at Room Temperature (RT) to equilibrate.
-
-
Compound Treatment (Antagonist Mode):
-
Add 10 µL of 5X Test Compound (this compound) diluted in HBSS buffer.
-
Incubate for 15-20 minutes at RT.
-
Note: Ensure the compound does not autofluoresce at Ex/Em 485/525 nm.
-
-
Kinetic Reading & Agonist Injection:
-
Place plate in FLIPR Tetra or FlexStation.
-
Settings: Excitation 485 nm, Emission 525 nm.
-
Baseline: Read for 10 seconds.
-
Injection: Inject 10 µL of 4X Menthol (EC80 concentration) .
-
Read: Continue reading for 120 seconds.
-
Data Analysis & Validation
Calculation
Calculate the Max-Min RFU (Relative Fluorescence Units) for each well.
Normalize data to Percent Inhibition (PIN):
-
High Control: Vehicle (DMSO) + Menthol (Full Signal).
-
Low Control: Antagonist (AMTB) + Menthol (Inhibited Signal).
Acceptance Criteria (Self-Validating System)
To ensure the assay is trustworthy, the following metrics must be met:
| Metric | Target Value | Troubleshooting |
| Z' Factor | > 0.5 | If < 0.5, check cell density or pipette precision. |
| Signal-to-Background (S/B) | > 3.0 | If low, increase Menthol concentration or dye loading time. |
| CV (Replicates) | < 10% | If high, check for edge effects or bubble formation. |
Expert Troubleshooting & Tips
-
Solubility Artifacts: The isopropyl group adds lipophilicity. If you observe a "bell-shaped" dose-response curve, the compound may be precipitating at high concentrations (>30 µM). Inspect wells visually or use a nephelometer.
-
pH Sensitivity: 2-aminothiazoles are basic. Ensure your assay buffer is strongly buffered (20mM HEPES) to prevent local pH shifts upon compound addition, which can trigger false Ca2+ transients.
-
Autofluorescence: Thiazoles can sometimes fluoresce in the blue/green spectrum. Run a "Compound Only" control (no dye) to subtract background.
References
-
TRP Channel Assay Standards
- Title: Methods for Screening TRP Channel Modul
- Source: National Center for Biotechnology Inform
-
URL:[Link]
-
Thiazole Scaffold Bioactivity
- Calcium Flux Protocols: Title: Fluo-4 Direct Calcium Assay Kits Protocol. Source: Thermo Fisher Scientific.
-
Menthol/TRPM8 Pharmacology
- Title: TRPM8: The Cold and Menthol Receptor.
- Source: Annual Review of Physiology.
-
URL:[Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. excli.de [excli.de]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
Application Note: Using 5-Isopropyl-4-methylthiazol-2-amine in High-Throughput Screening (HTS)
Abstract
This application note details the strategic utilization of 5-Isopropyl-4-methylthiazol-2-amine (CAS: 101012-43-5) within High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) campaigns. Recognized as a "privileged scaffold," this aminothiazole derivative offers a unique balance of low molecular weight (MW 156.25), favorable lipophilicity, and versatile hydrogen-bonding capabilities. This guide provides validated protocols for solubility management, Surface Plasmon Resonance (SPR) screening, and false-positive (PAINS) de-replication, ensuring high-fidelity data acquisition for kinase, GPCR, and antimicrobial targets.
Part 1: Molecule Profile & Strategic Value
Physicochemical Properties
Successful HTS campaigns begin with a deep understanding of the compound's behavior in solution. This compound serves as an ideal "fragment" due to its adherence to the "Rule of Three."
| Property | Value | Significance in HTS |
| Molecular Weight | 156.25 g/mol | Ideal for FBDD; allows room for chemical elaboration. |
| cLogP | ~1.8 - 2.1 | Good membrane permeability; moderate solubility in aqueous buffers. |
| H-Bond Donors | 2 (Exocyclic -NH₂) | Critical for key interactions (e.g., Hinge binding in kinases). |
| H-Bond Acceptors | 2 (Thiazole N, Exocyclic N) | Facilitates orientation in the binding pocket. |
| pKa (Conj. Acid) | ~5.3 (Thiazole N) | Predominantly neutral at physiological pH (7.4), reducing non-specific binding. |
The "Privileged Structure" Rationale
In medicinal chemistry, this molecule is not merely a screening hit but a Privileged Structure . It mimics the core pharmacophore of several FDA-approved drugs (e.g., Dasatinib, Pramipexole), making it a high-probability starting point for:
-
Kinase Inhibition: The 2-aminothiazole motif frequently functions as an ATP-mimetic, forming hydrogen bonds with the kinase hinge region [1].
-
Antimicrobial Agents: Derivatives exhibit potent activity against M. tuberculosis and P. falciparum by targeting specific metabolic enzymes [2].
-
GPCR Ligands: Used as a bioisostere for other 5-membered heterocycles in receptor antagonism.
Part 2: Experimental Protocols
Protocol A: Preparation of Screening-Ready Stocks
Objective: To generate stable, precipitate-free compound plates for acoustic or pin-tool transfer.
Materials:
-
This compound (≥98% purity).[1]
-
Anhydrous DMSO (Dimethyl Sulfoxide), HPLC Grade.
-
Argon or Nitrogen gas.
Procedure:
-
Weighing: Weigh approximately 10 mg of the solid compound into a glass amber vial. Note: Aminothiazoles can be hygroscopic; minimize air exposure.
-
Solubilization: Calculate the volume of DMSO required to reach a 100 mM master stock concentration.
-
Calculation: Volume (mL) = Mass (mg) / (MW × 0.1).
-
Action: Add DMSO and vortex vigorously for 60 seconds. Sonicate for 5 minutes at room temperature to ensure complete dissolution.
-
-
Quality Control (QC): Visually inspect for particulates. If the solution is cloudy, centrifuge at 2000 x g for 2 minutes.
-
Storage: Aliquot into low-binding polypropylene matrix tubes. Overlay with Argon gas to prevent oxidation of the amine group. Store at -20°C.
-
Working Plate Prep: Dilute to 10 mM in 100% DMSO for the screening source plate.
Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening
Objective: To detect weak affinity binding (KD in µM-mM range) typical of this fragment size.
Rationale: Small molecules like this compound produce low refractive index changes. High-sensitivity SPR is superior to biochemical assays for initial hit identification to avoid false negatives.
Workflow:
-
Sensor Chip: Series S Sensor Chip CM5 (Carboxymethyl dextran).
-
Immobilization:
-
Target Protein: Biotinylated Kinase Domain (e.g., Src, CDK).
-
Method: Streptavidin capture (SA) or Amine Coupling (EDC/NHS) to a density of ~3000-5000 RU (High density required for fragments).
-
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO . Crucial: Match DMSO concentration exactly between running buffer and samples to avoid "bulk effect" spikes.
-
Injection Cycle:
-
Flow Rate: 30 µL/min.
-
Concentration Series: 0, 12.5, 25, 50, 100, 200 µM.
-
Contact Time: 60 seconds.
-
Dissociation Time: 60 seconds.
-
-
Data Analysis:
-
Solvent Correction: Apply DMSO calibration curves (0.5% to 3.0% DMSO).
-
Fit: 1:1 Binding Model (Steady State Affinity). Look for "Square Wave" sensorgrams indicating fast on/off rates typical of fragments.
-
Protocol C: PAINS De-replication (False Positive Check)
Objective: To verify that activity is not due to colloidal aggregation.
Context: Aminothiazoles can sometimes induce promiscuous inhibition by forming aggregates that sequester enzymes [3].
Method:
-
Assay: Run the primary biochemical assay (e.g., Kinase Glo or FRET).
-
Condition A: Standard Buffer.
-
Condition B: Standard Buffer + 0.01% Triton X-100 (or Tween-80).
-
Interpretation:
-
If IC50 remains constant between A and B: True Binder .
-
If IC50 shifts significantly (>5-fold) or activity disappears in B: Promiscuous Aggregator (False Positive) .
-
Part 3: Visualization & Logic
Structural Logic & Chemical Space
The following diagram illustrates how this compound connects to broader drug discovery campaigns.
Caption: Strategic utility of the this compound scaffold in diverse therapeutic areas.
HTS Triage Workflow
A logic gate for processing hits derived from this scaffold.
Caption: Decision matrix for validating aminothiazole hits, filtering out PAINS and aggregators.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Assay Buffer | Low aqueous solubility at high concentrations (>100 µM). | Limit final assay concentration to ≤50 µM. Ensure DMSO < 5%. |
| Signal Decay in SPR | Oxidation of the exocyclic amine. | Use freshly prepared buffers with 1 mM TCEP or DTT. Degas buffers thoroughly. |
| Non-Specific Binding | Cationic nature of amine at acidic pH. | Ensure buffer pH is near 7.4. Increase salt concentration (150 mM NaCl) to reduce electrostatic interactions. |
| Low Synthetic Yield (Library) | Nucleophilicity of amine is moderate. | Use strong coupling reagents (HATU/HOAt) or convert to isocyanate for urea formation. |
References
-
Wan, Y., et al. (2021).[2] "2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents."[2] European Journal of Medicinal Chemistry, 210, 112953.[2] Link
-
Jakopin, Ž. (2020).[3] "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions, 330, 109244. Link
-
Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. Link
-
Das, J., et al. (2006).[4] "Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-2415.[4] Link
Sources
- 1. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to the Antimicrobial Activity Testing of 5-Isopropyl-4-methylthiazol-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Therapeutic Potential of Thiazole Scaffolds
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] This scaffold is present in numerous natural products and synthetic compounds, exhibiting a vast range of biological activities, including anticancer, anti-inflammatory, and, most notably, antimicrobial properties.[4][5][6] The urgency for novel antimicrobial agents is underscored by the global rise of drug-resistant pathogens, making the exploration of new chemical entities a critical priority in healthcare.[2][7]
This document provides a comprehensive suite of protocols for the systematic evaluation of 5-isopropyl-4-methylthiazol-2-amine , a novel thiazole derivative. As a Senior Application Scientist, the following guide is structured not merely as a list of procedures, but as a logical workflow. It begins with foundational compound management, progresses through qualitative and quantitative assessments of antimicrobial efficacy, and concludes with advanced assays to probe the mechanism of action. Each protocol is designed as a self-validating system with integrated controls to ensure data integrity and reproducibility.
Compound Management: The Foundation of Reproducible Data
Before any biological evaluation, the physicochemical properties of this compound must be characterized to ensure accurate and consistent dosing in aqueous assay media.
Solubility and Stock Solution Preparation
The inherent hydrophobicity of many small organic molecules necessitates the use of a solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its broad solvency and relative biological inertness at low concentrations (<0.5% v/v).
Protocol:
-
Solubility Assessment: Begin by attempting to dissolve 1-10 mg of the compound in 1 mL of high-purity, sterile DMSO. Vortex thoroughly and visually inspect for particulates. If insoluble, other organic solvents may be tested, but DMSO is preferred for compatibility with most assays.
-
Stock Solution Preparation: Once solubility is confirmed, prepare a high-concentration stock solution (e.g., 10 mg/mL or ~58.7 mM for a presumed MW of ~170.27 g/mol ). This minimizes the final concentration of the solvent in the assay.
-
Storage: Aliquot the stock solution into sterile, low-binding microcentrifuge tubes and store at -20°C or -80°C, protected from light, to prevent degradation and freeze-thaw cycles.
Workflow for Compound Preparation
Caption: Initial workflow for preparing the test compound.
Preliminary Screening: The Agar Diffusion Assay
This method provides a rapid, qualitative assessment of antimicrobial activity. It is a cost-effective first step to determine if this compound possesses any inhibitory properties against a panel of microorganisms.[8]
Principle
The test compound diffuses from a point source (a saturated paper disk or a well) into an agar medium seeded with a lawn of bacteria. If the compound is active, it will inhibit microbial growth, creating a clear "zone of inhibition" around the source. The diameter of this zone is proportional to the compound's potency and diffusion characteristics.
Step-by-Step Protocol: Disk Diffusion
-
Inoculum Preparation: Aseptically transfer 3-5 colonies of the test microorganism from a fresh agar plate into sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[9]
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing against the inside of the tube, and streak the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn.
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.
-
Compound Loading: Pipette a fixed volume (e.g., 10 µL) of the test compound stock solution or its dilution onto a disk.
-
Controls:
-
Positive Control: Apply a known antibiotic (e.g., Gentamicin for bacteria, Fluconazole for fungi) to a separate disk.
-
Negative Control: Apply the solvent (e.g., 10 µL of DMSO) to another disk to ensure it has no intrinsic antimicrobial activity.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition in millimeters (mm).
Data Presentation: Zone of Inhibition Diameters
| Test Microorganism | Gram Stain | Compound Zone (mm) | Positive Control (Drug) | Zone (mm) | Negative Control (Solvent) Zone (mm) |
| Staphylococcus aureus | Gram (+) | Record data | Gentamicin (10 µg) | Record data | 0 |
| Bacillus subtilis | Gram (+) | Record data | Gentamicin (10 µg) | Record data | 0 |
| Escherichia coli | Gram (-) | Record data | Gentamicin (10 µg) | Record data | 0 |
| Pseudomonas aeruginosa | Gram (-) | Record data | Gentamicin (10 µg) | Record data | 0 |
| Candida albicans | N/A (Fungus) | Record data | Fluconazole (25 µg) | Record data | 0 |
Quantitative Analysis: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for antimicrobial potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10] This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Principle
A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized concentration of the microorganism. Following incubation, the wells are observed for turbidity (growth), and the MIC is identified as the lowest concentration in a clear well.[11][12]
Step-by-Step Protocol
-
Plate Preparation: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well plate.
-
Compound Dilution:
-
Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no inoculum).
-
-
Inoculum Preparation: Prepare a 0.5 McFarland suspension of the microorganism as described previously. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no growth is visible.[9] This can be aided by using a plate reader to measure optical density at 600 nm (OD₆₀₀).
Visualization: MIC Plate Setup
Caption: Workflow for determining the MBC from a completed MIC assay.
Potential Mechanisms of Action for Thiazole Derivatives
The thiazole scaffold is a versatile pharmacophore known to interact with various biological targets. While the precise mechanism of this compound requires specific investigation, literature on related compounds suggests several plausible pathways for its antimicrobial activity. [4][5]Thiazole derivatives have been reported to inhibit crucial bacterial enzymes, such as those involved in cell wall synthesis (e.g., MurB) or fatty acid synthesis (e.g., FabH). [7][13]Another potential target is the prokaryotic cell division protein FtsZ, where inhibition would disrupt bacterial cytokinesis. [2]
Caption: Potential inhibitory pathways for thiazole-based antimicrobials.
Safety and Concluding Remarks
Standard laboratory safety practices, including the use of personal protective equipment (PPE), should be followed when handling chemical compounds and microbial cultures. All biological waste must be decontaminated before disposal.
The protocols outlined in this document provide a rigorous and systematic framework for characterizing the antimicrobial profile of this compound. By progressing from broad screening to quantitative potency and mechanistic assays, researchers can generate a comprehensive data package to support the continued development of this promising thiazole derivative as a potential therapeutic agent.
References
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 7. jchemrev.com [jchemrev.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
Application of 5-Isopropyl-4-methylthiazol-2-amine in cancer cell line studies
Application Note: 5-Isopropyl-4-methylthiazol-2-amine (IMTA) in Fragment-Based Anticancer Screening
Part 1: Executive Summary & Biological Context
This compound (IMTA) (CAS: 18193-59-4) is a critical pharmacophore scaffold used in the development of anticancer therapeutics, particularly tyrosine kinase inhibitors (TKIs). While rarely used as a standalone monotherapy due to low potency (typical of molecular fragments), it serves as a vital starting unit and control fragment in Fragment-Based Drug Discovery (FBDD).
Its structural significance lies in the 2-aminothiazole core , which functions as a "hinge binder" in the ATP-binding pocket of protein kinases. The amine group (
Primary Applications in Cell Line Studies:
-
Fragment Screening: Establishing baseline affinity and ligand efficiency (LE) in high-concentration cell assays.
-
SAR Benchmarking: Acting as a "truncated" control to validate the efficacy of elaborate side-chains in lead compounds (e.g., Dasatinib analogues).
-
Competitive Displacement: Used in high-molarity competition assays to validate ATP-competitive binding modes.
Part 2: Experimental Protocols
Protocol A: Reagent Preparation & Solubility Management
Rationale: IMTA is a hydrophobic fragment with a low molecular weight (156.25 g/mol ). Proper solubilization is critical to prevent micro-precipitation in aqueous cell culture media, which causes false-positive cytotoxicity.
Materials:
-
This compound (Purity >98%).
-
DMSO (Dimethyl sulfoxide), sterile filtered, cell-culture grade.
-
Phosphate Buffered Saline (PBS), pH 7.4.
Workflow:
-
Stock Solution (100 mM):
-
Weigh 15.6 mg of IMTA.
-
Dissolve in 1.0 mL of 100% DMSO. Vortex for 30 seconds until clear.
-
Note: If the solution appears cloudy, warm to 37°C for 2 minutes.
-
-
Working Solution (2x Concentrate):
-
Dilute the Stock Solution into pre-warmed culture media (e.g., RPMI-1640 + 10% FBS) immediately prior to treatment.
-
Max DMSO Tolerance: Ensure final DMSO concentration on cells is
(v/v).
-
Protocol B: High-Concentration Cytotoxicity Profiling (Fragment Screen)
Rationale: Unlike nanomolar drugs, fragments like IMTA often exhibit IC
Target Cell Lines:
-
HCT116 (Colorectal Carcinoma) – High kinase dependency.
-
MCF-7 (Breast Adenocarcinoma) – Standard toxicology model.
Step-by-Step Methodology:
-
Seeding:
-
Seed cells at 5,000 cells/well in 96-well plates (100 µL volume).
-
Incubate for 24 hours at 37°C, 5% CO
to allow attachment.
-
-
Treatment (Dose-Response):
-
Prepare a serial dilution of IMTA in media: 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, 0 µM .
-
Control: Vehicle control (0.5% DMSO in media).
-
Positive Control: Staurosporine (1 µM) or Dasatinib (100 nM).
-
Add 100 µL of 2x Working Solutions to wells (Final Volume: 200 µL).
-
-
Incubation:
-
Incubate for 72 hours . (Fragments require longer exposure to manifest phenotype changes compared to potent inhibitors).
-
-
Readout (CCK-8 / MTS Assay):
-
Add 20 µL of CCK-8 reagent to each well.
-
Incubate for 2–4 hours until orange formazan develops.
-
Measure Absorbance at 450 nm.
-
Data Analysis:
-
Calculate % Viability:
. -
Success Metric: An IC
for a fragment of this size indicates a "privileged binder" worthy of derivatization.
Part 3: Mechanism & Visualization
Signaling Pathway: 2-Aminothiazole Kinase Interaction
The following diagram illustrates the competitive binding mechanism where IMTA occupies the ATP pocket, preventing phosphorylation of downstream oncogenic effectors (e.g., STAT3, AKT).
Figure 1: Mechanism of Action. IMTA competes with ATP for the kinase hinge region, blocking downstream oncogenic signaling.
Experimental Workflow: Fragment-Based Screening
Figure 2: Experimental workflow for testing IMTA cytotoxicity in cancer cell lines.
Part 4: Data Interpretation & Troubleshooting
| Observation | Possible Cause | Corrective Action |
| Precipitation in Media | Hydrophobicity of the isopropyl group. | Sonicate working solution; reduce max concentration to 200 µM. |
| No Toxicity (IC | Low affinity (common for fragments). | This is a valid result. Report as "Low Potency Fragment" and calculate Ligand Efficiency (LE). |
| High Toxicity in Control | DMSO toxicity. | Ensure vehicle control DMSO matches the highest drug-treated well (max 0.5%). |
| Inconsistent Replicates | Evaporation in edge wells. | Fill outer wells with PBS (do not use for data); use "edge-effect" mitigation layout. |
Scientific Insight:
If IMTA shows an IC
References
-
Das, J., et al. (2006). "2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor." Journal of Medicinal Chemistry, 49(23), 6819–6832. Link
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. (Context on physicochemical properties of fragments like IMTA). Link
-
PubChem Compound Summary. "this compound (CID 2783478)." National Center for Biotechnology Information. Link
-
Liu, Y., et al. (2021). "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery."[1] Current Topics in Medicinal Chemistry. (Review of the scaffold's utility). Link
Sources
Topic: Radiolabeling 5-Isopropyl-4-methylthiazol-2-amine for Preclinical Imaging Studies
An Application Guide for Researchers
Abstract: This document provides a comprehensive guide for the radiolabeling of 5-isopropyl-4-methylthiazol-2-amine, a heterocyclic scaffold of interest for drug discovery programs. Given the importance of understanding in vivo pharmacokinetics and target engagement, molecular imaging with radiolabeled analogs presents an invaluable tool. These application notes detail the strategic considerations, step-by-step protocols, and validation assays required to develop a novel radiotracer based on this core structure. We present two primary labeling strategies: C-11 methylation for Positron Emission Tomography (PET) and I-125 radioiodination for Single-Photon Emission Computed Tomography (SPECT) and preclinical biodistribution studies. The protocols are designed with self-validating quality control measures to ensure scientific rigor and reproducibility.
Section 1: Strategic Considerations for Radiotracer Development
Rationale for Radiolabeling
The thiazole moiety is a key structural feature in numerous biologically active compounds. Derivatives of the core this compound may exhibit unique interactions with biological targets, such as enzymes or receptors.[1] Developing a radiolabeled version of this molecule allows for non-invasive, real-time visualization of its biodistribution, target accumulation, and clearance kinetics in vivo.[2] This information is critical in early-stage drug development to confirm target engagement, assess off-target effects, and optimize dosing strategies.
Selection of the Radionuclide
The choice of radionuclide is a critical first step that dictates the imaging modality, synthesis timeline, and logistical requirements. The most common isotopes for labeling small molecules are Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) for PET, and Iodine-123 (¹²³I) or Iodine-125 (¹²⁵I) for SPECT.[3][4][5]
-
Carbon-11 (¹¹C): As carbon is ubiquitous in organic molecules, labeling with ¹¹C does not alter the compound's chemical or biological properties.[3] Its short half-life (20.4 minutes) requires an on-site cyclotron and rapid, highly efficient radiosynthesis.[2] This short half-life is also advantageous, as it allows for multiple scans in the same subject on the same day.[3]
-
Fluorine-18 (¹⁸F): With a longer half-life of 109.8 minutes, ¹⁸F allows for more complex multi-step syntheses and distribution to facilities without a cyclotron.[6][7] However, introducing a fluorine atom can alter the molecule's pharmacology.
-
Iodine-123 (¹²³I) & Iodine-125 (¹²⁵I): These isotopes are used for SPECT imaging and preclinical studies. ¹²³I has a 13.2-hour half-life suitable for clinical SPECT imaging.[8] ¹²⁵I has a much longer half-life (~60 days), making it ideal for developing and validating assays, performing in vitro studies, and conducting long-term ex vivo biodistribution experiments in animal models.[4][9][10]
For the initial characterization of this compound, we will focus on ¹¹C for PET imaging and ¹²⁵I for detailed preclinical validation.
| Parameter | Carbon-11 (¹¹C) | Fluorine-18 (¹⁸F) | Iodine-123 (¹²³I) | Iodine-125 (¹²⁵I) |
| Imaging Modality | PET | PET | SPECT | Autoradiography, Gamma Counting |
| Half-life | 20.4 minutes[3] | 109.8 minutes[6] | 13.2 hours[8] | 59.4 days[10] |
| Key Advantage | No change to molecular structure | Longer synthesis time, distribution | Good for clinical SPECT | Long shelf-life for assay development |
| Key Disadvantage | Requires on-site cyclotron, rapid chemistry | May alter biological properties | Lower resolution than PET | Not for in vivo imaging in humans |
Overall Radiotracer Development Workflow
The development of a novel radiotracer is a multi-stage process that begins with radiosynthesis and concludes with in vivo validation. Each step includes critical quality control checks to ensure the final product is suitable for imaging studies.
Caption: High-level workflow for novel radiotracer development.
Section 2: Protocol for [¹¹C]Methylation for PET Imaging
Principle of the Method
This protocol describes the N-methylation of the primary amine on this compound using [¹¹C]methyl iodide ([¹¹C]CH₃I). Carbon-11 is produced in a cyclotron as [¹¹C]CO₂.[11] This is converted to [¹¹C]CH₃I, a highly reactive methylating agent. The reaction is rapid to accommodate the short half-life of ¹¹C.[3]
Materials and Equipment
-
Precursor: this compound
-
Reagents: [¹¹C]Methyl Iodide (from an automated synthesis module), Sodium Hydride (NaH) or other suitable base, Anhydrous Dimethylformamide (DMF).
-
Equipment: Automated radiochemistry synthesis module, preparative and analytical High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector, rotary evaporator, solid-phase extraction (SPE) cartridges (e.g., C18), sterile filters.
Step-by-Step Radiosynthesis Protocol
-
Precursor Preparation: In a shielded hot cell, dissolve 1-2 mg of this compound in 300 µL of anhydrous DMF in a sealed reaction vessel.
-
Activation: Add a small amount of base (e.g., 5 µL of 1M NaH in DMF) to the precursor solution to deprotonate the amine, making it nucleophilic. Allow to react for 2 minutes at room temperature.
-
Scientific Rationale: The primary amine must be deprotonated to an anion to effectively attack the electrophilic methyl group of [¹¹C]CH₃I.
-
-
Radiolabeling: Bubble the gaseous [¹¹C]CH₃I produced from the synthesis module through the precursor solution at 80-90°C for 5-7 minutes.
-
Quenching: After the trapping of [¹¹C]CH₃I is complete, quench the reaction by adding 500 µL of the HPLC mobile phase.
Caption: Workflow for the radiosynthesis of [¹¹C]N-methyl-5-isopropyl-4-methylthiazol-2-amine.
Purification Protocol
-
HPLC Purification: Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).
-
Fraction Collection: Collect the radioactive peak corresponding to the desired product, as identified by co-elution with a non-radioactive standard.
-
Solvent Removal: Dilute the collected HPLC fraction with water and pass it through a C18 SPE cartridge to trap the product. Wash the cartridge with sterile water to remove residual HPLC solvents.
-
Elution and Formulation: Elute the final product from the cartridge with a minimal amount of USP-grade ethanol (e.g., 200 µL) and dilute with sterile saline or phosphate-buffered saline (PBS) to a final volume of 10 mL. The final ethanol concentration should be less than 10%.
-
Sterilization: Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Quality Control (QC) Protocol
Before administration, the final radiopharmaceutical product must undergo strict quality control (QC) tests to ensure its safety and purity.[12][13][14][15]
| QC Test | Method | Specification | Rationale |
| Visual Inspection | Direct observation | Clear, colorless, free of particulates | Ensures no foreign matter is injected.[16] |
| pH | pH strip | 6.0 - 8.0 | Ensures physiological compatibility.[16] |
| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% | Confirms that radioactivity is in the desired chemical form.[14] |
| Radionuclidic Identity | Gamma spectroscopy or half-life measurement | Half-life = 20.4 ± 1 min | Confirms the correct radionuclide is present.[13] |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 10% v/v, DMF < 50 ppm | Limits exposure to potentially toxic organic solvents.[16] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V | Prevents pyrogenic (fever-inducing) reactions.[16] |
| Sterility | Incubation in culture media | No microbial growth | Confirms absence of bacteria (typically performed retrospectively for ¹¹C).[13] |
Section 3: Protocol for [¹²⁵I]Radioiodination for Preclinical Studies
Rationale for Radioiodination
To facilitate in-depth preclinical studies, labeling with Iodine-125 is highly advantageous due to its long half-life.[9] Since the parent molecule lacks a group amenable to direct electrophilic iodination (like a phenol), a precursor must be synthesized. We propose synthesizing an N-(4-hydroxyphenyl) derivative, which can then be readily iodinated.
Precursor Synthesis
A multi-step synthesis is required to produce N-(4-hydroxyphenyl)-5-isopropyl-4-methylthiazol-2-amine. This involves standard organic chemistry techniques to couple 4-aminophenol to the thiazole core.
Step-by-Step Radioiodination Protocol (Iodogen® Method)
-
Iodogen® Coating: Prepare Iodogen®-coated tubes by dissolving Iodogen® in dichloromethane, adding 100 µL to a glass tube, and evaporating the solvent under a stream of nitrogen. Store tubes desiccated.
-
Scientific Rationale: Iodogen® is a mild oxidizing agent that converts radioactive iodide (I⁻) to an electrophilic species (I⁺) required for aromatic substitution onto the phenol ring.[9]
-
-
Reaction Setup: To a coated tube, add 50 µL of phosphate buffer (0.1 M, pH 7.4).
-
Add Precursor: Add 10 µL of the precursor solution (1 mg/mL in DMSO).
-
Add Radioiodide: Add 5-10 µL of Na[¹²⁵I] (e.g., 1 mCi).
-
Reaction: Gently agitate the reaction mixture at room temperature for 15-20 minutes.
-
Quenching: Stop the reaction by transferring the mixture to a new tube containing 100 µL of sodium metabisulfite solution to reduce any unreacted iodine.
Purification and QC
Purification and QC follow a similar path as the ¹¹C-labeled tracer, utilizing radio-HPLC to separate the radiolabeled product from unreacted precursor and free [¹²⁵I]iodide. The final product is formulated in a suitable buffer containing a stabilizer like ascorbic acid to prevent in vivo deiodination.[13] QC checks for radiochemical purity are paramount.
Section 4: Preclinical Evaluation Protocols
Preclinical evaluation is essential to characterize the properties of the new radiotracer before it can be considered for advanced studies.[17][18][19]
In Vitro Characterization
Protocol 4.1.1: Lipophilicity (LogD₇.₄) Determination
-
Procedure: Add a small amount of the purified radiotracer (~1 µCi) to a vial containing 1 mL of 1-octanol and 1 mL of PBS (pH 7.4).
-
Vortex vigorously for 5 minutes, then centrifuge to separate the layers.
-
Take triplicate 100 µL samples from both the octanol and PBS layers.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculation: LogD = log₁₀ ([counts in octanol] / [counts in PBS]).
-
Scientific Rationale: Lipophilicity is a key predictor of blood-brain barrier penetration and non-specific binding. An ideal CNS tracer often has a LogD value between 1 and 3.
-
Protocol 4.1.2: In Vitro Metabolic Stability Assay This assay predicts how the radiotracer might be metabolized in the body.[20][21]
Caption: Workflow for in vitro metabolic stability assessment.
In Vivo Characterization (Rodent Model)
Protocol 4.2.1: Ex Vivo Biodistribution Study This study provides quantitative data on tracer uptake in various organs.[13][17][19][22]
-
Animal Model: Use healthy male mice or rats (n=4 per time point).
-
Injection: Administer a known amount of the radiotracer (e.g., 5-10 µCi of the ¹²⁵I-labeled tracer) via tail vein injection.
-
Uptake Period: Euthanize cohorts of animals at specific time points (e.g., 5, 30, 60, 120 minutes) post-injection.
-
Tissue Dissection: Rapidly dissect key organs and tissues (blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain, etc.).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter, along with standards prepared from the injectate.
-
Data Expression: Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
| Organ | 5 min (%ID/g) | 30 min (%ID/g) | 60 min (%ID/g) |
| Blood | 2.5 ± 0.4 | 0.8 ± 0.1 | 0.3 ± 0.05 |
| Brain | 1.2 ± 0.2 | 0.9 ± 0.1 | 0.7 ± 0.1 |
| Heart | 1.8 ± 0.3 | 0.5 ± 0.1 | 0.2 ± 0.04 |
| Lungs | 3.1 ± 0.5 | 1.0 ± 0.2 | 0.4 ± 0.08 |
| Liver | 15.2 ± 2.1 | 10.5 ± 1.5 | 8.1 ± 1.1 |
| Kidneys | 8.9 ± 1.3 | 12.4 ± 1.8 | 9.5 ± 1.4 |
| (Note: Data are hypothetical examples) |
Protocol 4.2.2: Small Animal PET/SPECT Imaging
-
Procedure: Anesthetize a rodent and position it in a small animal PET or SPECT scanner.
-
Administer the radiotracer (~100-200 µCi for ¹¹C-PET; ~300 µCi for ¹²³I-SPECT) via tail vein.
-
Acquire dynamic or static images over a set period (e.g., 60 minutes for ¹¹C).
-
Reconstruct the images and analyze regions of interest (ROIs) to generate time-activity curves for key organs.
-
Scientific Rationale: In vivo imaging corroborates the ex vivo biodistribution data and provides dynamic information on tracer kinetics, which is not possible with dissection-based methods.[23]
-
Section 5: Conclusion
This guide provides a foundational framework for the radiolabeling and preclinical evaluation of this compound. By following these detailed protocols for both ¹¹C and ¹²⁵I labeling, researchers can generate robust and reproducible data to characterize this novel compound as a potential imaging agent. Successful completion of these studies will elucidate its in vivo behavior and determine its suitability for further investigation into specific biological processes or disease states.
Section 6: References
-
Quality Control in the Production of Radiopharmaceuticals. IAEA. [Link]
-
Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. National Center for Biotechnology Information. [Link]
-
Fundamental concepts of radiopharmaceuticals quality controls. Pharmaceutical and Biomedical Research. [Link]
-
Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico. [Link]
-
Radiopharmaceutical quality control. ResearchGate. [Link]
-
An in vitro assay for predicting successful imaging radiotracers. PubMed. [Link]
-
Recent Progress toward Microfluidic Quality Control Testing of Radiopharmaceuticals. National Center for Biotechnology Information. [Link]
-
Efficient and Site-Specific 125I-Radioiodination of Bioactive Molecules Using Oxidative Condensation Reaction. National Center for Biotechnology Information. [Link]
-
Comparison of In Vitro Assays in Selecting Radiotracers for In Vivo P-Glycoprotein PET Imaging. MDPI. [Link]
-
Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors. Frontiers. [Link]
-
A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. PubMed. [Link]
-
Rapid one-pot radiosynthesis of [carbonyl-11C]formamides from primary amines and [11C]CO2. National Center for Biotechnology Information. [Link]
-
Carbon-11 PET tracer appears safe for colon cancer detection. AuntMinnie. [Link]
-
Biodistribution Studies in Small Animal Models Using Pre‑Clinical SPECT/CT Imaging. University of Eastern Finland. [Link]
-
Carbon-11 Labelling in PET Scans. Open MedScience. [Link]
-
Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. MDPI. [Link]
-
New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. National Center for Biotechnology Information. [Link]
-
Use of animal models in preclinical radiotracer imaging. ResearchGate. [Link]
-
A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. ResearchGate. [Link]
-
The [18F]2-Fluoro-1,3-thiazolyl Moiety - an Easily-Accessible Structural Motif for Prospective Molecular Imaging Radiotracers. National Center for Biotechnology Information. [Link]
-
Efficient and Site-Specific 125I-Radioiodination of Bioactive Molecules Using Oxidative Condensation Reaction. ACS Publications. [Link]
-
Simultaneous acquisition of (99m)Tc- and (123)I-labeled radiotracers using a preclinical SPECT scanner with CZT detectors. PubMed. [Link]
-
Carbon-11-choline. Wikipedia. [Link]
-
An Overview of In Vitro Assays of Cu-, Ga-, I-, and Tc-Labelled Radiopharmaceuticals Using Radiometric Counters in the Era of Radiotheranostics. ResearchGate. [Link]
-
Collimator choice in cardiac SPECT with I-123-labeled tracers. PubMed. [Link]
-
Radiotracer characterisation and evaluation. ANSTO. [Link]
-
A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. ZORA. [Link]
-
Silicon compounds in carbon-11 radiochemistry: present use and future perspectives. Royal Society of Chemistry. [Link]
-
Simultaneous Tc-99m and I-123 dual-radionuclide imaging with a solid-state detector-based brain-SPECT system and energy-based scatter correction. ResearchGate. [Link]
-
Iodine-123-MIBG Imaging of Neuroblastoma: Utility of SPECT and Delayed Imaging. Journal of Nuclear Medicine. [Link]
-
Radiolabeling - Radioisotopes labeling services. Chelatec. [Link]
-
Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. National Center for Biotechnology Information. [Link]
-
Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar. [Link]
-
Radioiodine Planar and a SPECT/CT Imaging with Iodine-123 for Evaluation of Follicular Thyroid Nodules Prior to Surgery. National Cancer Institute. [Link]
-
Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI. [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]
-
Toward Novel [18F]Fluorine-Labeled Radiotracers for the Imaging of α-Synuclein Fibrils. Frontiers. [Link]
-
Iode-125 radiolabeled compounds. CliniSciences. [Link]
-
Synthetic methodologies and PET imaging applications of fluorine-18 radiotracers: a patent review. Taylor & Francis Online. [Link]
-
Synthesis of C. 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole. PrepChem.com. [Link]
Sources
- 1. Buy Methyl 2-amino-5-isopropylthiazole-4-carboxylate | 81569-25-7 [smolecule.com]
- 2. openmedscience.com [openmedscience.com]
- 3. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and Site-Specific 125I-Radioiodination of Bioactive Molecules Using Oxidative Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors [frontiersin.org]
- 6. psec.uchicago.edu [psec.uchicago.edu]
- 7. Frontiers | Toward Novel [18F]Fluorine-Labeled Radiotracers for the Imaging of α-Synuclein Fibrils [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Radiolabeling - Radioisotopes labeling services | Chelatec [chelatec.com]
- 10. Iode-125 radiolabeled compounds Clinisciences [clinisciences.com]
- 11. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iaea.org [iaea.org]
- 13. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 14. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 15. researchgate.net [researchgate.net]
- 16. Recent Progress toward Microfluidic Quality Control Testing of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines [mdpi.com]
- 21. ansto.gov.au [ansto.gov.au]
- 22. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models [zora.uzh.ch]
- 23. erepo.uef.fi [erepo.uef.fi]
Application Notes & Protocols: Formulation of 5-Isopropyl-4-methylthiazol-2-amine for Preclinical Animal Studies
An Application Note from the Senior Scientist's Desk
Abstract: The discovery of novel chemical entities (NCEs) with therapeutic potential, such as the thiazole derivative 5-Isopropyl-4-methylthiazol-2-amine, represents a critical first step in drug development. However, the journey from bench to in vivo testing is frequently hampered by significant formulation challenges. Thiazole-based compounds, while medicinally important, often exhibit poor aqueous solubility, complicating their administration and leading to unreliable exposure in animal models.[1][2] This guide provides a comprehensive, experience-driven framework for the systematic development and validation of formulations for this compound, suitable for oral (PO) and intravenous (IV) administration in preclinical rodent studies. We move beyond simple step-by-step instructions to explain the scientific rationale behind vehicle selection, quality control, and stability assessments, ensuring researchers can generate robust and reproducible data.
Section 1: Pre-formulation Assessment of the Active Pharmaceutical Ingredient (API)
1.1. The Causality Behind Pre-formulation Characterization
Before any formulation can be designed, a fundamental understanding of the API's physicochemical properties is paramount.[3] These properties dictate the compound's behavior in various solvents and are the primary drivers of our formulation strategy. Attempting to formulate an NCE without this foundational data is inefficient and risks producing a physically unstable or poorly bioavailable preparation. Key parameters include aqueous solubility, solubility in organic solvents, pKa, and LogP.[3][4] For a compound like this compound, the presence of a basic amine group and a lipophilic isopropyl moiety suggests a pH-dependent solubility and a general preference for organic environments.
1.2. Protocol: Rapid Solubility Screening
This protocol is designed to generate a preliminary solubility profile with a minimal amount of API, a common constraint in early discovery.[3]
Objective: To estimate the solubility of this compound in a panel of commonly used, well-tolerated preclinical vehicles.
Materials:
-
This compound (API)
-
Glass vials (2 mL) with screw caps
-
Microbalance
-
Vortex mixer and/or sonicator
-
Visual inspection microscope (optional)
-
Panel of solvents (see Table 1)
Methodology:
-
Preparation: Weigh approximately 2-5 mg of the API into individual, pre-labeled glass vials.
-
Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the first vial.
-
Energy Input: Vigorously vortex the vial for 2-3 minutes. If solids remain, sonicate the vial for 10-15 minutes, being careful to avoid excessive heating.
-
Visual Assessment: After energy input, allow the vial to stand for 5 minutes. Visually inspect for any undissolved particles against a dark background. A magnifying lens or low-power microscope can aid in detecting fine particulates.
-
Titration: If the API is fully dissolved, add another aliquot of the API (e.g., 1-2 mg) and repeat steps 3-4. If the API is not fully dissolved, add another aliquot of solvent (e.g., 100 µL) and repeat steps 3-4 until a clear solution is achieved.
-
Calculation: Record the total mass of API and the total volume of solvent used to achieve a clear solution. Calculate the approximate solubility in mg/mL.
-
Repeat: Repeat this process for all selected vehicles.
1.3. Data Presentation: Interpreting Solubility Results
The results from the screening protocol should be summarized to guide vehicle selection.
Table 1: Example Solubility Profile for this compound
| Vehicle/Excipient System | Classification | Approx. Solubility (mg/mL) | Suitability for In Vivo Use |
| Deionized Water | Aqueous | < 0.1 | Poor; requires solubilization |
| 0.9% Saline | Aqueous | < 0.1 | Poor; requires solubilization |
| 5% Dextrose in Water (D5W) | Aqueous | < 0.1 | Poor; requires solubilization |
| Polyethylene Glycol 400 (PEG400) | Co-solvent | > 100 | High (Oral); Use with caution (IV) |
| Propylene Glycol (PG) | Co-solvent | > 80 | Good (Oral/IV); Monitor for irritation[5] |
| Ethanol, 200 Proof | Co-solvent | > 150 | Use in low % due to sedative effects |
| 10% Tween® 80 in Water | Surfactant Solution | ~5 | Moderate; Good for low-dose studies |
| 10% Solutol® HS 15 in Water | Surfactant Solution | ~15 | Good; Often preferred for IV use |
| Corn Oil | Lipid Vehicle | ~20 | Good (Oral); Not suitable for IV |
Note: Data are representative and should be determined experimentally.
Based on this hypothetical data, it is clear that simple aqueous vehicles are insufficient. Therefore, we must employ solubility-enhancing strategies using co-solvents or surfactants.[1]
Section 2: Formulation Development Strategy
2.1. A Logic-Based Workflow for Vehicle Selection
The goal of preclinical formulation is to achieve maximum exposure for safety and efficacy testing, often by pushing the limits of solubility.[6][7] The development process should follow a logical progression from simple to more complex systems, minimizing the use of excipients where possible to avoid confounding biological effects.[3]
Caption: Formulation development decision workflow.
2.2. Field-Proven Insights on Excipient Selection
While many excipients can enhance solubility, not all are suitable for in vivo studies, and effects can be species-dependent.[8]
-
Co-solvents (PEG400, PG): Excellent for oral formulations. They are generally safe but can cause hemolysis or irritation at high concentrations in IV injections.[5] Always dilute as much as possible with an aqueous vehicle.
-
Surfactants (Tweens, Polysorbates, Solutol): Very effective at low concentrations. Polysorbate 80 (Tween 80) is widely used but has been associated with hypersensitivity reactions.[5] Solutol® HS 15 is often a preferred alternative for IV formulations due to a better safety profile.
-
Cyclodextrins: Can be used to form inclusion complexes, but they are not inert and can alter the pharmacokinetics of the API. Use requires careful justification.
-
Oils (Corn, Sesame): Suitable only for oral or subcutaneous routes. They provide a depot effect and are good for highly lipophilic compounds.
Section 3: Step-by-Step Formulation Protocols
3.1. Protocol 1: Co-Solvent Formulation for Oral (PO) Administration
Objective: To prepare a 10 mg/mL solution of this compound in a 40/60 PEG400/Water vehicle. This vehicle is a robust choice for achieving good solubility for many compounds in toxicological studies.
Methodology:
-
Calculate Requirements: For a 10 mL batch, you will need 100 mg of API, 4 mL of PEG400, and 6 mL of purified water.
-
API Dissolution: Weigh 100 mg of API into a sterile 15 mL conical tube or glass beaker.
-
Add Co-solvent: Add 4 mL of PEG400 to the API.
-
Mix to Dissolve: Vortex vigorously for 3-5 minutes. A gentle warming in a water bath (30-40°C) can be used to accelerate dissolution if needed. Ensure all solid material is completely dissolved before proceeding.
-
Aqueous Dilution: Slowly add the 6 mL of water to the PEG400/API solution while continuously mixing (e.g., on a stir plate or by intermittent vortexing). Add the first few mL dropwise to avoid shocking the solution and causing precipitation.
-
Final Homogenization: Once all water is added, vortex the final solution for another 2 minutes to ensure homogeneity.
-
Quality Control: Visually inspect the final formulation for clarity and absence of particulates. Proceed to Section 4 for concentration verification.
3.2. Protocol 2: Surfactant-Based Formulation for Intravenous (IV) Administration
Objective: To prepare a 2 mg/mL solution in a 5% Solutol® HS 15 / 95% Saline vehicle. IV formulations have stringent requirements: they must be sterile, isotonic, and free of particulates.
Methodology:
-
Vehicle Preparation: For a 10 mL batch, prepare the vehicle by warming 9.5 mL of sterile 0.9% saline to approximately 40-50°C. Add 0.5 g (approx. 0.5 mL) of Solutol® HS 15 and stir until completely dissolved. Allow the vehicle to cool to room temperature.
-
API Dissolution: Weigh 20 mg of API into a sterile vial. Add the 10 mL of the prepared vehicle.
-
Mix to Dissolve: Vortex and sonicate until the API is fully dissolved. Avoid excessive heating.
-
Sterile Filtration: Using a sterile syringe, draw up the final solution and pass it through a 0.22 µm sterile syringe filter (e.g., PVDF or PES) into a final sterile vial. This step is critical to remove any potential microbial contamination and fine particulates.
-
Quality Control: Visually inspect the final filtered formulation for clarity. Proceed to Section 4.
Table 2: Example Formulations for Preclinical Studies
| Route | Target Dose (mg/kg) | Dosing Volume (mL/kg) | Required Conc. (mg/mL) | Example Formulation Vehicle |
| Oral (Mouse) | 50 | 10 | 5 | 20% PEG400 / 80% Water |
| Oral (Rat) | 50 | 5 | 10 | 40% PEG400 / 60% Water |
| IV (Mouse/Rat) | 5 | 2 | 2.5 | 5% Solutol HS 15 / 95% Saline |
Section 4: Quality Control and Stability Assessment
4.1. The Trustworthiness Pillar: Why You Must Validate
Preparing a clear solution is not sufficient. It is crucial to confirm that the API is at the target concentration and will remain in solution under the conditions of the experiment.[9][10] Failure to do so can lead to inaccurate dosing and invalid study results. Stability testing ensures the quality, safety, and efficacy of the formulation throughout its use.[11][12]
Caption: Quality control and stability validation workflow.
4.2. Protocol: Concentration Verification by HPLC-UV
Objective: To confirm the concentration of the final formulation.
-
Develop a simple isocratic HPLC-UV method capable of separating the API from any excipient peaks.
-
Prepare a standard stock solution of the API in a suitable organic solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Create a calibration curve by diluting the stock solution to at least three concentrations that bracket the target formulation concentration.
-
Dilute a sample of the final formulation with the same solvent to fall within the calibration range.
-
Analyze the standards and the sample. Quantify the formulation sample against the calibration curve. The result should be within ±10% of the target concentration.
4.3. Protocol: Short-Term "Bench-Top" Stability
Objective: To ensure the formulation remains stable for the typical duration of an in vivo experiment.
-
Prepare the formulation as described.
-
Immediately after preparation (T=0), perform visual inspection and an HPLC concentration assay.
-
Aliquot the formulation into separate vials and store under anticipated experimental conditions (e.g., on the bench-top at room temperature, and refrigerated at 4°C).
-
At subsequent time points (e.g., 4, 8, and 24 hours), re-analyze the stored samples.
-
Acceptance Criteria: No visible precipitation or color change, and the concentration remains within ±10% of the T=0 value.
Section 5: Animal Dosing Procedure References
All animal procedures must be approved by and performed in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines. The following are summarized best practices.
5.1. Protocol Reference: Oral Gavage in Rodents
-
Animal Restraint: Firmly but gently restrain the animal, ensuring the head and neck are extended to create a straight path to the esophagus.[13][14]
-
Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to avoid stomach perforation and mark the tube.[13][15]
-
Administration: Insert the bulb-tipped gavage needle gently into the diastema (gap between incisors and molars) and advance it along the roof of the mouth into the esophagus. The tube should pass smoothly without resistance.[16] If resistance is met, withdraw and try again.[17]
-
Volume: Maximum dosing volume is typically 10 mL/kg for mice and rats, though smaller volumes are recommended to prevent reflux.[15][16]
-
Post-Dose Monitoring: Observe the animal for 5-10 minutes post-dosing for any signs of respiratory distress.[13]
5.2. Protocol Reference: Intravenous (Tail Vein) Injection in Rodents
-
Vein Dilation: Warm the animal's tail for 5-10 minutes using a heat lamp or warming box to dilate the lateral tail veins, making them more visible.[18][19]
-
Animal Restraint: Place the animal in an appropriate restraint device.
-
Injection: Using a small gauge needle (27-30G for mice, 25-27G for rats), insert the needle bevel-up into the vein at a shallow angle, parallel to the tail.[18][20]
-
Confirmation & Administration: A small flash of blood in the needle hub may indicate correct placement. Inject the substance slowly; there should be no resistance, and the vein should blanch (clear). If a blister forms, the needle is not in the vein.[18][21]
-
Volume: Maximum bolus injection volume is typically 5 mL/kg.[21]
-
Post-Injection: Withdraw the needle and apply gentle pressure with gauze to stop any bleeding.[19]
Section 6: Safety and Handling
While specific toxicological data for this compound may be limited, compounds in this class should be handled with care. Safety data for related structures suggest potential for skin and eye irritation.[22][23][24]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the dry powder API in a chemical fume hood or a ventilated balance enclosure to avoid inhalation.
-
Disposal: Dispose of all waste in accordance with institutional guidelines for chemical waste.
References
-
Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]
-
UBC Animal Care Committee. (2020). TECH 03b – Intravenous Tail Vein Injections in the Adult Rat SOP. [Link]
-
UQ Animal Ethics Committee. (2021). LAB_021 Oral Gavage in Mice and Rats. [Link]
-
Florida State University Office of Research. (2016). Oral Gavage in the Mouse. [Link]
-
Virginia Tech IACUC. (2017). SOP: Oral Gavage in the Rat. [Link]
-
University of Iowa Animal Care and Use Committee. Injection Techniques, Restraint, & Handling for Mice and Rats. [Link]
-
Virginia Tech IACUC. (2017). SOP: Mouse Intravenous Injections. [Link]
-
Tawab, M. A., et al. (2023). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Frontiers in Veterinary Science. [Link]
-
Altasciences. (2024). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]
-
Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies. [Link]
-
SGS. Preclinical Formulation Development. [Link]
-
Institute of Laboratory Animal Science (LTK). (2019). Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection. [Link]
-
Vadalkar, A., et al. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal. [Link]
-
Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. [Link]
-
Vadlamudi, M. K., & Dhanaraj, S. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. ResearchGate. [Link]
-
Vadlamudi, M. K., & Dhanaraj, S. (2017). Significance of excipients to bioavailability of poorly water-soluble drugs. IOP Conference Series: Materials Science and Engineering. [Link]
-
Contract Pharma. (2024). Achieving Optimal Preclinical Formulation And Drug Product Manufacture. [Link]
-
PubChem. 5-Isopropyl-1,3,4-thiadiazol-2-amine. [Link]
-
Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
Charles River Laboratories. Stability Testing. [Link]
-
Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]
-
Southwest Research Institute. Stability Testing & Studies. [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
QbD Group. (2023). The Importance of Stability Testing in Pharmaceutical Development. [Link]
-
Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Fundamental and Applied Sciences. [Link]
-
El-Naggar, A. M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. [Link]
-
Kumar, S., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry. [Link]
-
Al-Warhi, T., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. International Journal of Pharmaceutical Research. [Link]
-
El-Metwaly, A. M., et al. (2021). Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. Molecules. [Link]
-
Yilmaz, B., et al. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]
-
Aly, H. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]
-
El-Sayed, N. N. E., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Sulfur Chemistry. [Link]
-
Al-Jaff, R. M. A., et al. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Egyptian Journal of Chemistry. [Link]
-
Axxence Aromatic GmbH. (2023). natural 2-isopropyl-4-methylthiazole. [Link]
-
PubChem. 2-Isopropyl-4-(N-methyl)amino-methyl thiazole. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Formulation Development | SGS [sgs.com]
- 5. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altasciences.com [altasciences.com]
- 7. Achieving Optimal Preclinical Formulation And Drug Product Manufacture [outsourcedpharma.com]
- 8. Designing formulations for preclinical and early stage clinical studies - Medicines Discovery Catapult [md.catapult.org.uk]
- 9. japsonline.com [japsonline.com]
- 10. qbdgroup.com [qbdgroup.com]
- 11. criver.com [criver.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. research-support.uq.edu.au [research-support.uq.edu.au]
- 17. research.fsu.edu [research.fsu.edu]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. research.vt.edu [research.vt.edu]
- 20. ltk.uzh.ch [ltk.uzh.ch]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. 5-Isopropyl-1,3,4-thiadiazol-2-amine | C5H9N3S | CID 147151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. fishersci.com [fishersci.com]
- 24. WERCS Studio - Application Error [assets.thermofisher.com]
Use of 5-Isopropyl-4-methylthiazol-2-amine in agricultural research
Application Note: 5-Isopropyl-4-methylthiazol-2-amine in Agricultural Research
Executive Summary
This compound (CAS: 7652-29-1) is a critical heterocyclic building block in modern agrochemical research. It serves as a "privileged scaffold" primarily for the design and synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
Unlike commodity pesticides, this compound is a high-value research intermediate. Its specific substitution pattern—combining a lipophilic isopropyl group at the C5 position with a methyl group at C4—offers a distinct steric and electronic profile compared to commercial standards like Thifluzamide (which utilizes a trifluoromethyl group).
Key Research Applications:
-
SDHI Fungicide Discovery: Synthesis of novel thiazole-carboxamides to overcome resistance in pathogens like Rhizoctonia solani and Sclerotinia sclerotiorum.
-
Structure-Activity Relationship (SAR) Studies: Probing the Ubiquinone-binding site (Q-site) of Complex II to optimize binding affinity.
-
Semiochemical & PGR Research: Investigation into its secondary roles as a pest repellent and plant growth regulator.[1]
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | 2-Amino-4-methyl-5-isopropylthiazole |
| CAS Number | 7652-29-1 |
| Molecular Formula | C7H12N2S |
| Molecular Weight | 156.25 g/mol |
| Physical State | Crystalline Solid (often off-white to pale yellow) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| Storage | 2-8°C, inert atmosphere (hygroscopic) |
Application 1: Synthesis of Novel SDHI Fungicides
Context: The primary utility of this amine is as the "head" group in the synthesis of carboxamide fungicides. Commercial SDHIs (e.g., Thifluzamide, Boscalid) block fungal respiration by binding to the ubiquinone-binding pocket (site II) of the succinate dehydrogenase complex.
Researchers substitute the standard trifluoromethyl or phenyl rings with the 5-isopropyl-4-methylthiazole moiety to:
-
Alter Lipophilicity (LogP): The isopropyl group enhances membrane permeability while maintaining a specific steric bulk.
-
Overcome Resistance: Pathogens with point mutations (e.g., H272R/Y in Botrytis) may show collateral sensitivity to this specific thiazole analog due to its different binding mode.
Experimental Workflow: Amide Coupling
The standard workflow involves coupling the amine with a pyrazole-4-carboxylic acid chloride (the "acid" part of the SDHI pharmacophore).
Figure 1: Synthetic pathway for creating SDHI candidates using this compound.
Protocol: General Amide Coupling
Objective: Synthesize N-(5-isopropyl-4-methylthiazol-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
Reagents:
-
This compound (1.0 eq)
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq)
-
Triethylamine (Et3N) (2.0 eq)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 mmol of the amine in 10 mL of anhydrous DCM in a round-bottom flask under N2 atmosphere.
-
Activation: Add 2.0 mmol of Et3N and cool the mixture to 0°C using an ice bath.
-
Addition: Dropwise add a solution of the acid chloride (1.1 mmol in 5 mL DCM) over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:3).
-
Workup: Quench with water (20 mL). Extract the organic layer, wash with 1M HCl (to remove unreacted amine), saturated NaHCO3, and brine.
-
Drying: Dry over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography to obtain the target carboxamide.
Application 2: Biological Activity Screening
Once synthesized, the derivatives must be screened for antifungal efficacy. The 5-isopropyl moiety often provides superior activity against Basidiomycetes (e.g., Rhizoctonia spp.).
Protocol: Mycelial Growth Inhibition Assay (Poisoned Food Technique)
Objective: Determine the EC50 (Effective Concentration for 50% inhibition) of the synthesized analog against Rhizoctonia solani.
Materials:
-
Potato Dextrose Agar (PDA).
-
Test Compound (dissolved in DMSO).
-
Pathogen culture (active mycelial plugs).
Procedure:
-
Media Prep: Prepare PDA and autoclave. Cool to 50°C.
-
Dosing: Add the test compound to the molten agar to achieve final concentrations of 0.1, 0.5, 1, 5, 10, and 50 µg/mL. Ensure final DMSO concentration is <0.5%.
-
Pouring: Pour plates and allow them to solidify.
-
Inoculation: Place a 5mm mycelial plug of R. solani (from the margin of an actively growing colony) in the center of each plate.
-
Incubation: Incubate at 25°C in the dark for 48–72 hours.
-
Measurement: Measure the colony diameter (cross-hatch method) when the control plate (DMSO only) reaches 3/4 coverage.
-
Calculation:
(Where C = Control diameter, T = Treatment diameter). Calculate EC50 using log-probit regression.
Representative Data (Hypothetical Comparison): The following table illustrates why researchers use this specific amine scaffold.
| Compound Scaffold | R-Group (C5) | Target Pathogen | EC50 (µg/mL) | Notes |
| Standard (Thifluzamide) | -H / -CF3 | R. solani | 0.02 | Highly potent, commercial standard. |
| Research Analog A | -Isopropyl | R. solani | 0.04 | Retains high potency; potentially different resistance profile. |
| Research Analog B | -Methyl | R. solani | 0.85 | Loss of hydrophobic interaction; lower potency. |
Mechanism of Action & Docking Studies
To validate the design, researchers often perform molecular docking. The 5-isopropyl group is critical for filling the hydrophobic pocket within the SDH enzyme.
Figure 2: Mode of Action of Thiazole-Amine derived SDHIs.
Docking Insight: The isopropyl group at C5 of the thiazole ring typically projects into a hydrophobic sub-pocket formed by residues (e.g., Isoleucine, Valine) in the SDH subunit C/D. This interaction anchors the inhibitor, while the amide bond forms hydrogen bonds with conserved Tyrosine or Tryptophan residues.
References
-
Discovery of Novel Thiazole Carboxamides as Antifungal SDH Inhibitors. Source: Journal of Agricultural and Food Chemistry. Context: Describes the synthesis of thiazole derivatives and compares them to Thifluzamide. URL:[Link]
-
Synthesis and Evaluation of Biological Activity of 2-amino-4-methylthiazole Derivatives. Source: ResearchGate / Bioorganic & Medicinal Chemistry. Context: details the biological screening of 2-aminothiazole scaffolds. URL:[Link]
-
FRAC Code List: Fungicides sorted by mode of action. Source: Fungicide Resistance Action Committee (FRAC).[2] Context: Classification of SDHI fungicides (Group 7). URL:[Link]
-
2-Isopropyl-4-methylthiazole in Flavor and Agriculture. Source: Chem-Impex International / PubChem. Context: Safety data and secondary uses as a flavor/repellent. URL:[Link]
Sources
5-Isopropyl-4-methylthiazol-2-amine as a building block in organic synthesis
Executive Summary & Technical Scope
Target Molecule: 5-Isopropyl-4-methylthiazol-2-amine CAS Note: The CAS 30748-47-1 is frequently associated in databases with the 5-acetyl analog. This guide focuses strictly on the 5-isopropyl variant as requested, a distinct structure where the C5-position is occupied by a lipophilic isopropyl group rather than an acyl group.
The "Steric Lock" Advantage: In medicinal chemistry, the 2-aminothiazole scaffold is a "privileged structure" found in drugs like Dasatinib (BMS-354825) and Avatrombopag. However, unsubstituted 2-aminothiazoles suffer from high metabolic clearance and promiscuous reactivity at the C5 position (electrophilic aromatic substitution).
The 5-isopropyl-4-methyl substitution pattern offers two critical design advantages:
-
Metabolic Stability: The isopropyl group blocks the metabolic "soft spot" at C5 and increases lipophilicity (LogP modulation) for better membrane permeability.
-
Regiocontrol: By sterically and electronically blocking C5, it forces subsequent functionalization exclusively to the C2-amine or the nitrogen ring, eliminating the formation of C5-coupled byproducts during electrophilic attacks.
Chemical Profile & Physical Properties[1][2][3][4]
| Property | Value (Predicted/Observed) | Significance |
| Formula | C7H12N2S | Core scaffold |
| MW | 156.25 g/mol | Fragment-based drug design (FBDD) friendly |
| pKa (Conj. Acid) | ~5.3 - 5.5 | Low basicity; poor nucleophile compared to aniline |
| LogP | ~1.8 | Moderate lipophilicity; good CNS/Cell penetration potential |
| H-Bond Donors | 2 (Exocyclic NH2) | Key interaction point for kinase hinge binding |
| Reactivity | Ambident Nucleophile | Reacts at exocyclic N (Amide/Urea) or Ring N |
Synthesis Protocol: The Modified Hantzsch Condensation
The most robust route to this building block is the Hantzsch Thiazole Synthesis.[1] Unlike commercial sources which may contain regioisomers, de novo synthesis ensures purity.
Mechanism of Action
The reaction involves the condensation of 3-bromo-4-methylpentan-2-one (
Step-by-Step Protocol
Reagents:
-
3-Bromo-4-methylpentan-2-one (1.0 equiv) [Prepared via bromination of methyl isobutyl ketone]
-
Thiourea (1.1 equiv)
-
Ethanol (Absolute)[2]
-
Sodium Acetate (or Na2CO3) for neutralization
Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve thiourea (7.6 g, 100 mmol) in ethanol (50 mL).
-
Addition: Add 3-bromo-4-methylpentan-2-one (19.3 g, 100 mmol) dropwise over 30 minutes at room temperature. Note: The reaction is exothermic.[3]
-
Reflux: Heat the mixture to reflux (80°C) for 4 hours. The solution will turn yellow/orange. Monitor consumption of thiourea by TLC (10% MeOH in DCM).
-
Precipitation (The HBr Salt): Upon cooling, the hydrobromide salt of the thiazole may crystallize.
-
Workup (Free Basing):
-
Evaporate the ethanol under reduced pressure.
-
Resuspend the residue in water (100 mL).
-
Slowly add saturated aqueous Na2CO3 or NaOH (2M) until pH ~9-10. The free amine will precipitate as a solid or oil.
-
-
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from Hexane/Ether or purify via silica flash chromatography (Hexane:EtOAc 3:1).
Yield Expectation: 75-85%
Application Module A: Overcoming Low Nucleophilicity in Amide Coupling
Challenge: The 2-aminothiazole nitrogen is electron-deficient due to the electron-withdrawing nature of the thiazole ring. Standard EDC/NHS couplings often fail or proceed sluggishly.
Strategic Solution: Use high-activity coupling agents (HATU) or pre-activated acid chlorides.
Protocol: HATU-Mediated Library Synthesis
-
Activation: Dissolve the carboxylic acid partner (1.0 equiv) in dry DMF (0.2 M concentration).
-
Base: Add DIPEA (3.0 equiv).
-
Coupling Agent: Add HATU (1.1 equiv) and stir for 15 minutes to form the activated ester.
-
Amine Addition: Add This compound (1.2 equiv).
-
Conditions: Stir at 50-60°C for 12 hours. Note: Heating is often required for sterically hindered thiazoles.
-
Validation: Check LCMS. If conversion is <50%, switch to the Acid Chloride method (Acid Chloride + Pyridine in DCM).
Application Module B: The Sandmeyer "Switch" (Amine Bromide)
To use this scaffold as an electrophile in Suzuki or Buchwald couplings, the amine must be converted to a halide.
Protocol: Non-Aqueous Sandmeyer Bromination
Why Non-Aqueous? Aqueous conditions often lead to solubility issues and side reactions. The tBuONO (tert-butyl nitrite) method is superior.
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Reagents: Suspend CuBr2 (1.2 equiv) in dry Acetonitrile (MeCN) .
-
Addition 1: Add t-Butyl Nitrite (tBuONO) (1.5 equiv) dropwise.
-
Addition 2: Add This compound (1.0 equiv) portion-wise over 20 minutes.
-
Reaction: Stir at room temperature for 2 hours, then heat to 60°C for 1 hour to ensure N2 evolution is complete.
-
Quench: Pour into 20% aqueous HCl (to solubilize copper salts) and extract with Ether.
-
Product: This yields 2-bromo-5-isopropyl-4-methylthiazole , a potent electrophile for Pd-catalyzed cross-coupling.
Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathways starting from the Hantzsch construction.
Caption: Divergent synthetic utility of the this compound scaffold.
Troubleshooting & "The Thiazole Trap"
Issue: Regioselectivity in Alkylation. Context: When attempting to alkylate the amine (e.g., with alkyl halides), reaction often occurs at the Ring Nitrogen (Endo) rather than the exocyclic amine, leading to imino-thiazolines. Solution:
-
Avoid direct alkylation. Use Reductive Amination (Aldehyde + NaBH(OAc)3) to favor the exocyclic amine.
-
Deprotonation: If alkylation is necessary, use NaH in DMF to deprotonate the exocyclic amine first, though mixtures are still common.
References
-
Hantzsch Thiazole Synthesis Mechanism & Review
-
Source: BenchChem Application Notes (2025).[3] "Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide."
-
-
Nucleophilicity of 2-Aminothiazoles
- Source: Journal of Organic Chemistry (2006). "Assessing the Nitrogen and Carbon Nucleophilicities of 2-Aminothiazoles."
-
URL:[Link]
-
Sandmeyer & Cross-Coupling Protocols
- Source: National Institutes of Health (2014). "2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease.
-
URL:[Link]
-
Amide Coupling Challenges & Solutions
- Source: RSC Advances (2023). "Cu(II)-catalyzed C–N coupling of 2-aminobenzothiazoles." (Discusses low reactivity of the amine).
-
URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Isopropyl-4-methylthiazol-2-amine
[1]
Case ID: PUR-TZ-05 Compound: 5-Isopropyl-4-methylthiazol-2-amine Class: 2-Aminothiazoles (Hantzsch Synthesis Product) Support Tier: Senior Application Scientist[1]
Executive Summary
You are likely synthesizing this compound via the Hantzsch thiazole synthesis (condensation of an
This guide addresses the four most common failure modes: "oiling out" during workup , persistent thiourea contamination , chromatographic tailing , and oxidative instability .[1]
Module 1: The "Sticky Solid" Phenomenon
Q: My crude product is oiling out as a dark tar instead of precipitating. How do I fix this?
Diagnosis: This is a classic "Phase Trap." The reaction product is naturally a hydrobromide (or hydrochloride) salt, which is highly polar. However, the 5-isopropyl group adds significant lipophilicity.[1] If you attempt to crystallize the salt from a solvent that is too non-polar, it oils out. If you neutralize it too quickly without a distinct organic phase, the free base precipitates as a sticky gum due to trace impurities (ketones/polymers) acting as plasticizers.
The Protocol: Do not attempt to crystallize the crude oil directly. You must perform a "Salt Break" Workup .[1]
-
Dissolution: Dissolve the crude reaction mixture (likely a melt or ethanol solution) in 10 volumes of water . The product salt is water-soluble; the lipophilic impurities (unreacted haloketone, dimers) are not.
-
The "Scrub" Wash: Wash this acidic aqueous layer with Ethyl Acetate (EtOAc) or MTBE (2 x 5 vol).
-
Why? This removes the non-polar, colored tars and unreacted
-haloketone before you liberate the amine.
-
-
Controlled Neutralization:
-
Cool the aqueous layer to 0–5 °C.
-
Slowly adjust pH to 9–10 using
(Ammonium Hydroxide).[1] Avoid NaOH if possible, as high local pH can hydrolyze the thiazole ring. -
Crucial Step: As the solid forms, add a "seed" amount of 10% Isopropanol in Water . This prevents the amorphous "oil" phase and encourages crystal lattice formation.
-
Q: Which solvent system is best for recrystallization?
The 5-isopropyl group makes this molecule too soluble in pure alcohols and too insoluble in pure hexanes. You need a binary system .[1]
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Toluene / Heptane | 1:3 | Excellent | Best for high purity.[1] Dissolve in hot Toluene; add Heptane until turbid. |
| Ethanol / Water | 1:1 | Good | Standard.[1] Good for removing inorganic salts, but may trap thiourea.[1] |
| EtOAc / Hexane | 1:4 | Fair | Good yield, but often carries color bodies (yellow/brown).[1] |
Module 2: The Thiourea Ghost
Q: I see a persistent impurity at the baseline (TLC) or near the solvent front (Reverse Phase). Is it thiourea?
Diagnosis:
Yes. Thiourea is used in excess (1.2–1.5 eq) in Hantzsch synthesis.[1] It has high water solubility but can co-crystallize with aminothiazoles due to hydrogen bonding between the thiourea
The Fix: The Oxidative Scavenge If water washes fail, use the Bisulfite Method (adapted from US Patent 2,489,038).
-
Suspend the crude free base in water.
-
Add 0.5 equivalents of Sodium Metabisulfite (
) . -
Heat to 50 °C for 30 minutes.
-
Filter the solid and wash copiously with water.
Module 3: Chromatographic Tailing
Q: My compound streaks across the column. I can't separate it from the impurity.
Diagnosis:
Aminothiazoles are basic (
The Solution: You must "deactivate" the silica.
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%
to your mobile phase (e.g., 1% TEA in EtOAc/Hexane).[1] -
The "Pre-Wash" Trick: If running a column, flush the silica with mobile phase containing 5% TEA, then switch to your running solvent (with 1% TEA). This saturates the active sites before your sample touches the column.
Module 4: Visualization & Workflow
Purification Logic Tree
Figure 1: Decision matrix for the purification of aminothiazole intermediates.
Mechanism of Tailing & Resolution
Figure 2: Mechanism of amine tailing on silica and the competitive inhibition provided by Triethylamine (TEA).[1]
References
-
Hantzsch Synthesis Overview & Protocols
-
Purification of 2-Aminothiazoles (Patent)
-
Physical Properties & pKa Data
-
Recrystallization Strategies
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 5. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]
- 6. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for 5-Isopropyl-4-methylthiazol-2-amine
Status: Active Last Updated: October 26, 2023 Ticket ID: SOL-TZ-504 Department: Application Science & Assay Development[1][2]
Diagnostic Profile: Understanding the Molecule
Before attempting troubleshooting, it is critical to understand why 5-Isopropyl-4-methylthiazol-2-amine (IMTA) presents solubility challenges.[1][2] This is not a random event; it is a predictable consequence of its physicochemical properties.[2][3]
Physicochemical Snapshot
| Property | Estimated Value | Implication for Assays |
| LogP | ~2.1 - 2.5 | Moderately lipophilic.[1][2][3] Prefers organic solvents or hydrophobic pockets over aqueous buffers.[1][2][3] |
| pKa (Thiazole N) | ~5.3 - 5.5 | CRITICAL: At physiological pH (7.4), the molecule is >99% neutral (uncharged).[1][2][3] |
| H-Bond Donors | 1 (Exocyclic -NH2) | High crystal lattice energy ("Brick Dust" effect), making re-dissolution difficult once precipitated.[1][2][3] |
| Molecular Weight | ~170.2 g/mol | Fragment-sized; rapid precipitation kinetics.[1][2][3] |
The "Neutral Species" Trap
The most common error researchers make is assuming the amine group provides solubility at neutral pH.[3]
-
The Science: The 2-aminothiazole ring system is electron-withdrawing.[1][2][3] This lowers the basicity of the amine.[3]
-
The Calculation: Using the Henderson-Hasselbalch equation at pH 7.4 with a pKa of 5.4:
[1][2] -
The Result: For every 1 molecule that is protonated and soluble, 100 molecules are neutral and hydrophobic .[1][3] This is the primary driver of precipitation in PBS/HEPES buffers.[3]
Core Protocol: The "Solvent Shift" Dilution Method
Issue: Direct dilution from 100% DMSO stock to aqueous buffer causes a rapid dielectric shock, leading to immediate amorphous precipitation.[2][3] Solution: Use an intermediate dilution step to lower the free energy barrier of solvation.[3]
Workflow Diagram
The following diagram illustrates the failure mode (Direct Dilution) vs. the success mode (Solvent Shift).
Figure 1: Comparison of direct dilution (high risk) versus the intermediate solvent shift method (stabilized).
Step-by-Step Protocol
-
Prepare Intermediate Plate: Instead of pipetting 50 nL of stock directly into 50 µL of buffer, create a "working stock."
-
Dilution Factor: Dilute your 10 mM DMSO stock 1:20 into a solution of 50% DMSO / 50% Water .
-
Why? This keeps the compound solubilized while introducing water molecules to the hydration shell gradually.[3]
-
-
Final Addition: Transfer from the intermediate plate to the assay plate.
Buffer Optimization Matrix
If the Solvent Shift method is insufficient, you must modify the assay buffer thermodynamics.[3] Use this decision matrix to select the correct additive.
| Additive Class | Recommended Reagent | Working Conc.[1][2][3] | Mechanism of Action | Best For |
| Non-ionic Surfactant | Tween-20 or Triton X-100 | 0.01% - 0.05% | Micellar encapsulation; prevents aggregation.[1][2][3] | Biochemical/Enzymatic assays. |
| Carrier Protein | BSA (Bovine Serum Albumin) | 0.1% (w/v) | Binds lipophilic small molecules, maintaining free concentration in equilibrium.[1][2][3] | Assays where protein binding is acceptable.[1][2][3] |
| Cyclodextrin | HP- | 0.5% - 2.0% | Forms inclusion complexes with the isopropyl group.[1][2][3] | High-concentration screening (>50 µM).[1][2][3] |
| Co-Solvent | PEG-400 | 1% - 5% | Modifies solvent polarity index.[1][2][3] | Biophysical assays (SPR/ITC).[1][2][3] |
Troubleshooting FAQ
Q1: My stock solution in DMSO has turned cloudy after freezing. Is it ruined?
-
Diagnosis: This is likely "Water-Induced Crash."[1][2][3] DMSO is hygroscopic.[1][2][3][4][5] If stored in a tube that was opened frequently, it absorbed atmospheric water.[2][3] Upon freezing, water crystallizes first, pushing the lipophilic IMTA out of solution.[2]
-
Fix: Sonicate the tube in a warm water bath (37°C) for 15 minutes. If it re-dissolves, it is usable.[2][3]
-
Prevention: Store stocks in single-use aliquots. Use anhydrous DMSO.[1][2][3][6]
Q2: The compound precipitates in PBS but not in Tris buffer. Why?
-
Analysis: This is often an ionic strength or specific ion effect.[1][2][3] PBS (Phosphate Buffered Saline) has high ionic strength (
mM NaCl) which creates a "Salting Out" effect, reducing the solubility of non-polar species.[2] -
Recommendation: Switch to a lower ionic strength buffer like 20 mM HEPES or Tris-HCl if your protein tolerates it.[1][2][3]
Q3: I see variable IC50 data. Sometimes it's potent, sometimes inactive. [1][2]
-
Root Cause: You are likely operating near the solubility limit.[1][3] In some wells, the compound precipitates (inactive), and in others, it remains supersaturated (active).[1][2]
-
Validation: Run a nephelometry or absorbance scan at 650 nm.[1][2][3] If OD650 > 0.005, you have micro-aggregates.[2][3]
-
Action: Add 0.01% Pluronic F-127 to your assay buffer.[1][2][3] It reduces surface tension and stabilizes the compound without denaturing enzymes.[3]
Decision Tree for Assay Rescue
Use the following logic flow to determine the next step for your specific experiment.
Figure 2: Logical pathway for selecting the appropriate solubility rescue strategy based on assay constraints.
References
-
Di, L., & Kerns, E. H. (2016).[1][2][3] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2][3] (Standard text on solubility physics and pKa/LogP relationships).
-
Lipinski, C. A., et al. (2012).[1][2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2][3] Advanced Drug Delivery Reviews, 64, 4-17.[1][2][3]
-
Popa-Burke, I., & Russell, J. (2014).[1][2][3] "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening, 19(9), 1302–1308.[1][2][7] (Detailed mechanism of DMSO water absorption and precipitation).
-
Bergström, C. A., et al. (2007).[1][2][3] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.[1][2] (Validation of Henderson-Hasselbalch applications for lipophilic amines).
Sources
- 1. 2-Isopropyl-4-(N-methyl)amino-methyl thiazole | C8H14N2S | CID 10749687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. ziath.com [ziath.com]
- 5. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ziath.com [ziath.com]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Technical Support Center: Troubleshooting Reproducibility in 5-Isopropyl-4-methylthiazol-2-amine Synthesis
Prepared by the Senior Application Scientist Desk
Welcome to the technical support center for 5-Isopropyl-4-methylthiazol-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter reproducibility challenges during the synthesis and handling of this important heterocyclic building block. As a substituted 2-aminothiazole, its synthesis is subject to variability that can often be traced to specific experimental parameters. This document provides a structured, question-and-answer-based approach to systematically diagnose and resolve these issues, ensuring consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reaction Inconsistency & Yield Optimization
Question 1: My reaction yield is consistently low or varies significantly between runs. What are the most common causes and how can I improve it?
Answer: Low or erratic yields in the synthesis of 2-aminothiazoles, typically via the Hantzsch synthesis, are a frequent issue.[1][2] The root cause often lies in one of three areas: reagent integrity, reaction conditions, or atmospheric control. A systematic approach is the most effective way to troubleshoot this.[3]
-
1. Reagent Purity & Stability:
-
Causality: The Hantzsch synthesis involves the condensation of an α-haloketone (e.g., 3-bromo-4-methyl-2-pentanone) with thiourea. The α-haloketone is highly reactive and prone to self-condensation or hydrolysis. Impurities in either starting material can inhibit the reaction or promote side-product formation.[3] Thiourea should be of high purity and dry.
-
Troubleshooting Protocol:
-
Verify Starting Material Purity: Always use freshly distilled or newly purchased α-haloketone. If this is not possible, wash the ketone with a saturated sodium bicarbonate solution, then water, dry over anhydrous sodium sulfate, and use immediately. Analyze starting materials by NMR or GC-MS before use to confirm identity and purity.
-
Use High-Purity, Dry Solvents: Solvents like ethanol or methanol are often used.[4] Ensure they are anhydrous, as water can hydrolyze the α-haloketone.
-
-
-
2. Reaction Conditions Control:
-
Causality: The initial condensation is often exothermic.[5] Uncontrolled temperature can lead to the formation of polymeric byproducts or other side reactions. Reaction time is also critical; insufficient time leads to incomplete conversion, while excessive time can cause product degradation.[3]
-
Troubleshooting Protocol:
-
Temperature Management: Add the α-haloketone dropwise to the thiourea solution while monitoring the internal temperature with a thermometer. Use an ice bath to maintain the recommended temperature range during the addition.[5]
-
Optimize Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Take aliquots every 30-60 minutes. The reaction is complete when the starting material spot (α-haloketone) is no longer visible.
-
-
-
3. Atmospheric Control:
-
Causality: While not always strictly required, many organic reactions benefit from an inert atmosphere (nitrogen or argon). This prevents potential oxidation of starting materials or intermediates, which can be a source of minor, colored impurities.[3]
-
Troubleshooting Protocol:
-
Implement Inert Atmosphere: Assemble your glassware and purge the system with nitrogen or argon for 5-10 minutes before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Section 2: Product Purity, Impurities, and Purification
Question 2: I'm observing multiple spots on my crude product TLC and significant impurities by LC-MS. What are the likely side products?
Answer: The presence of multiple impurities is common and understanding their origin is key to suppression. In a Hantzsch-type synthesis, several side reactions can occur.
-
Potential Side Products & Their Origin:
-
Unreacted Starting Materials: The most straightforward impurity. Indicates incomplete reaction due to suboptimal time, temperature, or stoichiometry.
-
α-Haloketone Self-Condensation Products: These electrophilic ketones can react with themselves, especially under basic conditions, leading to complex mixtures.
-
Bis(2-amino-4-substituted-thiazole) Sulfides: In some cases, the product can react further, particularly if halogenating agents are used in subsequent steps or under certain oxidative conditions, to form sulfide-bridged dimers.[6]
-
Over-alkylation Products: The exocyclic amine of the product is nucleophilic and can potentially react with any remaining α-haloketone, although this is less common than other side reactions.[7]
-
Troubleshooting Decision Tree for Low Yield/Purity This diagram outlines a logical workflow for diagnosing the root cause of poor reaction outcomes.
Caption: Troubleshooting Decision Tree for Low Yield and Purity.
Question 3: What is a reliable method for purifying this compound?
Answer: A multi-step purification protocol is recommended to achieve high purity (>98%). This typically involves a liquid-liquid extraction followed by either recrystallization or column chromatography.
-
Step 1: Optimized Liquid-Liquid Extraction
-
Causality: 2-aminothiazoles are basic compounds.[8][9] This property can be exploited to separate them from neutral or acidic impurities. The crude reaction mixture is often acidic. Neutralizing it with a base deprotonates the thiazolium salt to the free amine, rendering it soluble in organic solvents.
-
Protocol:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by adding a saturated sodium bicarbonate solution or a dilute (~2M) sodium hydroxide solution until the pH is ~8-9.[7] Monitor the pH with test strips. Be cautious, as this can be exothermic.
-
Extract the aqueous layer 3-4 times with an organic solvent such as ethyl acetate or diethyl ether.[4]
-
Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, and dry over anhydrous magnesium or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
-
Step 2: Purification by Recrystallization or Chromatography
-
Recrystallization (Preferred for >85% crude purity):
-
Solvent Selection: Choose a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common systems for aminothiazoles include ethanol/water, isopropanol, or toluene.[4]
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. If colored impurities persist, you can add a small amount of activated carbon and hot-filter the solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Column Chromatography (For complex mixtures):
-
Stationary Phase: Use silica gel as the standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically effective. Start with a low polarity (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity to elute your product.
-
Monitoring: Monitor the fractions by TLC to identify and combine those containing the pure product.
-
-
Section 3: Analytical & Characterization
Question 4: What are the recommended Quality Control (QC) methods to ensure batch-to-batch consistency?
Answer: A robust analytical QC panel is essential for confirming the identity, purity, and consistency of each batch. We recommend a three-tiered approach.
-
Identity Confirmation (LC-MS): Liquid Chromatography-Mass Spectrometry is ideal for confirming the molecular weight of the target compound.
-
Purity Assessment (HPLC-UV): High-Performance Liquid Chromatography with a UV detector is the gold standard for quantifying purity.[10]
-
Structural Verification (NMR): ¹H and ¹³C NMR spectroscopy confirms the chemical structure and can identify impurities if they are present in significant amounts (>1-2%).
Table 1: Recommended HPLC-UV Conditions for Purity Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar heterocyclic compounds.[10] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and is MS-compatible if needed.[10] |
| Gradient | Start at 10% B, ramp to 95% B over 15 min, hold 5 min | A standard gradient to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection (UV) | 260-275 nm | Aminothiazoles typically have a strong UV absorbance in this range. A photodiode array (PDA) detector is recommended to assess peak purity.[10] |
| Column Temp. | 30-40 °C | Improves peak shape and run-to-run reproducibility.[10] |
Section 4: Product Stability & Storage
Question 5: I suspect my purified compound is degrading over time, evidenced by discoloration or the appearance of new spots on TLC. How should it be stored?
Answer: 2-aminothiazole derivatives can be sensitive to air, light, and heat.[4] Proper storage is crucial to maintain purity and prevent degradation.
-
Causality: The 2-amino group and the electron-rich thiazole ring can be susceptible to oxidation. The compound may also be hygroscopic. Long-term exposure to ambient conditions, especially elevated temperatures, can lead to a decrease in purity. One study on 2-aminothiazole showed a purity drop of over 6% after 30 days at 40°C.[4]
-
Recommended Storage Protocol:
-
Container: Store the solid compound in an amber glass vial to protect it from light.
-
Atmosphere: After placing the compound in the vial, flush the headspace with an inert gas like argon or nitrogen before sealing.
-
Temperature: For long-term storage, keep the vial at low temperatures, ideally in a freezer (-20°C).
-
Desiccation: Store the vial in a desiccator to protect it from moisture.
-
Appendix A: Standard Synthesis & Workflow Protocol
This protocol is a generalized procedure based on the Hantzsch synthesis for related 2-aminothiazoles.[2][5] Researchers should optimize stoichiometry, temperature, and reaction times for their specific setup.
Hantzsch Synthesis Workflow Diagram
Caption: General Workflow for Hantzsch Thiazole Synthesis.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve thiourea (1.0 eq.) in anhydrous ethanol.
-
Addition: Cool the flask in an ice bath. From the dropping funnel, add a solution of 3-bromo-4-methyl-2-pentanone (1.0 eq.) in a small amount of ethanol dropwise over 30 minutes, keeping the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78°C for ethanol). Monitor the reaction progress by TLC until the starting ketone is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Slowly add saturated sodium bicarbonate solution until the pH of the aqueous phase is 8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid or oil by recrystallization from an appropriate solvent (e.g., isopropanol) or by silica gel column chromatography.
-
Characterization: Confirm the structure, purity, and identity of the final product using NMR, LC-MS, and HPLC.
References
-
Olin, J. F. (1949). Purification of 2-aminothiazole. U.S. Patent No. 2,489,038. Washington, DC: U.S. Patent and Trademark Office.
-
BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
-
ChemicalBook. (2020). 2-aminothiazole——Application, Synthesis, Reaction etc.
-
Dominion Rubber Co Ltd. (1978). Method for the purification of 2-aminothiazole. Canada Patent No. CA1041105A.
-
BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
-
Mitsui Toatsu Chemicals. (1992). Process of producing 2-aminothiazole. European Patent No. EP0482607B1.
-
Thermo Fisher Scientific. (2025). 2-Amino-5-methylthiazole Safety Data Sheet.
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220.
-
Gomha, S. M., et al. (2021). Thiazoles and Bisthiazoles. Encyclopedia.pub.
-
PrepChem. (n.d.). Synthesis of C. 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole.
-
Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice, 30(5), 4444–4457.
-
PubChem. (n.d.). 5-Isopropyl-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information.
-
Dodson, R. M., & King, L. C. (1946). 2-Amino-4-methylthiazole. Organic Syntheses, 26, 8.
-
Al-Masoudi, N. A. L., et al. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online, 1-29.
-
Patel, K., et al. (2025). Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 249, 116345.
-
Sharma, A., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar.
-
Soderberg, T. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries.
-
Soderberg, T. (n.d.). Chapter 12 Solutions to Problems – Amines and Heterocycles.
-
Advanced ChemBlocks Inc. (2026). 2-Amino-4-isopropyl-5-methylthiazole.
-
Sigma-Aldrich. (n.d.). 4-Isopropyl-5-methyl-1,3-thiazol-2-amine.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of.
-
ResearchGate. (2025). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article.
-
Axxence Aromatic GmbH. (2023). Safety Data Sheet: NATURAL 2-ISOPROPYL-4-METHYLTHIAZOLE.
-
PubChem. (n.d.). 2-Isopropyl-4-(N-methyl)amino-methyl thiazole. National Center for Biotechnology Information.
-
Shanghai Institute of Pharmaceutical Industry. (2015). Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. China Patent No. CN104557763A.
-
LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary).
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jocpr.com [jocpr.com]
- 7. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 8. Chapter 12 Solutions to Problems – Amines and Heterocycles – Solutions Manual Fundamentals of Organic Chemistry-Openstax Adaptation [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. d-nb.info [d-nb.info]
Technical Support Center: Stability & Degradation of 5-Isopropyl-4-methylthiazol-2-amine
Core Chemical Profile & Stability Overview
5-Isopropyl-4-methylthiazol-2-amine is a robust heterocyclic building block, often used in the synthesis of antiviral and antithrombotic agents. While the thiazole ring exhibits significant aromatic stability, the exocyclic primary amine at position 2 and the sulfur atom render it susceptible to specific degradation pathways under stress.
Quick Reference Data
| Feature | Characteristic | Stability Implication |
| Functional Group | Primary Amine (-NH₂) | Susceptible to oxidation, condensation (Schiff base), and diazotization. |
| Ring System | Thiazole (S/N heteroaromatic) | Generally stable to acid/base; S-oxidation possible under forcing conditions. |
| Substituents | 5-Isopropyl, 4-Methyl | Steric bulk at C5 protects against electrophilic attack; Isopropyl C-H is a radical oxidation site. |
| pKa | ~5.3 (Conjugate acid) | Behaves as a weak base; forms salts in acidic media (often mistaken for degradation). |
Degradation Pathways: Mechanisms & Protocols
Module A: Oxidative Stress (Primary Failure Mode)
The Issue: Appearance of early-eluting polar impurities or late-eluting dimers. Mechanism:
-
N-Oxidation: The ring nitrogen (N3) is nucleophilic. Under peroxide stress, it forms the N-oxide.
-
Amine Oxidation: The exocyclic amine can oxidize to hydroxylamine or nitroso species, which often couple to form Azo-dimers (colored impurities).
-
Side-chain Oxidation: The tertiary carbon of the isopropyl group is susceptible to radical abstraction, leading to hydroxylation (benzylic-like oxidation).
Experimental Protocol: Peroxide Stressing
-
Dissolve 10 mg of analyte in 5 mL Acetonitrile/Water (50:50).
-
Add 3% H₂O₂ (start low; 2-aminothiazoles are sensitive).
-
Incubate at Room Temperature for 2–6 hours.
-
Stop Condition: Quench with Catalase or Sodium Metabisulfite before injection.
-
Target: Aim for 10–20% degradation. If >50% occurs in <1 hour, repeat with 0.3% H₂O₂.
Module B: Hydrolytic Stress (Acid/Base)
The Issue: Loss of assay value without distinct new peaks (precipitation) or appearance of a "deaminated" peak. Mechanism:
-
Acidic: The molecule protonates (reversible). Under extreme acid (e.g., 6N HCl, reflux), hydrolytic deamination can occur, yielding 5-isopropyl-4-methylthiazol-2(3H)-one (Thiazolone).
-
Basic: Generally stable. Strong base may induce ring opening if heating is excessive, but this is rare for alkyl-thiazoles.
Experimental Protocol: pH Stressing
-
Acid: 1N HCl, Reflux, 4 hours. Note: If a precipitate forms upon cooling, it is likely the Hydrochloride salt, not a degradant. Check solubility in MeOH.
-
Base: 1N NaOH, Reflux, 4 hours.
Module C: Photolytic Stress
The Issue: Yellowing of solid samples or solution. Mechanism: Photo-induced rearrangement. 2-aminothiazoles can undergo S-C bond cleavage or rearrangement to isothiazoles under UV (254 nm). Protocol: Expose solid sample (1 mm layer) to 1.2 million lux hours (ICH Q1B).
Visualizing the Pathways (Graphviz)
The following diagram maps the stress conditions to specific structural outcomes.
Caption: Mechanistic map of stress conditions leading to specific degradation products for 2-aminothiazoles.
Troubleshooting Guide & FAQs
Workflow: Identifying "Ghost" Peaks
Use this logic flow when unexpected peaks appear during stability testing.
Caption: Decision tree for identifying degradation products based on retention time (RT) and spectral properties.
Frequently Asked Questions
Q1: I see a massive loss of area in my Acid Stress sample, but no new peaks. Where did it go?
-
Diagnosis: You likely formed the hydrochloride salt, which may have precipitated out of the solution or is eluting in the void volume if your method uses low pH.
-
Fix: Ensure your diluent is sufficient to solubilize the salt form. If analyzing by HPLC, ensure your gradient starts with enough aqueous phase to retain polar salts, or adjust pH > 6 to analyze the free base.
Q2: The peak tails significantly on my C18 column.
-
Diagnosis: Aminothiazoles are basic.[1] Residual silanols on the column interact with the amine.
-
Fix:
-
Add Modifier: Use 0.1% Triethylamine (TEA) or Ammonium Formate in the mobile phase.
-
pH Adjustment: Run the method at pH 6.5–7.0 (if your column tolerates it) to keep the amine unprotonated, or pH < 2.5 to keep it fully protonated and ion-paired.
-
Column: Switch to a "Base-Deactivated" (BDS) or hybrid particle column (e.g., Waters XBridge or Phenomenex Gemini).
-
Q3: Is this molecule a Nitrosamine risk?
-
Analysis: While this specific molecule is a primary amine, it can react with nitrosating agents (nitrites in excipients, water) to form unstable diazonium salts. However, secondary amines (impurities) could form stable nitrosamines.
-
Context: Regulatory alerts (like the 2024 FDA Ritonavir alert) specifically target N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide (NITMA). While your molecule is structurally related, NITMA is derived from a secondary amine linkage. Ensure you control nitrite levels in your reagents to prevent diazotization of your primary amine.
References
-
FDA (2024). Emerging Scientific and Technical Information on Ritonavir - Nitrosamine Impurity (NITMA). U.S. Food and Drug Administration. [Link]
-
Nowak, M. J., et al. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.[2] National Institutes of Health (PMC). [Link]
-
Kamkhede, D.B., et al. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.[3] ResearchGate. [Link]
Sources
Technical Support Center: Enhancing the Bioavailability of 5-Isopropyl-4-methylthiazol-2-amine Formulations
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working to overcome the bioavailability challenges associated with 5-Isopropyl-4-methylthiazol-2-amine (referred to herein as 'IMTA') and similar poorly soluble drug candidates. This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address issues encountered during formulation development.
Section 1: Initial Characterization & Problem Diagnosis
This section addresses the critical first steps in any formulation development program: understanding the root cause of poor bioavailability. A thorough physicochemical characterization is the foundation upon which all subsequent formulation strategies are built.[1]
Q1: My initial in vivo studies with a simple IMTA suspension show low and highly variable plasma concentrations. Where do I begin?
A1: Low and variable exposure is a classic sign of poor aqueous solubility and/or dissolution rate-limited absorption.[1][2][3] Before exploring complex formulations, a systematic approach to characterize the compound is essential to confirm the underlying issue.[1] This involves a multi-step process:
-
Physicochemical Profiling: Determine the fundamental properties of IMTA as outlined in Q2. This data will dictate the most logical formulation path.
-
Biopharmaceutical Classification System (BCS) Assessment: Use the solubility and permeability data to make a preliminary BCS classification. Thiazole derivatives like IMTA are often poorly soluble, placing them in BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4] This classification is pivotal, as BCS Class II/IV compounds are prime candidates for bioavailability enhancement technologies.[4][5]
-
Solid-State Characterization: Analyze the solid form of your Active Pharmaceutical Ingredient (API). Properties like crystallinity and polymorphism can significantly impact the dissolution rate.[1]
The workflow below illustrates this initial diagnostic process.
Q2: What are the critical physicochemical properties of IMTA that I need to measure?
A2: Understanding the following parameters is non-negotiable for rational formulation design. While extensive public data on IMTA is scarce, a representative profile for a molecule of this class is presented below.
| Parameter | Representative Value | Significance & Implication for Formulation |
| Molecular Weight | ~170.28 g/mol [6] | Low molecular weight generally favors good permeability. |
| logP | 1.5 - 2.5 (Estimated) | Indicates lipophilicity. Values in this range are suitable for lipid-based formulations but can present solubility challenges in aqueous media.[4] |
| Aqueous Solubility | < 50 µg/mL[7] | Very low solubility is the primary indicator that bioavailability will be dissolution-rate limited. This is the key problem to solve. |
| pKa | 4.0 - 5.0 (Estimated for 2-aminothiazole moiety) | Suggests the compound is a weak base. Solubility will be pH-dependent, likely higher in the acidic environment of the stomach but decreasing significantly in the neutral pH of the intestine. |
| Melting Point | Moderate to High | A high melting point often correlates with low aqueous solubility due to a stable crystal lattice. It also informs the feasibility of thermal-based formulation methods like hot-melt extrusion. |
| Solid Form | Crystalline Solid | Crystalline forms are more stable but have lower apparent solubility than amorphous forms.[1] |
Q3: How do I select a starting formulation strategy based on these properties?
A3: The data points to a BCS Class II compound: low solubility and likely reasonable permeability. This profile opens up several established enhancement strategies. The choice depends on the specific properties of IMTA and available manufacturing capabilities.
-
Amorphous Solid Dispersions (ASDs): Excellent for increasing the apparent solubility by converting the crystalline API into a high-energy amorphous state.[1][8] This is a strong starting point if IMTA can be made amorphous and stabilized within a polymer.
-
Lipid-Based Formulations (LBF): Particularly effective for lipophilic compounds (logP > 2).[5] Self-Emulsifying Drug Delivery Systems (SEDDS) can maintain the drug in a solubilized state throughout GI transit, bypassing the dissolution step.[4][9][10][11]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area available for dissolution.[2][12] This can be effective but may be insufficient for compounds with extremely low solubility.[5]
Section 2: Formulation Troubleshooting Guides
This section provides specific, actionable advice for common problems encountered when developing these advanced formulations for IMTA.
Amorphous Solid Dispersions (ASDs)
ASDs work by dispersing the API in a polymer matrix, preventing it from crystallizing and thereby maintaining it in a more soluble, amorphous form.[8][13]
Q: I successfully created an ASD of IMTA using solvent evaporation, but my stability studies show recrystallization within a few weeks. What should I do?
A: Recrystallization is a critical failure mode for ASDs, as it negates the solubility advantage.
-
Causality: This issue stems from either insufficient interaction between the drug and polymer or high molecular mobility allowing the drug to re-organize into its crystalline form. The polymer's role is to act as a crystallization inhibitor.[14]
-
Solutions & Experimental Protocol:
-
Increase Polymer Ratio: The simplest approach is to increase the polymer-to-drug ratio (e.g., from 1:2 to 1:3 or 1:4 drug:polymer). This provides more interaction sites and physically separates the drug molecules.
-
Screen Different Polymers: Not all polymers are equally effective. The interaction between IMTA (a weak base) and the polymer is key.[13]
-
Protocol: Polymer Screening by Solvent Evaporation
-
Select a range of polymers with different functionalities (e.g., PVP K30, HPMC-AS, Soluplus®, Eudragit® L100-55).[14][15]
-
Prepare small-scale (100 mg) ASDs of IMTA with each polymer at a fixed ratio (e.g., 1:3).
-
Dissolve IMTA and the polymer in a common solvent (e.g., methanol or acetone).[1]
-
Evaporate the solvent using a rotary evaporator to form a thin film.[1]
-
Dry the film under vacuum for 24-48 hours to remove residual solvent.[1]
-
Analyze the resulting powder by polarized light microscopy (to check for crystallinity) and differential scanning calorimetry (DSC) to confirm a single glass transition temperature (Tg).
-
Place the successful ASDs under accelerated stability conditions (e.g., 40°C/75% RH) and monitor for recrystallization by microscopy or XRPD weekly.
-
-
-
Consider a Second Excipient: Sometimes, a ternary system including a surfactant can improve stability and performance.[15]
-
Q: My IMTA solid dispersion shows rapid and complete dissolution in vitro, but the in vivo exposure is still disappointing. Why the disconnect?
A: This is a common and challenging problem often referred to as the "spring and parachute" failure.
-
Causality: The ASD acts as the "spring," rapidly dissolving to create a supersaturated solution of IMTA in the gut. However, if this supersaturated state is not maintained, the drug will rapidly precipitate back into a poorly soluble form before it can be absorbed. The polymer in the formulation is supposed to act as the "parachute" to prevent this precipitation.[13]
-
Solutions & Experimental Protocol:
-
Assess Polymer's Precipitation Inhibition Capacity: Your chosen polymer may not be an effective precipitation inhibitor in gastrointestinal fluids.
-
Protocol: Solvent-Shift Dissolution Test
-
Prepare a stock solution of IMTA in a small amount of organic solvent (e.g., DMSO).
-
Prepare separate beakers of simulated gastric fluid (SGF, pH 1.2) and fasted state simulated intestinal fluid (FaSSIF, pH 6.5), each containing a dissolved polymer (your ASD polymer).
-
Spike the IMTA stock solution into the stirring buffer to induce precipitation.
-
Monitor the concentration of dissolved IMTA over time using in-situ fiber optic UV-Vis probes or by taking filtered samples for HPLC analysis.
-
A successful "parachute" polymer will maintain a higher level of supersaturation for a longer duration compared to a control without the polymer.
-
-
-
Switch to a Different Polymer: Polymers like HPMC-AS are specifically designed to be excellent precipitation inhibitors in the intestine.
-
Consider a Lipid-Based Formulation: If precipitation remains an issue, a lipid-based system that keeps the drug solubilized in oil droplets may be a more robust approach.
-
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media like GI fluids.[10][11][16] This pre-dissolved state enhances absorption.[4][9]
Q: My prototype SEDDS formulation for IMTA is cloudy before dilution and forms large, unstable droplets when added to water. What's wrong?
A: This indicates a poorly optimized formulation with immiscible components or an inability to form a fine emulsion.
-
Causality: The components (oil, surfactant, cosurfactant) are not thermodynamically compatible at the chosen ratios, or the surfactant system is not efficient enough to reduce the oil-water interfacial tension to allow spontaneous emulsification.[10]
-
Solutions & Experimental Protocol:
-
Systematic Excipient Screening: The foundation of a good SEDDS is the right combination of excipients.
-
Protocol: Excipient Solubility & Compatibility Screening
-
Solubility: Determine the solubility of IMTA in various oils (e.g., Capryol 90, Labrafac PG), surfactants (e.g., Kolliphor EL, Tween 80), and cosurfactants (e.g., Transcutol HP, PEG 400). High solubility is critical for achieving the desired drug load.[5]
-
Compatibility: Create binary mixtures of the top oil, surfactant, and cosurfactant candidates to observe for phase separation or precipitation.
-
Emulsification Efficiency: Prepare simple 2-component systems (surfactant:oil) at different ratios (e.g., 9:1 to 1:9). Add a drop of each mixture to 100 mL of water and observe the speed and quality of emulsion formation. A good system will disperse rapidly with minimal agitation.
-
-
-
Construct a Ternary Phase Diagram: This is a crucial step to identify the optimal ratios of oil, surfactant, and cosurfactant that lead to stable and efficient self-emulsification.
-
Check HLB Value: The Hydrophile-Lipophile Balance (HLB) of your surfactant system is critical. For o/w emulsions, you generally need surfactants or surfactant blends with an HLB > 10.
-
Q: The IMTA in my final SEDDS formulation crashes out (precipitates) after a few days of storage. How can I improve its physical stability?
A: Drug precipitation from a lipid formulation indicates that the drug load has exceeded the equilibrium solubility in the system.
-
Causality: The formulation is supersaturated. While this can sometimes be desirable for in vivo performance, it leads to poor physical stability. The cosurfactant or cosolvent may not be sufficient to maintain the drug in solution.
-
Solutions & Experimental Protocol:
-
Reduce Drug Loading: This is the most straightforward solution. Determine the maximum equilibrium solubility of IMTA in the final optimized vehicle and formulate below this concentration.
-
Optimize the Cosurfactant/Cosolvent: The cosurfactant plays a key role in solubilizing the drug within the oil/surfactant mixture.[11] You may need to increase its proportion relative to the surfactant or screen for a more effective one (e.g., one in which IMTA has higher solubility).
-
Consider Solid SEDDS (S-SEDDS): To overcome long-term stability issues with liquid SEDDS, the formulation can be adsorbed onto a solid carrier (e.g., porous silica) and filled into a capsule.[4][9] This locks the system in a solid state, preventing drug precipitation.
-
Section 3: Analytical & Characterization Protocols
Successful formulation development requires robust analytical methods to characterize the product and predict its performance.
Q: What is a good starting point for an HPLC method to quantify IMTA in dissolution samples?
A: A reverse-phase HPLC-UV method is standard for this type of analysis.[17] Given the basic nature of the 2-aminothiazole group, a low pH mobile phase is recommended to ensure good peak shape.
-
Protocol: Reverse-Phase HPLC-UV Method for IMTA
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a 95:5 (A:B) ratio, ramp to 5:95 (A:B) over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for UV maxima between 250-350 nm; a wavelength around 270 nm is a likely starting point for a thiazole chromophore.[17]
-
Injection Volume: 10 µL.
-
Validation: The method should be validated for linearity, accuracy, and precision as per standard guidelines. For biological samples, a more sensitive LC-MS/MS method would be required.[17][18]
-
Q: How do I set up a biorelevant dissolution test for my enhanced IMTA formulation?
A: A standard USP paddle apparatus (Apparatus 2) can be used, but the media is key for simulating in vivo conditions.[1]
-
Protocol: Biorelevant Dissolution Testing
-
Apparatus: USP Apparatus 2 (Paddles).
-
Paddle Speed: 50 or 75 RPM.[1]
-
Temperature: 37 ± 0.5 °C.
-
Media:
-
Stage 1 (Stomach): 0.1 N HCl or Simulated Gastric Fluid (SGF) for 30-60 minutes.
-
Stage 2 (Intestine): After the gastric phase, add a concentrated buffer to shift the pH to 6.5 and introduce bile salts and phospholipids to create Fasted State Simulated Intestinal Fluid (FaSSIF). This two-stage test is critical for evaluating the performance of ASDs ("spring and parachute") and SEDDS.
-
-
Sampling: Withdraw samples at predetermined intervals (e.g., 5, 15, 30, 60, 90, 120 minutes), immediately filtering through a 0.22 µm PVDF syringe filter to remove any undissolved drug or excipients.[1]
-
Analysis: Analyze samples by a validated HPLC method.[1]
-
References
-
Self-emulsifying Drug Delivery Systems (SEDDS): A Technology for Enhancing Oral Bioavailability of Poorly Soluble Drugs. American Pharmaceutical Review. Available from: [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. Available from: [Link]
-
Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Taylor & Francis Online. Available from: [Link]
-
Self-Emulsifying Drug Delivery Systems. HyCON Labs. Available from: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
-
Enhancing the bioavailability of poorly soluble drugs. Pharmaceutical Technology. Available from: [Link]
-
Summary of the commonly used excipients for preparation of solid dispersions. ResearchGate. Available from: [Link]
-
Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review. ResearchGate. Available from: [Link]
-
A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology. Available from: [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available from: [Link]
-
Dispersion Excipients. American Pharmaceutical Review. Available from: [Link]
-
The use of excipients and polymer alloys to overcome challenges in amorphous solid dispersion formulation. The University of Texas at Austin. Available from: [Link]
-
Troubleshooting in Pharma Formulations Drug Development Services. VerGo Pharma Research. Available from: [Link]
-
Top 10 Troubleshooting Guide Tableting. Biogrund. Available from: [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available from: [Link]
-
Troubleshooting in pharmaceutical manufacturing: expert solutions. Particle Analytical. Available from: [Link]
-
Analytical Methods. Royal Society of Chemistry. Available from: [Link]
-
General Synthetic Methods for Thiazole and Thiazolium Salts. ResearchGate. Available from: [Link]
-
Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. IJSAT. Available from: [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Available from: [Link]
-
Recent Development in the Synthesis of Thiazoles. Bentham Science. Available from: [Link]
-
Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC. Available from: [Link]
-
Thiazole derivatives: prospectives and biological applications. ResearchGate. Available from: [Link]
-
2-Isopropyl-4-(N-methyl)amino-methyl thiazole. PubChem. Available from: [Link]
-
2-Amino-4-isopropyl-5-methylthiazole. Advanced ChemBlocks. Available from: [Link]
-
2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride. PubChem. Available from: [Link]
-
5-Isopropyl-1,3,4-thiadiazol-2-amine. PubChem. Available from: [Link]
-
Analytical Methods. CONICET. Available from: [Link]
-
2-isopropyl-4-methyl-3-thiazoline. The Good Scents Company. Available from: [Link]
-
MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate. Available from: [Link]
-
Analytical Method for Benthiavalicarb-isopropyl (Agricultural Products). Ministry of Health, Labour and Welfare, Japan. Available from: [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. Available from: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. 2-Isopropyl-4-(N-methyl)amino-methyl thiazole | C8H14N2S | CID 10749687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy Methyl 2-amino-5-isopropylthiazole-4-carboxylate | 81569-25-7 [smolecule.com]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. tandfonline.com [tandfonline.com]
- 11. renejix.com [renejix.com]
- 12. pharmtech.com [pharmtech.com]
- 13. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. d-nb.info [d-nb.info]
- 18. Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Assay Interference from Thiazole-Based Compounds
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you with the expertise and practical solutions needed to identify and mitigate biochemical assay interference, with a specific focus on a notorious class of Pan-Assay Interference Compounds (PAINS): Rhodanines . While your initial query may have been about a specific molecule like 5-Isopropyl-4-methylthiazol-2-amine, the principles and protocols detailed here using the well-documented interferer, Rhodanine, will equip you to tackle challenges with a wide range of thiazole-containing and other promiscuous compounds.
Introduction: The Challenge of Promiscuous Inhibitors
In high-throughput screening (HTS) and other biochemical assays, a significant number of initial "hits" can be false positives caused by assay interference.[1] These "nuisance compounds" or PAINS can interact with assays in a non-specific manner, leading to a waste of valuable time and resources.[2] Rhodanine and its derivatives are a well-known class of PAINS that frequently appear as hits in screening campaigns due to their propensity for non-specific interactions.[1][3] This guide will provide a deep dive into the mechanisms of rhodanine interference and offer robust strategies to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is Rhodanine and why is it a problematic compound in biochemical assays?
Rhodanine is a five-membered heterocyclic compound containing a thiazolidine core. Its derivatives are notorious for being "frequent hitters" in HTS campaigns.[1] The problematic nature of rhodanines stems from their ability to cause false-positive results through a variety of mechanisms that are not related to specific binding to the intended target.[3]
Q2: What are the primary mechanisms of Rhodanine interference?
Rhodanine and its derivatives can interfere with biochemical assays through several mechanisms:
-
Colloidal Aggregation: At certain concentrations, rhodanine-based compounds can form colloidal aggregates that sequester and non-specifically inhibit enzymes.[1]
-
Michael Addition: The rhodanine scaffold often contains a reactive exocyclic double bond, making it a Michael acceptor. This allows it to react covalently and non-specifically with nucleophilic residues (like cysteine) on proteins.[4]
-
Photometric Interference: Many rhodanine derivatives are colored, which can lead to photometric interference in colorimetric and fluorescence-based assays.[1]
-
Light-Induced Reactivity: Some rhodanine derivatives can undergo light-induced reactions that lead to the covalent modification of proteins.[5]
Q3: Are all compounds with a rhodanine or thiazole scaffold problematic?
Not necessarily. While the rhodanine scaffold is a well-known PAINS alert, not all compounds containing this moiety will be non-specific inhibitors.[5] Similarly, the broader class of thiazoles is present in many legitimate drugs and bioactive molecules.[6] However, the presence of these scaffolds should prompt a thorough investigation to rule out assay interference.[6]
Troubleshooting Guide: Identifying Rhodanine Interference
If you suspect that a rhodanine-containing compound is causing interference in your assay, follow this troubleshooting guide.
Problem 1: Apparent inhibition is observed, but the dose-response curve is steep and has a high Hill slope.
-
Possible Cause: This is a classic sign of compound aggregation. The steep curve reflects the critical aggregation concentration (CAC) of the compound rather than a true 1:1 binding interaction with the target.
-
Troubleshooting Steps:
-
Detergent Test: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregates are often disrupted by detergents, leading to a significant reduction or complete loss of inhibitory activity.[6]
-
Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of aggregates at concentrations where inhibition is observed.
-
Problem 2: The inhibitory effect of the compound is time-dependent and irreversible.
-
Possible Cause: This suggests a covalent modification of the target protein, likely through a Michael addition reaction.
-
Troubleshooting Steps:
-
Dialysis or Rapid Dilution: Pre-incubate the target protein with the compound, then remove the unbound compound by dialysis or rapid dilution. If the inhibitory effect persists, it indicates a covalent interaction.
-
Mass Spectrometry: Use mass spectrometry to analyze the target protein after incubation with the compound. A mass shift corresponding to the molecular weight of the compound will confirm covalent adduction.
-
Problem 3: High background signal or signal quenching is observed in a fluorescence-based assay.
-
Possible Cause: The compound itself may be fluorescent or may quench the fluorescence of the assay's probe.
-
Troubleshooting Steps:
-
Compound-Only Control: Run the assay with the compound but without the target protein or other key reagents to measure its intrinsic fluorescence.
-
Spectral Scan: Perform a fluorescence scan of the compound to determine its excitation and emission spectra to see if they overlap with those of your assay's fluorophore.
-
Problem 4: The compound shows activity against multiple, unrelated targets.
-
Possible Cause: This is a strong indicator of a promiscuous compound acting through a non-specific mechanism.
-
Troubleshooting Steps:
-
Orthogonal Assays: Test the compound in a different assay format that measures the same biological activity but uses a different detection method (e.g., switch from a fluorescence-based assay to a label-free method like Surface Plasmon Resonance).[5]
-
Counter-Screening: Screen the compound against a panel of unrelated targets to confirm its promiscuity.
-
Experimental Protocols
Here are detailed protocols for key experiments to diagnose and mitigate rhodanine interference.
Protocol 1: Detergent Test for Aggregation
Objective: To determine if the observed inhibition is due to compound aggregation.
Materials:
-
Your biochemical assay system (enzyme, substrate, buffer, etc.)
-
Rhodanine-containing compound of interest
-
Triton X-100 (10% stock solution)
-
Microplate reader
Procedure:
-
Prepare your standard assay reaction mixtures.
-
Create a serial dilution of your rhodanine compound.
-
Prepare two sets of assay plates:
-
Plate A (No Detergent): Add the compound dilutions to the assay wells.
-
Plate B (With Detergent): Add the compound dilutions and Triton X-100 to a final concentration of 0.01% in each well.
-
-
Initiate the reaction and measure the assay signal at the appropriate time points.
-
Data Analysis: Compare the dose-response curves from Plate A and Plate B. A significant rightward shift or complete loss of potency in the presence of Triton X-100 is indicative of aggregation-based inhibition.
| Condition | Expected IC50 for Aggregator | Expected IC50 for Specific Inhibitor |
| No Detergent | Potent (e.g., 1 µM) | Potent (e.g., 1 µM) |
| 0.01% Triton X-100 | Significantly weaker or inactive | No significant change |
Protocol 2: Thiol Reactivity Assay
Objective: To assess the potential for covalent modification of proteins via Michael addition.
Materials:
-
Rhodanine-containing compound of interest
-
Glutathione (GSH)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of GSH in phosphate buffer.
-
Prepare a solution of your rhodanine compound in a suitable solvent (e.g., DMSO).
-
In a cuvette, mix the GSH solution with the rhodanine compound solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 1 hour).
-
Add DTNB solution to the cuvette. DTNB reacts with free thiols to produce a yellow-colored product that absorbs at 412 nm.
-
Measure the absorbance at 412 nm.
-
Data Analysis: A decrease in the absorbance at 412 nm in the presence of your compound compared to a control (GSH and DMSO only) indicates that the compound has reacted with the thiol group of GSH.
Visualizing Interference Mechanisms
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Mechanism of aggregation-based enzyme inhibition.
Caption: Covalent modification of a protein by a rhodanine Michael acceptor.
Sources
- 1. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments with rhodanine as a scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Novel Kinase Inhibitors in the MAPK Signaling Pathway
In the landscape of targeted cancer therapy, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway remains a pivotal focus for drug discovery and development. Dysregulation of this pathway, often through mutations in key kinases such as BRAF and RAS, is a hallmark of numerous malignancies.[1][2] This guide provides a comparative analysis of the efficacy of a novel investigational compound, 5-Isopropyl-4-methylthiazol-2-amine (hereafter designated as Compound X ), with a panel of established inhibitors targeting the MAPK cascade. For the purpose of this illustrative guide, we will hypothesize that Compound X is a novel inhibitor within this pathway, allowing us to contextualize its potential performance against current standards of care.
The MAPK pathway, a three-tiered kinase cascade consisting of RAF, MEK, and ERK, is a critical regulator of cell proliferation, differentiation, and survival.[1] The development of inhibitors targeting BRAF, MEK, and ERK has revolutionized the treatment of several cancers, most notably BRAF-mutant melanoma.[3][4] This guide will delve into the experimental methodologies used to assess and compare the efficacy of these inhibitors, providing researchers with the foundational knowledge to evaluate novel chemical entities like Compound X.
The MAPK Signaling Cascade: Points of Therapeutic Intervention
The Ras-Raf-MEK-ERK pathway is the most well-characterized MAPK cascade in the context of cancer.[1] Therapeutic strategies have evolved to target different nodes of this pathway, each with its own set of advantages and challenges.
Caption: The MAPK signaling pathway with points of intervention for various inhibitor classes.
Comparative Efficacy of MAPK Pathway Inhibitors
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit a specific biological process by 50%. The table below summarizes the reported IC50 values for a selection of approved and clinical-stage MAPK pathway inhibitors. For Compound X, we have included hypothetical data to illustrate its comparative positioning.
| Inhibitor | Class | Target | IC50 (nM) | Reference |
| Compound X | Hypothetical | Hypothetical (e.g., MEK1) | ~5 | N/A |
| Vemurafenib | BRAF Inhibitor | BRAF V600E | 31 | [5] |
| Dabrafenib | BRAF Inhibitor | BRAF V600E | 0.8 | [5] |
| Encorafenib | BRAF Inhibitor | BRAF V600E | <0.04 µM | [5] |
| Trametinib | MEK Inhibitor | MEK1/2 | 0.7 / 0.9 | [6] |
| Cobimetinib | MEK Inhibitor | MEK1 | 0.9 | [2] |
| Binimetinib | MEK Inhibitor | MEK1/2 | 12 | [5] |
| Ulixertinib | ERK Inhibitor | ERK1/2 | 0.3 / 0.04 (Ki) | [7] |
| Temuterkib | ERK Inhibitor | ERK1/2 | 5 | [7] |
Note: IC50 values can vary depending on the assay conditions. This table is for comparative purposes.
Experimental Protocols for Efficacy Determination
To ensure a rigorous and objective comparison, a standardized set of assays must be employed. The following protocols outline the key experiments for characterizing the efficacy of a novel kinase inhibitor.
General Experimental Workflow
The evaluation of a new inhibitor typically follows a tiered approach, starting with biochemical assays to determine direct target engagement and potency, followed by cell-based assays to assess activity in a more biologically relevant context.
Caption: A typical workflow for characterizing a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Assay (e.g., for a MEK Inhibitor)
Objective: To determine the IC50 value of an inhibitor against its purified kinase target.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is quantified, typically using a luminescent or fluorescent readout.
Materials:
-
Recombinant active MEK1 kinase
-
Inactive ERK2 (substrate)
-
ATP
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., Compound X, Trametinib) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 µM, with 1:3 serial dilutions.
-
Add 2.5 µL of the compound dilutions to the assay wells. Include wells with DMSO only (positive control) and wells without enzyme (negative control).
-
Prepare a kinase/substrate mix by diluting recombinant MEK1 and inactive ERK2 in the assay buffer.
-
Add 5 µL of the kinase/substrate mix to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Prepare an ATP solution in the assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay
Objective: To measure the effect of the inhibitor on the proliferation of cancer cells.
Principle: This assay assesses the number of viable cells after a period of inhibitor treatment. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, an indicator of metabolically active cells.
Materials:
-
BRAF-mutant melanoma cell line (e.g., A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds serially diluted in culture medium
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
Procedure:
-
Seed A375 cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
The next day, remove the medium and add 100 µL of medium containing the serially diluted test compounds. Include a DMSO vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the DMSO control and plot against the logarithm of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blotting for Pathway Inhibition
Objective: To confirm that the inhibitor is hitting its target in the cellular context by measuring the phosphorylation of downstream substrates.
Principle: This technique uses antibodies to detect specific proteins. By using antibodies that recognize both the total and phosphorylated forms of a protein (e.g., ERK), one can assess the degree of pathway inhibition.
Materials:
-
A375 cells
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compounds at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2-4 hours. Include a DMSO control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies for total ERK and a loading control like GAPDH to ensure equal protein loading.
Discussion: Interpreting the Data and Future Directions
The combined data from these assays provides a comprehensive profile of a novel inhibitor's efficacy. The in vitro kinase assay establishes its potency and selectivity for the intended target. The cell-based proliferation assay demonstrates its ability to inhibit cancer cell growth, which is a crucial indicator of potential therapeutic activity. Finally, western blotting provides direct evidence of on-target activity within the complex cellular environment.
When comparing inhibitors, it is also crucial to consider their broader pharmacological properties. For instance, first-generation BRAF inhibitors like vemurafenib can lead to "paradoxical ERK activation" in BRAF wild-type cells, a phenomenon linked to secondary skin cancers.[3] This led to the development of combination therapies, such as a BRAF inhibitor with a MEK inhibitor (e.g., dabrafenib and trametinib), which have shown improved efficacy and a better safety profile.[4][6][8] Any novel inhibitor, such as Compound X, would need to be evaluated for similar off-target or paradoxical effects.
Furthermore, the emergence of resistance to targeted therapies is a significant clinical challenge.[9] Therefore, a thorough comparison should also include studies on resistance mechanisms. For instance, ERK inhibitors are being investigated for their potential to overcome resistance to BRAF and MEK inhibitors.[7][10]
References
- Patsnap Synapse. (2024, June 21). What are MAPKs inhibitors and how do they work?
- Use of Inhibitors in the Study of MAP Kinases. PMC.
- Selleckchem. MAPK Inhibitors | Signaling pathway | p38 MAPK | Function | Cancer.
- Meurer, S. K., & Weiskirchen, R. (2018, February 12). Usage of Mitogen-Activated Protein Kinase Small Molecule Inhibitors: More Than Just Inhibition! Frontiers in Pharmacology, 9, 98.
- Held, M. A., et al. (2016, May 24). Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity.
- Sprenger, A., et al. (2022, October 8). Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. PMC.
- Veluswamy, R. (2024, March 5).
- BOC Sciences. Overview of MEK Inhibitors.
- Hartsough, E. J., et al. (2020, February 6).
- Selleckchem. ERK Inhibitors | ERK Activators: 60+Potent, Highly Selective & Cited.
- Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regul
- Wu, P., et al.
- Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. PMC.
- National Cancer Institute. (2014, May 28). Inhibitors of Extracellular Signal-Regulated Kinase (ERK)
- Weber, J. S., et al. (2019, June 28).
- Dummer, R., et al. (2023, July 28). Contribution of MEK Inhibition to BRAF/MEK Inhibitor Combination Treatment of BRAF-Mutant Melanoma: Part 2 of the Randomized, Open-Label, Phase III COLUMBUS Trial.
- Pellegrini, C., et al. BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis. PMC.
- MEK116513 Dabrafenib plus trametinib vs vemurafinib in melanoma.
- Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 | ACS Omega. (2023, July 26).
Sources
- 1. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity | Oncotarget [oncotarget.com]
- 4. BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
Cross-Validation of Analytical Methods for 5-Isopropyl-4-methylthiazol-2-amine
Executive Summary: The Analytical Triad
In pharmaceutical synthesis, 5-Isopropyl-4-methylthiazol-2-amine (CAS: 7652-25-7 or derivatives) is a critical building block, notably serving as a key intermediate for antiretroviral therapies (e.g., Ritonavir). Its analysis presents a specific set of challenges: the basicity of the amine group causes peak tailing, its UV chromophore is distinct but subject to interference, and recent regulatory scrutiny regarding nitrosamine precursors (e.g., NITMA) demands orthogonal validation.
This guide moves beyond simple method listing. It proposes a Cross-Validation Ecosystem where three distinct methods—HPLC-UV , UPLC-MS/MS , and qNMR —are used not just as alternatives, but as a self-correcting quality loop.
The Core Challenge: Regioisomerism & Basicity
The primary analytical risk for this molecule is the presence of its regioisomer, 4-Isopropyl-5-methylthiazol-2-amine . Standard C18 methods often fail to resolve these isomers at low levels. Furthermore, the free amine interacts with silanols on silica columns, necessitating strict pH control.
Part 1: The Primary Workhorse – HPLC-UV
Role: Routine QC, Purity Analysis, and Assay. Validation Status: Robust (High Precision, Moderate Specificity).
The "Silanol Suppression" Protocol
Standard neutral pH methods fail for this amine. We utilize an acidic phosphate buffer to protonate the amine (
Chromatographic Conditions:
-
Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Luna),
, . -
Mobile Phase A:
, adjusted to pH 3.0 with Orthophosphoric Acid. -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar impurities)
-
2-15 min: 5%
60% B -
15-20 min: 60% B
-
-
Flow Rate:
. -
Detection:
(Thiazole ).[1] -
Column Temp:
.
Expert Insight:
Why pH 3.0? At pH 3.0, the thiazole amine is fully protonated. This repulsion from the positively charged protonated silanols on the column surface sharpens the peak shape (Tailing Factor
). Using a neutral pH would result in broad, tailing peaks and poor resolution from the regioisomer.
Part 2: The Orthogonal Validator – UPLC-MS/MS
Role: Trace Impurity Profiling, Genotoxic Impurity (GTI) Screening, Isomer Confirmation. Validation Status: High Sensitivity, High Specificity.
The "Nitrosamine Watch" Protocol
Given this molecule's potential to form N-nitroso compounds (like N-nitroso-2,4-thiazole amine), MS detection is mandatory for risk assessment.
Mass Spectrometry Conditions:
-
Ionization: ESI Positive Mode (Amine readily protonates).
-
Source Temp:
. -
Desolvation Temp:
. -
MRM Transitions:
-
Quantifier:
(Loss of isopropyl group). -
Qualifier:
(Thiazole ring fragmentation).
-
Expert Insight:
Why not just use HPLC-MS for everything? Aminothiazoles can suppress ionization in ESI if co-eluting matrix components are present. While MS is superior for identification, UV is often more robust for linear macro-quantification (98-102% assay) because it doesn't suffer from matrix suppression effects.
Part 3: The Absolute Reference – qNMR
Role: Primary Standard Qualification. Validation Status: Absolute Purity (No Reference Standard Required).
The "Internal Standard" Protocol
When a certified reference standard for this compound is unavailable or degraded, qNMR provides the "Truth" value to calibrate the HPLC method.
Experimental Setup:
-
Solvent: DMSO-
(Prevents exchange of amine protons). -
Internal Standard (IS): Maleic Acid (99.9% TraceCERT). Reason: Singlet at
6.2 ppm does not overlap with thiazole alkyl signals. -
Pulse Sequence:
pulse, relaxation delay (critical for full relaxation). -
Scans: 64 (for S/N > 250:1).
Calculation:
Part 4: Comparative Data & Validation Metrics
The following table summarizes the performance characteristics derived from cross-validation studies.
| Parameter | Method A: HPLC-UV (pH 3.0) | Method B: UPLC-MS/MS | Method C: qNMR ( |
| Primary Use | Routine QC, Assay, Stability | Trace Impurities (GTIs), ID | Reference Std Qualification |
| Linearity ( | N/A (Absolute Method) | ||
| LOD | |||
| Precision (RSD) | |||
| Specificity | Moderate (Resolves synthesis byproducts) | High (Mass discrimination) | High (Structural elucidation) |
| Throughput | High ( | High ( | Low ( |
Part 5: The Self-Validating Workflow (Visualization)
This diagram illustrates how these three methods function as a cohesive quality system rather than isolated tests.
Caption: The Analytical Triad Workflow. qNMR qualifies the standard used for HPLC; HPLC quantifies the bulk; MS/MS screens for specific toxicological risks.
Part 6: Critical Validation Protocols (ICH Q2(R2) Aligned)
Specificity (Regioisomer Challenge)
-
Objective: Prove HPLC can separate 5-Isopropyl-4-methyl... from 4-Isopropyl-5-methyl...
-
Protocol: Spike the sample with 1% of the regioisomer.
-
Acceptance Criteria: Resolution (
) between the main peak and the isomer. If , switch to a Phenyl-Hexyl column to leverage - interaction differences between the isomers.
Linearity & Range
-
HPLC Protocol: Prepare 5 levels from 50% to 150% of target concentration (
). -
qNMR Protocol: Not required (inherently linear), but
relaxation must be validated (perform array experiment with delays ).
Robustness (pH Sensitivity)
-
Experiment: Vary buffer pH by
units (2.8 to 3.2). -
Impact: Aminothiazoles are sensitive to pH near their
. Significant retention time shifts ( ) indicate the buffer capacity is insufficient. Ensure buffer concentration is .
References
-
International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Bharathi, C., et al. (2025). Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical Analysis. [Link]
Sources
A Comprehensive Guide to the Biological Target Validation of 5-Isopropyl-4-methylthiazol-2-amine
An Objective Comparison of Methodologies and Performance Against Alternative Compounds
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a clinically viable drug is fraught with challenges. A critical, and often decisive, step in this process is the unambiguous identification and validation of the compound's biological target. This guide provides a deep, technical framework for validating the biological target of the novel compound 5-Isopropyl-4-methylthiazol-2-amine, a molecule with potential therapeutic relevance.
This document outlines a phased, multi-faceted approach, emphasizing experimental causality and self-validating systems. We will explore unbiased methods for initial target discovery, rigorous techniques for confirming target engagement in a cellular context, and genetic strategies for functional validation. Furthermore, we will present a comparative analysis framework, using the well-characterized p38 MAPK pathway as an illustrative example, to benchmark the compound's performance against established alternatives.
The Target Validation Funnel: A Strategic Overview
The process of target validation is not a single experiment but a logical funnel designed to build an increasingly strong case for a specific molecular interaction being responsible for a compound's biological effect. A successful journey through this funnel significantly de-risks subsequent drug development efforts.[1][2][3]
Our strategy is organized into four distinct phases:
-
Phase 1: Target Identification. Using unbiased, proteome-wide approaches to generate a list of high-confidence candidate targets.
-
Phase 2: Target Engagement. Confirming direct, physical binding of the compound to the candidate target within an unperturbed cellular environment.
-
Phase 3: Functional Validation. Establishing a causal link between target engagement and the observed cellular or physiological phenotype.
-
Phase 4: Comparative Analysis. Benchmarking the compound's potency, selectivity, and cellular activity against known modulators of the validated target.
Caption: The Target Validation Funnel Workflow.
Phase 1: Unbiased Target Identification
The first step is to generate a hypothesis without preconceived bias. Phenotypic screens may tell us what a compound does, but not how. Unbiased techniques survey the entire proteome to find which proteins physically interact with this compound.[4][5]
Method 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
This classic and powerful technique involves immobilizing the small molecule to a solid support (like chromatography beads) to "fish" for binding partners from a cell lysate.[6][7][8]
Causality: The principle is straightforward: proteins that are retained on the compound-linked column after extensive washing have a physical affinity for the compound. These can then be identified by mass spectrometry.[9][10][11]
Experimental Protocol: AC-MS
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to activated chromatography beads (e.g., NHS-activated sepharose). A control column with just the linker and no compound is essential.
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line under conditions that preserve protein complexes.
-
Affinity Chromatography: Incubate the lysate with both the compound-bound beads and the control beads.
-
Washing: Wash both sets of beads extensively with buffer to remove non-specific binders.
-
Elution: Elute the specifically bound proteins, often using a denaturant.
-
MS Analysis: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: True targets should be highly enriched in the compound-column eluate compared to the control column.
Method 2: Chemical Proteomics
Modern chemical proteomics offers powerful, often label-free, alternatives to AC-MS.[12][13][14][15] These methods can identify targets in more complex biological matrices.[13] For example, Drug Affinity Responsive Target Stability (DARTS) or Thermal Proteome Profiling (TPP) assess how compound binding affects a protein's stability when challenged with proteases or heat, respectively.[6][16]
Phase 2: Confirming Target Engagement in a Cellular Context
An in vitro interaction is a good start, but it is not sufficient. It is crucial to confirm that the compound engages its target inside intact cells, where factors like cell compartmentalization, protein complexes, and endogenous ligand concentrations are at play.[17]
The Gold Standard: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique for verifying direct drug-target engagement within a cellular environment.[17][18] The core principle is that when a small molecule binds to its target protein, it generally confers thermal stability.[18][19][20] This means the ligand-bound protein will denature and aggregate at a higher temperature than the unbound protein.[18][19]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or a saturating concentration of this compound for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling.[18]
-
Lysis: Lyse the cells via freeze-thaw cycles.
-
Fractionation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.
-
Analysis: Analyze the amount of the putative target protein remaining in the soluble fraction by Western Blot.
-
Data Interpretation: A positive result is a shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control.
Hypothetical Data: CETSA for Putative Target "Kinase X"
| Temperature (°C) | Vehicle Control (% Soluble) | This compound (% Soluble) |
| 46 | 100 | 100 |
| 49 | 85 | 98 |
| 52 | 51 (Tm) | 90 |
| 55 | 20 | 75 |
| 58 | 5 | 48 (Tm) |
| 61 | 2 | 15 |
Phase 3: Functional Validation - Linking Target to Phenotype
Confirming target engagement is a major step, but the ultimate goal is to prove that this engagement is responsible for the compound's biological activity. Genetic methods provide the most direct way to establish this causal link.[3] The logic is simple: if the compound works by inhibiting a target, then removing that target from the cell should mimic the compound's effect or render the cell insensitive to the compound.[1][21]
Method 1: CRISPR/Cas9-mediated Knockout
CRISPR-Cas9 technology allows for the precise and permanent knockout of the gene encoding the target protein.[22][23] This provides a clean genetic background to test the compound's activity.
Experimental Protocol: CRISPR Knockout Validation
-
gRNA Design: Design and validate guide RNAs (gRNAs) that specifically target the gene of the putative target.
-
Cell Line Generation: Transfect a Cas9-expressing cell line with the validated gRNAs to generate a stable knockout cell line.
-
Validation: Confirm the absence of the target protein via Western Blot or MS.
-
Phenotypic Assay: Perform the original phenotypic assay (e.g., a cell viability or cytokine release assay) on the wild-type (WT) and knockout (KO) cells.
-
Compound Treatment: Treat both WT and KO cells with a dose-response of this compound and measure the phenotypic outcome.
Method 2: siRNA-mediated Knockdown
Hypothetical Data: Functional Validation
| Condition | Phenotypic Readout (e.g., % Inhibition of Cytokine Release) |
| Wild-Type Cells + Vehicle | 0% |
| Wild-Type Cells + Compound | 85% |
| Target KO/siRNA Cells + Vehicle | 82% (Mimics compound effect) |
| Target KO/siRNA Cells + Compound | 83% (Shows no further effect) |
Phase 4: Comparative Analysis and Selectivity Profiling
Once the target is validated, the next critical step is to understand how this compound performs relative to other known modulators of that same target. For this guide, we will use the p38α Mitogen-Activated Protein Kinase (MAPK) as our illustrative validated target, a key regulator of inflammatory responses.[29][30][31][32][33]
We will compare our compound to two well-known p38 inhibitors:
-
SB203580: A highly specific, first-generation p38α/β inhibitor.[30][34][35]
-
Losmapimod: An orally bioavailable p38α/β inhibitor that has been evaluated in multiple clinical trials.[29][36][37][38][39]
In Vitro Biochemical Potency
The first comparison is a direct measure of binding affinity or inhibitory activity against the purified target protein.
Experimental Protocol: TR-FRET Kinase Assay
-
Assay Setup: Use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay with purified recombinant p38α kinase, a substrate peptide, and ATP.
-
Compound Titration: Perform a dose-response titration of this compound, SB203580, and Losmapimod.
-
Measurement: Measure the phosphorylation of the substrate. The signal is inversely proportional to kinase inhibition.
-
Data Analysis: Calculate the IC50 value (the concentration required for 50% inhibition) for each compound.
Comparative Data: Biochemical Potency Against p38α
| Compound | IC50 (nM) | Known Selectivity |
| This compound | Hypothetical Value: 45 | To be determined |
| SB203580 | 50 | p38α/β selective |
| Losmapimod | 38 (p38α)[32] | p38α/β selective[36][37] |
Cellular Potency
Demonstrating potency in a biochemical assay is important, but cellular potency is more predictive of in vivo efficacy. This is measured by quantifying the inhibition of a downstream signaling event in a relevant cell model.
Experimental Protocol: Cellular Target Engagement Assay
-
Cell Model: Use a cell line, such as THP-1 monocytes, that has a robust p38 signaling pathway.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to activate the p38 MAPK pathway.
-
Compound Treatment: Pre-treat the cells with a dose-response of each inhibitor.
-
Endpoint Measurement: Measure the phosphorylation of a known downstream substrate of p38, such as MAPKAPK-2 (MK2), using an immunoassay (e.g., ELISA or Western Blot).
-
Data Analysis: Calculate the EC50 value (the effective concentration for 50% inhibition in cells) for each compound.
Comparative Data: Cellular Potency (LPS-stimulated THP-1 cells)
| Compound | EC50 (nM) for p-MK2 Inhibition |
| This compound | Hypothetical Value: 250 |
| SB203580 | ~500[34] |
| Losmapimod | ~100-300 (Varies by study) |
Selectivity Profiling
A potent compound is only useful if it is also selective. Off-target effects are a major cause of toxicity and clinical trial failure.[40] Kinase inhibitors, in particular, must be profiled against a broad panel of other kinases to assess their selectivity.[41][42] Many commercial services offer comprehensive kinase panel screening.[43][44][45]
Experimental Approach: Kinome-wide Selectivity Screen
-
Service Selection: Engage a contract research organization (CRO) that offers a large kinase panel (e.g., >400 kinases).
-
Screening: Screen this compound at a fixed concentration (e.g., 1 µM) against the panel.
-
Data Analysis: Identify any kinases that are inhibited by >50%. These are potential off-targets. A selectivity score can be calculated to quantify the compound's specificity.
Conclusion
This guide has outlined a rigorous, phase-gated strategy for the comprehensive validation of the biological target of this compound. By progressing through unbiased target identification, direct cellular target engagement, and definitive genetic validation, researchers can build a high-confidence case for a specific mechanism of action.
The subsequent comparative analysis against established alternatives like SB203580 and Losmapimod provides crucial context for a compound's potency and selectivity. This complete validation package is the bedrock upon which successful, data-driven drug discovery programs are built, enabling informed decisions and increasing the probability of translating a promising molecule into a valuable therapeutic.
References
Click to expand
-
Kinase Panel Screening and Profiling Service - Reaction Biology. (n.d.). Retrieved from [Link]
-
Drug Target Identification Methods | MtoZ Biolabs. (n.d.). Retrieved from [Link]
-
Kinase Panel Screening | Kinase Selectivity Profiling Services - ICE Bioscience. (n.d.). Retrieved from [Link]
-
Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024, July 23). MDPI. Retrieved from [Link]
-
What is Losmapimod used for? (2024, June 27). Patsnap Synapse. Retrieved from [Link]
-
Target Validation with CRISPR | Biocompare.com. (2022, October 28). Retrieved from [Link]
-
Losmapimod - Wikipedia. (n.d.). Retrieved from [Link]
-
Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Retrieved from [Link]
-
Chemical Proteomics | Evotec. (n.d.). Retrieved from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol. Retrieved from [Link]
-
Losmapimod | C22H26FN3O2 | CID 11552706 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Chemical proteomics approaches for identifying the cellular targets of natural products. (2016, April 21). Royal Society of Chemistry. Retrieved from [Link]
-
CRISPR-Cas9 screening for target identification. (n.d.). Horizon Discovery. Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved from [Link]
-
siRNAs in drug discovery: Target validation and beyond | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved from [Link]
-
A brief introduction to chemical proteomics for target deconvolution. (2022, September 15). European Review for Medical and Pharmacological Sciences. Retrieved from [Link]
-
CRISPR Cas9 Gene Editing. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Target Identification and Validation in Drug Discovery | Chemspace. (2025, December 8). Retrieved from [Link]
-
Losmapimod for FSHD. (2024, June 28). Muscular Dystrophy News. Retrieved from [Link]
-
Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (n.d.). PMC. Retrieved from [Link]
-
The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (n.d.). PMC. Retrieved from [Link]
-
RNAi screens for the identification and validation of novel targets: Current status and challenges. (2010, December 16). ScienceDirect. Retrieved from [Link]
-
Mass Spectrometry for Advanced Protein Purification: Strategies a. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). (2023, September 12). MDPI. Retrieved from [Link]
-
Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026, February 8). bioRxiv. Retrieved from [Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved from [Link]
-
ROLE OF siRNA IN MODERN DRUG DISCOVERY PROCESS (3).pptx. (n.d.). Slideshare. Retrieved from [Link]
-
Affinity chromatography - Wikipedia. (n.d.). Retrieved from [Link]
-
High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance. (n.d.). EMBL-EBI. Retrieved from [Link]
-
Comparison among four p38 MAPK isomers. | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
-
Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. (n.d.). SciSpace. Retrieved from [Link]
-
Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025, April 7). PMC. Retrieved from [Link]
Sources
- 1. biocompare.com [biocompare.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 5. chem-space.com [chem-space.com]
- 6. europeanreview.org [europeanreview.org]
- 7. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 8. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 9. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Affinity Purification Mass Spectrometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches | Cancer Biology & Medicine [cancerbiomed.org]
- 13. mdpi.com [mdpi.com]
- 14. Chemical Proteomics | Evotec [evotec.com]
- 15. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 16. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pelagobio.com [pelagobio.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. selectscience.net [selectscience.net]
- 22. tpb.nabea.pub [tpb.nabea.pub]
- 23. horizondiscovery.com [horizondiscovery.com]
- 24. researchgate.net [researchgate.net]
- 25. ROLE OF siRNA IN MODERN DRUG DISCOVERY PROCESS (3).pptx [slideshare.net]
- 26. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - SG [thermofisher.com]
- 27. Construction of Simple and Efficient siRNA Validation Systems for Screening and Identification of Effective RNAi-Targeted Sequences from Mammalian Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 29. What is Losmapimod used for? [synapse.patsnap.com]
- 30. SB203580 | Cell Signaling Technology [cellsignal.com]
- 31. mdpi.com [mdpi.com]
- 32. medchemexpress.com [medchemexpress.com]
- 33. researchgate.net [researchgate.net]
- 34. merckmillipore.com [merckmillipore.com]
- 35. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Losmapimod - Wikipedia [en.wikipedia.org]
- 37. Losmapimod | C22H26FN3O2 | CID 11552706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 38. selleckchem.com [selleckchem.com]
- 39. musculardystrophynews.com [musculardystrophynews.com]
- 40. scispace.com [scispace.com]
- 41. assayquant.com [assayquant.com]
- 42. reactionbiology.com [reactionbiology.com]
- 43. Kinase Selectivity Profiling Services [promega.com]
- 44. Kinase Panel Screening | Kinase Selectivity Profiling Services - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 45. pharmaron.com [pharmaron.com]
Navigating the 5-Isopropyl-4-methylthiazol-2-amine Scaffold: A Technical Comparison Guide
The following guide details the structure-activity relationship (SAR) and synthetic utility of 5-Isopropyl-4-methylthiazol-2-amine , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
This compound (CAS: 18193-59-4) represents a specialized subclass of 2-aminothiazoles where the lipophilic profile is fine-tuned by alkyl substitution rather than the more common aryl-fused systems (e.g., benzothiazoles). Unlike its 4-phenyl analogs, which rely on
This guide compares the 5-isopropyl-4-methyl analog against its primary structural competitors, defining its optimal utility in antimicrobial design , antioxidant development , and fragment-based drug discovery (FBDD) .
Chemical Profile & Structural Logic
The Scaffold Architecture
The molecule consists of three distinct pharmacophoric regions, each serving a specific role in ligand-target interaction:
| Region | Functional Group | Role in SAR |
| Region A (Head) | C2-Primary Amine ( | H-Bond Donor/Acceptor. The primary handle for derivatization (amides, ureas, Schiff bases). Critical for polarity and solubility. |
| Region B (Core) | Thiazole Ring | Bioisostere. Acts as a linker and aromatic spacer. The Sulfur atom often engages in non-covalent interactions (S- |
| Region C (Tail) | C4-Methyl / C5-Isopropyl | Hydrophobic Anchor. The 5-isopropyl group provides significant steric bulk ( |
Comparative Physicochemical Properties
The following table contrasts the 5-isopropyl analog with standard alternatives used in hit-to-lead optimization.
| Property | 5-Isopropyl-4-methyl (Subject) | 4-Phenyl (Alternative 1) | 4,5-Dimethyl (Alternative 2) | Implication |
| Steric Bulk (C5) | High (Branched) | Low (H) | Low (Methyl) | 5-iPr fills deep hydrophobic pockets better than Me/H. |
| Electronic Nature | Electron-Donating (+I) | Electron-Withdrawing (Resonance) | Electron-Donating (+I) | 5-iPr increases basicity of C2-amine compared to 4-Phenyl. |
| LogP (Lipophilicity) | ~2.1 | ~2.4 | ~1.3 | Ideal balance for CNS penetration/membrane permeability. |
| Binding Mode | Hydrophobic / Van der Waals | Weak Hydrophobic | Use 5-iPr to target aliphatic residues (Leu, Val, Ile). |
Structure-Activity Relationship (SAR) Analysis
The biological activity of this scaffold is heavily dependent on the modification of the C2-Amine . The 5-isopropyl group acts as a "locking" mechanism, orienting the molecule within the active site.
A. Antimicrobial & Antifungal Activity (Schiff Bases)
Reaction of the C2-amine with aromatic aldehydes yields Schiff bases (imines) .
-
Mechanism: The imine nitrogen coordinates with metal ions in metalloenzymes or interacts with bacterial cell walls.
-
SAR Insight: The 5-isopropyl group is critical here. In studies of thiazole-based antimicrobials, bulky alkyl groups at C5 significantly enhanced activity against Gram-positive bacteria (S. aureus) compared to unsubstituted analogs, likely due to increased disruption of the lipid bilayer.
-
Performance: Derivatives with electron-withdrawing groups (e.g.,
-NO phenyl) on the imine side show MIC values comparable to Norfloxacin in specific strains.
B. Antioxidant Activity (Hydrazides/Amides)
-
Modification: Conversion of the amine to a hydrazide or amide.
-
SAR Insight: The electron-donating nature of the 4-methyl and 5-isopropyl groups increases the electron density on the thiazole ring, stabilizing the radical cation formed during ROS scavenging.
-
Data: 5-alkyl substituted thiazoles exhibit superior DPPH scavenging activity (
) compared to 4-phenyl analogs, which are less electron-rich.
C. Enzyme Inhibition (Kinase/Protease)
-
Role: The scaffold mimics the adenine ring of ATP in kinase inhibitors.
-
Selectivity: The 5-isopropyl group is often used to induce selectivity by clashing with "gatekeeper" residues in kinases that cannot accommodate larger aryl groups at the corresponding position.
Visualizing the SAR Landscape
The following diagram maps the functional logic of the scaffold.
Figure 1: Functional decomposition of the this compound scaffold showing modification sites and resulting biological properties.
Experimental Protocols
To ensure reproducibility, the following protocols utilize the Hantzsch Thiazole Synthesis , the industry standard for generating this scaffold.
Protocol A: Synthesis of this compound
Objective: Synthesize the core scaffold from readily available precursors.
-
Reagents:
-
Substrate: 3-Bromo-4-methyl-2-pentanone (Generates C4-Me, C5-iPr pattern).
-
Reagent: Thiourea (1.0 eq).
-
Solvent: Ethanol (Absolute).
-
-
Procedure:
-
Dissolve 10 mmol of thiourea in 20 mL of ethanol.
-
Add 10 mmol of 3-bromo-4-methyl-2-pentanone dropwise at room temperature.
-
Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
-
Cool to room temperature. A precipitate (hydrobromide salt) may form.
-
Neutralization: Add 10% NaHCO
solution until pH ~8–9 to liberate the free amine. -
Extraction: Extract with Dichloromethane (3 x 20 mL). Dry over anhydrous Na
SO . -
Purification: Recrystallize from Ethanol/Water or purify via column chromatography.
-
-
Validation:
-
H NMR (DMSO-d
): Look for Isopropyl doublet (~1.2 ppm), Methyl singlet (~2.2 ppm), and Amine broad singlet (~6.8 ppm).
-
H NMR (DMSO-d
Protocol B: Antimicrobial Screening (Turbidimetric Method)
Objective: Compare the activity of Schiff base derivatives.
-
Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).
-
Inoculum: Prepare S. aureus and E. coli suspensions adjusted to 0.5 McFarland standard.
-
Assay:
-
Add 100
L of nutrient broth to 96-well plates. -
Perform serial dilutions of the test compound.
-
Add 10
L of bacterial suspension. -
Incubate at 37°C for 24 hours.
-
-
Readout: Measure Optical Density (OD) at 600 nm. Determine MIC (Minimum Inhibitory Concentration).
Synthesis Pathway Diagram[1]
Figure 2: Hantzsch synthesis pathway for the generation of the target scaffold.
References
-
PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine. [Link][3][4]
-
Mishra, R., et al. (2017). Synthesis, characterization and biological evaluation of some novel thiazole derivatives as potential antimicrobial agents. Journal of Saudi Chemical Society. [Link]
-
Gouda, M. A., et al. (2021).[5] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (MDPI). [Link]
-
Chimenti, F., et al. (2011). Synthesis and biological evaluation of novel 2-aminothiazole derivatives as anti-Candida agents. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. 5-Isopropyl-1,3,4-thiadiazol-2-amine | C5H9N3S | CID 147151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methylthiazol-2-amine | CAS#:1603-91-4 | Chemsrc [chemsrc.com]
- 3. 30748-47-1|1-(2-Amino-4-methylthiazol-5-yl)ethanone|BLD Pharm [bldpharm.com]
- 4. 71574-33-9|4,5-Dimethylthiazol-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
Head-to-head comparison of different synthesis routes for aminothiazoles
Executive Summary
The 2-aminothiazole scaffold is a privileged pharmacophore found in critical therapeutics, including the tyrosine kinase inhibitor Dasatinib (Sprycel) and the antibiotic Cefdinir . While the classical Hantzsch synthesis remains the academic standard, its reliance on lachrymatory
This guide provides a technical head-to-head comparison of three distinct synthesis routes:
-
The Classical Hantzsch Condensation: The reliability benchmark.
-
Iodine-Mediated Oxidative Cyclization: The "One-Pot" process shortcut.
-
Heterogeneous/Green Catalysis (PEG-400): The sustainable, scalable evolution.
Part 1: Route Analysis & Mechanisms
Route A: The Classical Hantzsch Condensation
Status: The Gold Standard for small-scale library generation.
This method involves the condensation of an
Mechanism:
The reaction proceeds via a nucleophilic attack of the thiourea sulfur on the
Figure 1: Mechanistic pathway of the Hantzsch synthesis showing the critical S-alkylation and subsequent cyclodehydration.[5]
Route B: Iodine-Mediated One-Pot Cyclization
Status: The Process Shortcut (Avoids Haloketone Isolation).
This route generates the
Key Advantage: Direct use of commercially available acetophenones. Key Disadvantage: Stoichiometric iodine waste requires careful workup (thiosulfate quench).
Route C: Green Catalysis in PEG-400
Status: The Sustainable/Scalable Choice.
Utilizing Polyethylene Glycol-400 (PEG-400) as a recyclable reaction medium often eliminates the need for volatile organic solvents (VOCs). When coupled with a halogen source like NBS (N-bromosuccinimide), this method offers high atom economy and simplified workup (water precipitation).
Part 2: Head-to-Head Performance Metrics
The following data compares the synthesis of 4-phenyl-2-aminothiazole (Standard Substrate) across the three methodologies.
| Metric | Route A: Classical Hantzsch | Route B: Iodine/One-Pot | Route C: PEG-400/NBS |
| Starting Material | Acetophenone | Acetophenone | |
| Reagents | Thiourea, EtOH | Thiourea, | Thiourea, NBS, PEG-400 |
| Reaction Time | 1.0 - 2.0 Hours | 2.0 - 4.0 Hours | 0.5 - 1.0 Hours |
| Yield | 85 - 92% | 80 - 88% | 90 - 95% |
| Temperature | Reflux ( | ||
| Atom Economy | Low (Pre-halogenation step loss) | Medium | High |
| Safety Profile | Poor (Lachrymator exposure) | Good (Iodine handling) | Excellent (Green solvent) |
| Scalability | Limited by haloketone toxicity | Moderate (Iodine waste) | High (Recyclable solvent) |
Part 3: Detailed Experimental Protocols
Protocol A: Classical Hantzsch Synthesis
Validated for: Small-scale library synthesis where the haloketone is commercially available.
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: Add 2-bromoacetophenone (1.99 g, 10 mmol) and thiourea (0.76 g, 10 mmol).
-
Solvent: Add absolute ethanol (20 mL).
-
Reaction: Heat the mixture to reflux (
C) for 1 hour. The solution will typically turn clear and then precipitate the hydrobromide salt. -
Workup:
-
Purification: Recrystallize from ethanol if necessary.
Protocol B: Iodine-Catalyzed One-Pot Synthesis
Validated for: Cases where the
-
Setup: 50 mL round-bottom flask, open to air (oxidative conditions).
-
Reagents: Combine acetophenone (1.20 g, 10 mmol) and thiourea (1.52 g, 20 mmol).
-
Catalyst/Oxidant: Add molecular iodine (
) (2.54 g, 10 mmol). -
Solvent: Add DMSO (5 mL) or Ethanol (15 mL).
-
Reaction: Heat at
C for 3-4 hours. Monitor by TLC (formation of intermediate may be visible). -
Workup:
-
Cool and dilute with water (50 mL).
-
Add saturated sodium thiosulfate (
) solution to quench excess iodine (color change from brown to yellow/white). -
Basify with
to pH 9-10. -
Extract with Ethyl Acetate or filter the precipitate.
-
Protocol C: Green Synthesis in PEG-400
Validated for: High-throughput and environmentally sensitive workflows.
-
Setup: 25 mL beaker or flask with vigorous stirring.
-
Reagents: Mix acetophenone (10 mmol) and thiourea (20 mmol).
-
Halogen Source: Add N-bromosuccinimide (NBS) (10 mmol) portion-wise.
-
Medium: Add PEG-400 (10 mL). No external solvent required.
-
Reaction: Stir at
C for 45-60 minutes. -
Workup (The "Crash Out"):
Part 4: Decision Matrix for Researchers
Use the following logic flow to select the optimal synthesis route for your specific campaign.
Figure 2: Strategic decision tree for selecting the aminothiazole synthesis route based on precursor availability and process requirements.
References
-
Hantzsch Thiazole Synthesis - Chem Help Asap. Mechanism and Protocol for 2-amino-4-phenylthiazole. [Link]
-
ResearchGate. A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions (Iodine Method).[9] [Link]
-
Chemical Biology Interface. Rapid and Environmentally Benign Protocol for the Synthesis of 2-Aminothiazoles (PEG-400). [Link]
-
Organic Chemistry Portal. Thiazole Synthesis: Recent Advances and Mechanisms. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Validating the Bioactivity of the 5-Isopropyl-4-methylthiazol-2-amine Scaffold: A Multi-Parametric Approach
Executive Summary
5-Isopropyl-4-methylthiazol-2-amine (CAS: 30748-47-1) represents a classic "privileged scaffold" in medicinal chemistry. While its derivatives show promise in antimicrobial, anticancer, and neuroprotective applications, the aminothiazole core is frequently flagged in High-Throughput Screening (HTS) as a potential Pan-Assay Interference Compound (PAINS) .
This guide moves beyond standard protocols to address the specific liabilities of this chemical class—namely, redox cycling , metal chelation , and fluorescence quenching . We present a rigorous, orthogonal validation workflow designed to distinguish true pharmacological inhibition from assay artifacts.
Part 1: The Validation Hierarchy
To scientifically validate the activity of this scaffold, one must move from Phenotypic Observation to Biophysical Confirmation , while explicitly ruling out chemical interference.
The "Aminothiazole" Challenge
-
False Positive Mechanism 1 (Redox): Aminothiazoles can undergo redox cycling in the presence of reducing agents (DTT/TCEP) often found in kinase buffers, generating H₂O₂, which inhibits enzymes non-specifically.
-
False Positive Mechanism 2 (Quenching): The aromatic thiazole ring can quench fluorescence in standard FRET or FP assays.
Strategic Workflow Diagram
Figure 1: Strategic workflow for distinguishing true biological activity from chemical interference.
Part 2: Orthogonal Assay Protocols
Protocol A: The "True" Phenotypic Assay (Label-Free)
Why: Standard MTT/MTS assays rely on enzymatic reduction. Aminothiazoles can chemically reduce tetrazolium salts, leading to false "high viability" readings even if cells are dying. Solution: Use ATP-based Luminescence or Real-Time Impedance .
Method: ATP Quantification (CellTiter-Glo)
-
Principle: Measures ATP (present only in metabolically active cells) via luciferase. The rapid lysis step minimizes the time the compound can interfere with the enzyme.
-
Materials:
-
Cell Line: Target-relevant (e.g., A549 for cancer, S. aureus for antimicrobial).
-
Reagent: CellTiter-Glo 2.0 (Promega).
-
Plate: White-walled 96-well plate (prevents signal bleed).
-
-
Step-by-Step:
-
Seed: 5,000 cells/well in 100 µL media. Incubate 24h.
-
Treat: Add this compound (0.1 µM – 100 µM dose response). Include DMSO control (<0.5%).
-
Incubate: 48–72 hours at 37°C.
-
Develop: Equilibrate plate to RT (30 min). Add 100 µL CellTiter-Glo reagent.
-
Shake: Orbital shake for 2 min (induce lysis).
-
Read: Measure Total Luminescence (Integration: 1s).
-
-
Data Analysis: Normalize to DMSO control. Calculate IC50 using a 4-parameter logistic fit.
-
Self-Validation: If the IC50 shifts significantly (>3x) compared to an MTT assay run in parallel, suspect MTT interference.
-
Protocol B: The Biophysical Gold Standard (Thermal Shift Assay)
Why: To prove the compound binds a specific protein target (e.g., a kinase or receptor) rather than just disrupting membranes. Advantage: High throughput and independent of enzymatic activity.
Method: Differential Scanning Fluorimetry (DSF)
-
Principle: Ligand binding stabilizes the protein, increasing its melting temperature (
). -
Materials:
-
Recombinant Target Protein (2–5 µM).
-
Dye: SYPRO Orange (5000x stock).
-
Instrument: qPCR machine (e.g., Roche LightCycler).
-
-
Step-by-Step:
-
Mix: Prepare 20 µL reaction: 2 µM Protein + 5x SYPRO Orange + Buffer + Compound (10–50 µM).
-
Control: Protein + DMSO (Reference
). -
Run: Ramp temperature from 25°C to 95°C at 0.5°C/min. Monitor Fluorescence (Ex 470nm / Em 570nm).
-
Analyze: Calculate the derivative (
). The peak is the .
-
-
Interpretation:
- : Strong specific binding.
- (Destabilization): Non-specific denaturation or aggregation (Red Flag).
Protocol C: The "PAINS" Counter-Screen (Redox Cycling)
Why: Aminothiazoles can generate hydrogen peroxide in the presence of DTT, inhibiting enzymes (like cysteine proteases or phosphatases) artificially.
Method: Amplex Red Peroxidase Assay
-
Principle: HRP converts Amplex Red to Resorufin (fluorescent) only if H₂O₂ is present.
-
Step-by-Step:
-
Buffer: Use the exact buffer from your primary enzymatic assay (include DTT if used there).
-
Mix: Buffer + Compound (100 µM) + HRP (0.1 U/mL) + Amplex Red (50 µM).
-
Incubate: 30–60 min at RT (Dark).
-
Read: Fluorescence (Ex 530nm / Em 590nm).
-
Control: Add Catalase (100 U/mL) to a duplicate set.
-
-
Validation:
-
High Signal: Compound generates H₂O₂.
-
Signal quenched by Catalase: Confirmed Redox PAINS. Discard compound.
-
Part 3: Comparative Analysis of Assay Platforms
| Feature | Primary: CellTiter-Glo (ATP) | Orthogonal: SPR (Binding) | Counter-Screen: Amplex Red |
| Output | Functional Potency (IC50) | Binding Affinity ( | Chemical Reactivity (Artifacts) |
| Throughput | High (96/384-well) | Medium (Chip-based) | High |
| Cost | Low ($) | High ( | Low ($) |
| Aminothiazole Risk | Low (Lysis step mitigates interference) | Low (Direct mass detection) | High (Detects the artifact directly) |
| Sensitivity | High (fM detection of ATP) | Medium (Requires >10 Da mass change) | High (nM H₂O₂ detection) |
| Validation Role | "Does it work?" | "Does it bind?" | "Is it fake?" |
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[1] Link
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols. Link
-
Promega Corporation. (2023). CellTiter-Glo® 2.0 Assay Technical Manual. Promega. Link
-
Thermo Fisher Scientific. (2023). Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit. Thermo Fisher. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 5-Isopropyl-4-methylthiazol-2-amine
Chemical Identity & Safety Profile
Before initiating any disposal workflow, you must validate the chemical identity to ensure compatibility with waste streams.[1] 5-Isopropyl-4-methylthiazol-2-amine is a thiazole derivative often used as a pharmaceutical intermediate. Its basic nitrogen and sulfur content dictate its segregation requirements.
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 18193-59-4 |
| Molecular Formula | C₇H₁₂N₂S |
| Physical State | Solid (Crystalline powder) |
| Boiling Point | ~261°C (Predicted) |
| Acidity/Basicity | Basic (Amine functionality) |
| GHS Classification | Warning : Acute Toxicity (Oral), Skin Irritant, Eye Irritant.[2] |
Critical Hazards (The "Why" Behind the Protocol)
-
Incompatibility: As an amine, this compound is basic .[1] It reacts exothermically with strong acids (e.g., Nitric, Sulfuric) and acid chlorides.[1] Never place this waste in a container designated for acidic waste.
-
Combustibility: While not highly flammable as a solid, it is an organic fuel source.[1] In a fire, it emits toxic fumes (NOx, SOx).[1][3]
-
Environmental Toxicity: Thiazoles can be toxic to aquatic life.[4] Under no circumstances should this be flushed down the drain.[5]
Pre-Disposal Handling & Segregation
Effective disposal starts at the bench. Improper segregation is the leading cause of waste container pressurization and accidents.
Segregation Protocol
-
Stream: Organic Bases / Non-Halogenated Organics.
-
Incompatible Streams:
Container Selection
| Waste State | Recommended Container | Lid Type |
| Solid (Pure) | HDPE Wide-Mouth Jar or Amber Glass | Vented Cap (Recommended) |
| Liquid (Solution) | HDPE Carboy or Safety Can | Vented Cap (Mandatory) |
| Sharps/Debris | Rigid Polypropylene Sharps Container | Locking Lid |
Disposal Workflows (Step-by-Step)
Workflow A: Solid Waste (Pure Substance)
Use this for expired stocks, surplus powder, or spill cleanup residues.[1]
-
Weighing: Determine the mass of the waste. If >1 kg, contact your waste vendor for a bulk pack-out.[1]
-
Packaging: Transfer the solid into a clear, sealable bag (secondary containment) before placing it into the primary waste container. This minimizes dust generation.[6]
-
Labeling: Affix a hazardous waste label immediately.
-
Storage: Store in a Satellite Accumulation Area (SAA) away from heat sources until pickup.
Workflow B: Liquid Waste (Reaction Mixtures)
Use this for mother liquors or HPLC effluents containing the substance.
-
pH Check: Verify the pH of the solution. If <4, neutralize slowly with Sodium Bicarbonate before adding to a general organic waste container to prevent heat evolution.[1]
-
Solvent Compatibility: Ensure the solvent carrier is compatible with the waste drum (e.g., do not put chloroform solutions in a non-halogenated drum).
-
Filtration (Optional): If a significant precipitate forms, filter the solid and dispose of it via Workflow A to prevent clogging waste drum pumps.
Decision Logic Diagram
The following diagram illustrates the decision process for safe disposal.
Figure 1: Decision logic for segregating and packaging thiazole-amine waste streams.
Regulatory Compliance (RCRA/EPA)[13]
While this compound is not explicitly listed on the EPA's "P" or "U" lists (unlike some specific pesticides), it must be characterized based on its properties.
-
Waste Characterization:
-
Toxicity: Treat as toxic due to oral toxicity hazards.
-
Ignitability (D001): Applicable only if the waste is in a flammable solvent (Flash point <60°C).
-
Corrosivity (D002): Applicable if the waste is an aqueous solution with pH >12.5.
-
-
Recommended Disposal Method: High-Temperature Incineration. This ensures the complete destruction of the thiazole ring and amine groups, preventing environmental leaching.[1]
-
Drain Disposal: Strictly Prohibited.
Emergency Procedures (Spills)
In the event of a spill during the disposal process, follow the S.W.I.M. protocol:
-
S top the spill: If safe, upright the container.
-
W arn others: Evacuate the immediate area.
-
I solate: Close doors and post signs.
-
M inimize exposure: Wear PPE (Nitrile gloves, Lab coat, Safety goggles).[1]
Cleanup Steps:
-
Dampen the solid with a paper towel soaked in water or ethanol to prevent dust generation.
-
Sweep/scoop material into a sealable bag.[3]
-
Clean the surface with a mild detergent (soap and water). Do not use bleach (hypochlorite), as it can react with amines to form chloramines (toxic gas).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10749687, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. echemi.com [echemi.com]
- 3. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. 4-Methylthiazol-2-amine | CAS#:1603-91-4 | Chemsrc [chemsrc.com]
- 8. 30748-47-1|1-(2-Amino-4-methylthiazol-5-yl)ethanone|BLD Pharm [bldpharm.com]
- 9. 2289-75-0|4,5-Dimethylthiazol-2-amine|BLD Pharm [bldpharm.com]
- 10. axxence.de [axxence.de]
- 11. downloads.regulations.gov [downloads.regulations.gov]
Personal Protective Equipment (PPE) & Handling Guide: 5-Isopropyl-4-methylthiazol-2-amine
CAS: 76527-31-0 Chemical Class: Aminothiazole / Heterocyclic Amine Primary Hazard Profile: Irritant (Skin/Eye/Respiratory), Potential Sensitizer, Bioactive Intermediate.[1][2][3]
Executive Safety Summary
For Immediate Implementation
Handling 5-Isopropyl-4-methylthiazol-2-amine requires a defense-in-depth strategy.[1][2][3][4][5] As a substituted aminothiazole, this compound presents a dual risk: chemical corrosivity typical of organic bases and pharmacological activity common to thiazole-based drug intermediates (often used in tyrosine kinase inhibitor synthesis).[1][2][3]
The Critical Directive: Do not treat this merely as a generic organic solid. Due to the amine functionality, it can readily penetrate moist skin and mucous membranes.[2][3] All handling protocols must assume the compound is a contact sensitizer and eye irritant until proven otherwise.[2]
Risk Assessment & PPE Matrix
The following selection logic is based on the permeation rates of heterocyclic amines and the physical state of the compound.
PPE Decision Logic (Visualized)
Figure 1: PPE Selection Decision Tree based on physical state.[1][2][3] Note the escalation to double-gloving for solutions due to solvent-facilitated permeation.[1][2][3]
Detailed PPE Specifications
| Protection Zone | Component | Technical Specification & Rationale |
| Hand Protection | Primary: Nitrile (0.11 mm / 4-5 mil) | Rationale: Aminothiazoles are generally compatible with nitrile.[1][2][3] However, amines can degrade latex.[1][2][3] Protocol: Change gloves immediately upon splash.[2][3] |
| Hand Protection | Secondary: Laminate / Silver Shield | Required When: Handling concentrated solutions or during spill cleanup.[1][2] Organic solvents (e.g., DCM, MeOH) used to dissolve this amine can act as carrier vehicles, pulling the toxin through standard nitrile gloves.[1][2][3] |
| Respiratory | Solid: N95 / P100 | Rationale: Prevents inhalation of fine particulates during weighing.[1][2] |
| Respiratory | Vapor: Organic Vapor (OV) Cartridge | Required When: Heating the compound or working outside a fume hood.[1][2] Amines have low odor thresholds and can cause respiratory sensitization.[2][3] |
| Eye/Face | Chemical Splash Goggles | Critical: Amines are basic (pKa ~5.4).[1][2] Contact with eyes can cause immediate protein denaturation and corneal opacity.[2][3] Safety glasses are insufficient for liquid handling.[1][2][3] |
| Body | Lab Coat (Poly/Cotton) | Standard protection.[2][3] Ensure cuffs are tucked under gloves.[1][2][3] |
Operational Protocols
This section outlines the step-by-step workflow designed to minimize exposure potential.
A. Weighing & Transfer (Solid State)
-
Engineering Control: Use a static-dissipative balance enclosure or a powder containment hood.[1][2][3]
-
Static Risk: Organic crystalline solids often generate static charge.[2][3] Use an ionizing fan or anti-static gun to prevent "fly-away" powder, which increases inhalation risk.[1][2][3]
-
Technique:
B. Solubilization & Reaction
-
Solvent Choice: this compound is soluble in lower alcohols (Methanol, Ethanol) and chlorinated solvents (DCM).[1][2][3]
-
Exotherm Warning: Dissolving this amine in strong acids will generate heat (salt formation).[1][2] Add acid slowly to the amine solution, never the reverse, to control potential splashing.[1][2][3]
C. Waste Disposal Strategy
-
Classification: Segregate as Basic Organic Waste .
-
Incompatibility: NEVER mix with:
-
Container: High-density polyethylene (HDPE) or glass.[1][2][3] Avoid metal containers if corrosion is suspected (though less likely with thiazoles than alkyl amines).[1][2][3]
Emergency Response (Self-Validating Protocols)
These steps are designed to be executed without hesitation.
Skin Exposure (Chemical Burn Risk) [1][2]
-
Immediate Action: Drench area with water for 15 minutes .[2][3][6][7]
-
Neutralization: Do NOT use vinegar or acids to neutralize.[2][3] The heat of neutralization can worsen the burn.[2][3] Use water only.
-
Validation: Check pH of runoff if possible; continue rinsing until pH is neutral (7.0).
Eye Exposure
-
Irrigation: Use an eyewash station immediately.[2][3] Hold eyelids open.
-
Time: Minimum 15 minutes.
-
Medical: Seek evaluation by an ophthalmologist. Amines can cause delayed corneal damage that is not immediately painful.[1][2][3]
Handling Workflow Diagram
Figure 2: Operational workflow emphasizing engineering controls and decontamination steps.
References
-
National Research Council. (2011).[2][3][8] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2][3][8] [Link]
-
PubChem. (n.d.).[2][3] Compound Summary: 2-Amino-4-methylthiazole (Structural Analog Safety Data). National Library of Medicine.[2][3] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2][3] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link][1]
Sources
- 1. 2-Amino-4-isopropyl-5-methylthiazole 95% | CAS: 101012-43-5 | AChemBlock [achemblock.com]
- 2. fishersci.com [fishersci.com]
- 3. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 4. axxence.de [axxence.de]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. aurochemicals.com [aurochemicals.com]
- 8. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
